(S)-Rabeprazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYEVIYCVEVJK-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445562 | |
| Record name | 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177795-59-4 | |
| Record name | Rabeprazole, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RABEPRAZOLE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Z21M00M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (S)-Rabeprazole on the Gastric H+/K+ ATPase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular mechanism by which (S)-rabeprazole, the active enantiomer of rabeprazole, inhibits the gastric hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase). As a leading proton pump inhibitor (PPI), understanding its precise mode of action is critical for ongoing research and the development of novel acid-suppressive therapies.
Introduction: The Gastric Proton Pump as a Therapeutic Target
Proton pump inhibitors (PPIs) are a class of drugs that effectively suppress gastric acid secretion by directly targeting the H+/K+ ATPase.[3] this compound, also known as dexrabeprazole, is a second-generation PPI that demonstrates a rapid onset of action and potent, sustained acid suppression.[4][5]
The Journey of a Prodrug: Activation of this compound
This compound is administered as an inactive prodrug. Its journey to becoming an active inhibitor involves a series of pH-dependent transformations, ensuring its targeted action at the site of acid secretion.
Accumulation in the Acidic Milieu
As a weak base, this compound readily crosses cell membranes and accumulates in the acidic environment of the parietal cell's secretory canaliculi.[6] This acidic compartment, with a pH that can drop below 1, facilitates the protonation of the pyridine and benzimidazole rings of the rabeprazole molecule.[7]
Acid-Catalyzed Conversion to a Reactive Sulfenamide
The acidic conditions of the secretory canaliculi catalyze a multi-step chemical rearrangement of the protonated this compound. This transformation converts the inactive prodrug into a highly reactive tetracyclic sulfenamide cation.[7] This activated form is the key to its inhibitory action on the proton pump.
Figure 1: Activation pathway of this compound in the acidic canaliculus of the parietal cell.
Covalent and Irreversible Inhibition of the H+/K+ ATPase
The activated sulfenamide form of this compound acts as a potent and irreversible inhibitor of the H+/K+ ATPase by forming a covalent disulfide bond with specific cysteine residues on the enzyme's α-subunit.[8]
The E1-E2 Conformational Cycle and Inhibitor Binding
The H+/K+ ATPase functions through a cycle of conformational changes, primarily between the E1 (ion-binding sites facing the cytoplasm) and E2 (ion-binding sites facing the lumen) states.[2] The binding of this compound is conformation-dependent, preferentially targeting the luminal-facing E2 conformation of the enzyme.
Specific Cysteine Residues as Binding Sites
The reactive sulfenamide of this compound forms disulfide bonds with the sulfhydryl groups of specific cysteine residues located on the exoplasmic (luminal) surface of the H+/K+ ATPase α-subunit. While research on the precise binding sites of various PPIs is ongoing, studies on rabeprazole indicate that its inhibition is correlated with binding to cysteine 813, located in the loop between transmembrane segments 5 and 6.[9] Further binding to cysteines 321 and 892 may also occur after initial inhibition.[9] The formation of these covalent bonds locks the enzyme in an inactive state, preventing it from cycling back to the E1 conformation and thus halting the transport of protons.[2][3]
Figure 2: Inhibition of the H+/K+ ATPase E1-E2 cycle by activated this compound.
Duration of Action: Beyond Plasma Half-Life
The plasma half-life of rabeprazole is relatively short, typically around one to two hours.[3] However, its acid-suppressive effect is long-lasting due to the irreversible nature of the covalent bond formed with the H+/K+ ATPase.[3]
Enzyme Regeneration: The Key to Restoring Acid Secretion
The restoration of gastric acid secretion is not dependent on the clearance of the drug from the plasma, but rather on the synthesis of new H+/K+ ATPase molecules.[2] The half-life of the proton pump protein in rats is approximately 54 hours, meaning it takes over two days for half of the inhibited enzymes to be replaced by newly synthesized ones.[2] This slow turnover rate is the primary determinant of the prolonged duration of action of this compound and other PPIs.
Biosynthesis and Trafficking of New Proton Pumps
New H+/K+ ATPase α and β subunits are synthesized in the endoplasmic reticulum and assembled into heterodimers. These new pumps are then trafficked through the Golgi apparatus and stored in a system of tubulovesicles within the resting parietal cell.[10] Upon stimulation of the parietal cell, these tubulovesicles fuse with the apical membrane of the secretory canaliculus, delivering new, functional proton pumps to the site of acid secretion.[10][11]
This compound vs. Racemic Rabeprazole: A Note on Enantioselectivity
Rabeprazole is a chiral molecule and is commercially available as a racemic mixture of its two enantiomers, this compound (dexrabeprazole) and (R)-rabeprazole. Clinical studies have shown that dexrabeprazole 10 mg is more effective than rabeprazole 20 mg in the treatment of GERD, suggesting that the (S)-enantiomer is the more pharmacologically active form.[4][12][13] This enhanced efficacy may be attributed to differences in their pharmacokinetic profiles, although the fundamental mechanism of covalent inhibition of the H+/K+ ATPase is believed to be the same for both enantiomers.[5]
Experimental Protocols for Studying this compound's Mechanism of Action
The elucidation of this compound's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques.
Preparation of H+/K+ ATPase-Rich Gastric Vesicles
A crucial first step for in vitro studies is the isolation of membrane vesicles enriched with the H+/K+ ATPase.
Protocol for Isolation of H+/K+ ATPase-Rich Vesicles from Hog Stomach:
-
Tissue Procurement: Obtain fresh hog stomachs from a local abattoir and transport them on ice.
-
Mucosal Scraping: Open the stomach and wash the mucosal surface with cold saline. Scrape the fundic mucosa using a glass slide.
-
Homogenization: Homogenize the mucosal scrapings in a buffered sucrose solution (e.g., 250 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Differential Centrifugation: Subject the homogenate to a series of centrifugation steps to remove cellular debris, nuclei, and mitochondria, resulting in a microsomal pellet.
-
Density Gradient Centrifugation: Resuspend the microsomal pellet and layer it onto a discontinuous sucrose or Ficoll density gradient. Centrifuge at high speed to separate the membranes based on their density.
-
Vesicle Collection: Collect the fraction enriched in H+/K+ ATPase, typically found at the interface of two sucrose layers.
-
Washing and Storage: Wash the collected vesicles in a suitable buffer and store them at -80°C for future use.
H+/K+ ATPase Activity Assay
The inhibitory effect of this compound on the enzymatic activity of the H+/K+ ATPase can be quantified by measuring the rate of ATP hydrolysis.
Protocol for In Vitro H+/K+ ATPase Activity Assay:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and KCl.
-
Pre-incubation with this compound: Pre-incubate the H+/K+ ATPase-rich vesicles with varying concentrations of this compound at 37°C in an acidic buffer (e.g., pH 6.1) to facilitate drug activation.[14]
-
Initiation of Reaction: Initiate the ATPase reaction by adding ATP to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).[14]
-
Termination of Reaction: Stop the reaction by adding an ice-cold solution of trichloroacetic acid or sodium dodecyl sulfate.[14]
-
Quantification of Inorganic Phosphate: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.[14]
-
Data Analysis: Calculate the specific activity of the H+/K+ ATPase (μmol Pi/mg protein/hour) and determine the IC50 value for this compound.
Covalent Binding Assay
To confirm the covalent nature of the inhibition, radiolabeled this compound can be used to quantify its binding to the H+/K+ ATPase.
Protocol for Covalent Binding Assay:
-
Radiolabeling: Synthesize or obtain radiolabeled (e.g., 14C or 3H) this compound.
-
Incubation: Incubate the H+/K+ ATPase-rich vesicles with the radiolabeled this compound under conditions that promote activation and binding.
-
Separation of Unbound Inhibitor: Separate the vesicles from the unbound inhibitor by centrifugation or gel filtration.
-
Quantification of Bound Inhibitor: Measure the amount of radioactivity associated with the vesicle pellet using liquid scintillation counting.
-
Stoichiometry Determination: Determine the stoichiometry of binding (moles of inhibitor per mole of enzyme) by quantifying the amount of H+/K+ ATPase protein in the sample (e.g., by Western blot or protein assay).[2]
Quantitative Data on Inhibitory Potency
The inhibitory potency of PPIs is typically expressed as the half-maximal inhibitory concentration (IC50). For rabeprazole, the reported IC50 for the inhibition of H+/K+ ATPase in microsomal preparations is approximately 72 nM.[14] It is important to note that IC50 values can vary depending on the experimental conditions, such as the pH of the assay and the source of the enzyme.
Table 1: Comparison of pKa Values for Different Proton Pump Inhibitors
| Proton Pump Inhibitor | pKa1 (Pyridine) |
| Rabeprazole | 4.53 |
| Omeprazole | 4.06 |
| Lansoprazole | 3.83 |
| Pantoprazole | 3.83 |
Data sourced from Shin JM, et al. (2004).[2]
Conclusion
This compound exerts its potent acid-suppressive effects through a sophisticated, multi-step mechanism of action. As a prodrug, its targeted activation in the acidic milieu of the parietal cell secretory canaliculi ensures its localized action on the gastric H+/K+ ATPase. The subsequent covalent and irreversible binding to specific cysteine residues on the enzyme leads to a prolonged inhibition of gastric acid secretion that is dictated by the rate of new proton pump synthesis. A thorough understanding of this intricate mechanism is paramount for the rational design of next-generation acid-suppressive therapies with improved efficacy and safety profiles.
References
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Shin JM, Sachs G. The Gastric H,K-ATPase: Structure, Function, and Inhibition. Pflügers Archiv - European Journal of Physiology. 2008;457(1):3-12. [Link]
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Sachs G, Shin JM, Howden CW. The Clinical Pharmacology of Proton Pump Inhibitors. Nature Clinical Practice Gastroenterology & Hepatology. 2006;3(8):453-461. [Link]
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Pai VG, Pai N. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease. World Journal of Gastroenterology. 2007;13(30):4130-4134. [Link]
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Besancon M, Simon A, Sachs G, et al. Sites of reaction of the gastric H,K-ATPase with extracytoplasmic thiol reagents. Journal of Biological Chemistry. 1997;272(36):22438-22446. [Link]
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Shin JM, Sachs G. Differences in binding properties of two proton pump inhibitors on the gastric H+,K+-ATPase in vivo. Biochemical Pharmacology. 2004;68(11):2117-2127. [Link]
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Shin JM, Cho YM, Sachs G. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. Journal of the American Chemical Society. 2004;126(25):7800-7811. [Link]
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Abe K, Tani K, Nishizawa T, Fujiyoshi Y. Conformational rearrangement of gastric H+,K+-ATPase induced by an acid suppressant. Nature Communications. 2011;2:155. [Link]
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Sachs G, Shin JM, Vagin O, Lambrecht N, Yakubov I, Munson K. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future. Journal of Clinical Gastroenterology. 2007;41(Suppl 2):S226-S242. [Link]
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Garnock-Jones KP, Keating GM. Dexrabeprazole. Drugs. 2009;69(16):2267-2276. [Link]
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Bhandare B, Jain S, Kanakia R. A Comparative Study of the Efficacy and Safety of Dexrabeprazole 10 mg versus Rabeprazole 20 mg in the Treatment of GERD in A Tertiary Care Hospital. International Journal of Pharmaceutical Sciences Review and Research. 2014;24(1):1-5. [Link]
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Forte JG, Yao X. The membrane-recruitment-and-recycling hypothesis of gastric HCl secretion. Trends in Cell Biology. 1996;6(10):45-48. [Link]
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Pai VG, Pai N. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease. World Journal of Gastroenterology. 2007;13(30):4130-4134. [Link]
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Miura M, Kagaya H, Tada H, et al. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology. 2006;61(1):68-75. [Link]
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Abe K, Irie K, Tani K, et al. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs. In: Membrane Proteins. Humana Press, New York, NY; 2016:29-36. [Link]
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Hydrogen potassium ATPase - Wikipedia. [Link]
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Besancon M, Simon A, Sachs G, et al. Sites of reaction of the gastric H,K-ATPase with extracytoplasmic thiol reagents. Journal of Biological Chemistry. 1997;272(36):22438-22446. [Link]
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Codina J, Vanoye CG, Welling PA. The renal H+-K+-ATPases: physiology, regulation, and structure. American Journal of Physiology-Renal Physiology. 2007;293(1):F1-F23. [Link]
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Pai VG, Pai N. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease. World Journal of Gastroenterology. 2007;13(30):4130-4134. [Link]
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Yao X, Forte JG. Apical recycling of the gastric parietal cell H,K-ATPase. American Journal of Physiology-Cell Physiology. 2003;285(3):C495-C508. [Link]
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Bhandare B, Jain S, Kanakia R. A comparative study of the efficacy and safety of Dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of GERD in a tertiary care hospital. International Journal of Pharmaceutical Sciences Review and Research. 2014;24(1):1-5. [Link]
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A Technical Guide to the Stereoselective Synthesis of (S)-Rabeprazole for Pharmaceutical Research and Development
Introduction: The Significance of Chirality in Proton Pump Inhibitors
Rabeprazole, a widely prescribed proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Chemically, it belongs to the benzimidazole class of compounds and functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] A critical feature of the rabeprazole molecule is the presence of a stereogenic center at the sulfur atom of the sulfoxide group, leading to the existence of two enantiomers: (S)-Rabeprazole and (R)-Rabeprazole. While rabeprazole has historically been marketed as a racemic mixture, the pharmaceutical industry has increasingly recognized the therapeutic advantages of single-enantiomer drugs.[2][3] The stereoselective synthesis of the (S)-enantiomer, in particular, is of significant interest due to potential improvements in pharmacokinetic and pharmacodynamic profiles, leading to enhanced efficacy and a better therapeutic window.
This in-depth technical guide provides a comprehensive overview of the principal stereoselective synthetic routes to this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also insights into the mechanistic rationale behind the chosen synthetic strategies. The methodologies discussed herein are grounded in established, peer-reviewed research, ensuring scientific integrity and reproducibility.
Core Synthetic Strategy: Asymmetric Oxidation of a Prochiral Precursor
The most prevalent and logical approach to stereoselective this compound synthesis is the asymmetric oxidation of the prochiral rabeprazole sulfide (also known as rabeprazole thioether). This strategy introduces the chiral sulfoxide moiety in a controlled manner, yielding the desired enantiomer with high purity. The success of this approach hinges on the selection of a suitable chiral catalyst or biocatalyst that can effectively differentiate between the two enantiotopic faces of the sulfur atom.
I. Metal-Catalyzed Asymmetric Sulfoxidation: A Powerful and Versatile Approach
Transition metal complexes bearing chiral ligands have proven to be highly effective catalysts for the enantioselective oxidation of sulfides. These methods offer good to excellent enantioselectivity and are amenable to scale-up, making them attractive for industrial applications.
A. Iron-Catalyzed Enantioselective Sulfoxidation
A robust and scalable method for the synthesis of this compound involves the use of an iron catalyst in conjunction with a chiral Schiff base ligand.[4] This approach is particularly noteworthy for its use of an inexpensive and environmentally benign metal.
Causality of Experimental Choices:
-
Iron Catalyst: Iron salts, such as FeCl₃, are readily available and exhibit low toxicity compared to other transition metals. The catalytic cycle involves the formation of a high-valent iron-oxo species that acts as the active oxidant.
-
Chiral Schiff Base Ligand: The chirality of the final product is dictated by the chiral environment created by the ligand coordinated to the iron center. The specific steric and electronic properties of the Schiff base ligand are crucial for achieving high enantioselectivity.
-
Carboxylate Additive: The presence of a carboxylate salt is often critical for the success of this reaction. It is believed to coordinate to the active iron species and may also act as a hydrogen-bond acceptor, facilitating the interaction with the benzimidazole NH of the substrate, thereby enhancing stereochemical control.[4]
-
Oxidant: Hydrogen peroxide is a green and atom-economical oxidant, making the process more sustainable.
Experimental Protocol: Iron-Catalyzed Synthesis of this compound
The following protocol is adapted from established literature and provides a detailed procedure for the synthesis of this compound.[4]
| Step | Procedure |
| 1. | To a solution of rabeprazole sulfide (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate) is added the chiral Schiff base ligand (0.09 eq) and a carboxylate additive (e.g., a benzoic acid derivative salt, 0.075 eq). |
| 2. | The mixture is cooled to a controlled temperature (e.g., -5 °C). |
| 3. | An iron salt (e.g., Fe(acac)₃, 0.075 eq) is added to the reaction mixture. |
| 4. | Aqueous hydrogen peroxide (H₂O₂, 2.3 eq) is added slowly to the mixture while maintaining the low temperature. |
| 5. | The reaction is stirred at the same temperature until completion, as monitored by a suitable analytical technique (e.g., HPLC). |
| 6. | Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. |
| 7. | The organic layer is washed, dried, and concentrated under reduced pressure. |
| 8. | The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield this compound with high enantiomeric excess (ee). |
Data Presentation: Performance of Iron-Catalyzed Sulfoxidation
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Rabeprazole Sulfide | Fe(acac)₃ / Chiral Schiff Base / Carboxylate Additive | High | High | [4] |
B. Titanium-Catalyzed Asymmetric Sulfoxidation
The Sharpless asymmetric epoxidation protocol, which utilizes a titanium-tartrate complex, has been adapted for the enantioselective oxidation of sulfides. While not as commonly reported for this compound as the iron-catalyzed method, it represents a valid and historically significant approach in asymmetric synthesis.
Causality of Experimental Choices:
-
Titanium Catalyst: Titanium(IV) isopropoxide is a readily available precursor that forms a chiral complex with tartrate esters.
-
Chiral Diethyl Tartrate (DET): The use of (+)- or (-)-DET directs the oxidation to a specific face of the sulfide, allowing for the selective synthesis of either the (R) or (S) enantiomer.
-
Oxidant: Cumene hydroperoxide or tert-butyl hydroperoxide are commonly employed as the stoichiometric oxidants in these reactions.
C. Vanadium-Catalyzed Asymmetric Sulfoxidation
Vanadium complexes with chiral Schiff base ligands have also been successfully employed for the asymmetric oxidation of sulfides to produce chiral sulfoxides.[5]
Causality of Experimental Choices:
-
Vanadium Catalyst: Vanadyl acetylacetonate (VO(acac)₂) is a common precursor for the in-situ generation of the active chiral catalyst.
-
Chiral Schiff Base Ligands: Similar to the iron and titanium systems, the chiral ligand is responsible for inducing enantioselectivity. The design of the ligand is critical for achieving high levels of stereocontrol.
-
Oxidant: Hydrogen peroxide is often used as the terminal oxidant in these systems.
II. Biocatalytic Asymmetric Sulfoxidation: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. The use of whole cells or isolated enzymes offers several advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. For the synthesis of this compound, the focus is on monooxygenases that can perform selective sulfoxidation.
Whole-Cell Biotransformation
The use of whole microbial cells, such as genetically engineered Escherichia coli, expressing a suitable monooxygenase, is a particularly attractive approach. This strategy obviates the need for enzyme purification and allows for the in-situ regeneration of essential cofactors.
Causality of Experimental Choices:
-
Monooxygenase Selection: Enzymes such as cyclohexanone monooxygenase (CHMO) and phenylacetone monooxygenase (PAMO) are known to catalyze the asymmetric sulfoxidation of a variety of sulfides. Through protein engineering, the substrate scope and enantioselectivity of these enzymes can be tailored for specific substrates like rabeprazole sulfide.[6][7]
-
Whole-Cell System: Using a whole-cell system, typically E. coli, provides a cellular environment that contains all the necessary machinery for enzyme expression and cofactor (e.g., NADPH) regeneration. This simplifies the process and reduces costs associated with adding external cofactors.
-
Reaction Conditions: The biotransformation is typically carried out in an aqueous buffer at or near physiological pH and mild temperatures, which is environmentally friendly and reduces the risk of side reactions.
Experimental Protocol: Whole-Cell Biocatalytic Synthesis of (S)-Omeprazole (as a model for this compound)
The following is a generalized protocol based on the successful synthesis of the closely related (S)-Omeprazole (Esomeprazole).[6]
| Step | Procedure |
| 1. | A recombinant E. coli strain harboring a plasmid for the expression of an engineered monooxygenase is cultured in a suitable growth medium. |
| 2. | Protein expression is induced at an appropriate stage of cell growth. |
| 3. | The cells are harvested by centrifugation and resuspended in a reaction buffer. |
| 4. | Rabeprazole sulfide (the substrate) is added to the cell suspension. |
| 5. | The reaction mixture is incubated with shaking at a controlled temperature (e.g., 30-37 °C). |
| 6. | The progress of the reaction is monitored by HPLC analysis. |
| 7. | Upon completion, the cells are removed by centrifugation, and the supernatant containing the product is collected. |
| 8. | The this compound is extracted from the supernatant using an organic solvent. |
| 9. | The organic extract is dried and concentrated, and the product is purified if necessary. |
Data Presentation: Performance of Biocatalytic Sulfoxidation
| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Omeprazole Sulfide | Engineered CHMO in E. coli | High | >99 (S) | [6] |
III. Purification and Characterization of this compound
Regardless of the synthetic route employed, the final product must be purified and thoroughly characterized to ensure its identity, purity, and enantiomeric excess.
-
Purification: Common purification techniques include column chromatography on silica gel and recrystallization. The choice of solvent system for these methods is crucial for obtaining a highly pure product.[8]
-
Characterization: The structure of the synthesized this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]
-
Enantiomeric Excess Determination: The enantiomeric purity of the final product is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[9] This involves using a chiral stationary phase that can differentiate between the (S) and (R) enantiomers, allowing for their separation and quantification.
Conclusion and Future Perspectives
The stereoselective synthesis of this compound is a well-established field with several robust and efficient methodologies. Metal-catalyzed asymmetric sulfoxidation, particularly with iron-based catalysts, offers a scalable and industrially viable route. Concurrently, biocatalytic approaches are gaining significant traction due to their environmental benefits and high enantioselectivity. The choice of a particular synthetic route will depend on various factors, including scalability, cost of reagents and catalysts, and the desired level of enantiopurity.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the design of novel chiral ligands for metal-catalyzed reactions and the discovery and engineering of new enzymes with enhanced activity and stability for biocatalytic processes. The continuous evolution of these synthetic strategies will undoubtedly play a crucial role in the development of next-generation proton pump inhibitors with improved therapeutic profiles.
Visualizations
Figure 1: Overview of stereoselective synthesis routes for this compound.
Figure 2: Simplified catalytic cycle for iron-catalyzed asymmetric sulfoxidation.
Figure 3: General workflow for whole-cell biocatalytic synthesis of this compound.
References
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Nishiguchi, S., Izumi, T., Kouno, T., Sukegawa, J., Ilies, L., & Nakamura, E. (2018). Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation. ACS Catalysis, 8(10), 9738–9743. [Link]
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Navigating the Chemical Labyrinth: A Technical Guide to the pH-Dependent Stability of (S)-Rabeprazole
For Immediate Release
[CITY, STATE] – As a cornerstone in the management of acid-related gastrointestinal disorders, the efficacy of the proton pump inhibitor (S)-Rabeprazole is intrinsically linked to its chemical stability. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the stability profile of this compound, with a particular focus on its divergent behavior in acidic versus alkaline conditions. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with pragmatic, field-proven experimental insights to offer a holistic understanding of this critical drug substance.
Executive Summary: The Dichotomy of this compound Stability
This compound, the levorotatory enantiomer of rabeprazole, operates as a prodrug, requiring activation in an acidic environment to inhibit the gastric H+/K+ ATPase.[1] However, this necessary activation pathway is also the very source of its profound instability. The molecule is exceptionally labile in acidic media, undergoing rapid degradation, while exhibiting markedly greater stability under alkaline conditions.[2][3][4][5] This pH-dependent stability is the single most critical factor governing its formulation, analytical method development, and ultimately, its therapeutic action. Understanding the kinetics and mechanisms of its degradation is paramount for ensuring drug product quality, safety, and efficacy.
The Chemical Underpinnings of pH-Dependent Degradation
The stability of this compound is dictated by its benzimidazole sulfoxide structure. This chemical architecture is inherently susceptible to acid-catalyzed intramolecular rearrangement and degradation.
Acid-Catalyzed Degradation: A Cascade of Instability
In an acidic milieu (pH < 5), this compound undergoes a proton-catalyzed transformation into its active form, a sulfenamide.[1][6] This conversion, essential for its pharmacological activity within the parietal cell canaliculi, renders the molecule highly unstable in bulk or in conventional formulations exposed to gastric acid.[7] The degradation cascade does not stop at the active sulfenamide; further reactions lead to a variety of degradation products, with the primary identified species being rabeprazole thioether.[6][8]
Forced degradation studies, a cornerstone of stability-indicating method development as per ICH guidelines, consistently demonstrate that this compound degrades significantly under acid hydrolysis.[8][9][10] This rapid degradation underscores the necessity for enteric-coated formulations that protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach.[1][2][7]
Alkaline Fortitude: A Haven of Stability
In stark contrast to its behavior in acidic conditions, this compound demonstrates considerable stability in neutral to alkaline environments (pH > 7).[4][5][11] In this pH range, the molecule remains in its unprotonated, more stable form, minimizing the propensity for degradative rearrangements. This characteristic is leveraged in formulation strategies, where alkaline excipients or buffering agents are often incorporated into the core tablet to create a protective microenvironment for the drug.[1][2] However, it is crucial to note that even under alkaline conditions, the drug is not completely impervious to degradation, especially when subjected to other stressors like oxidation or high temperatures.[9]
Quantifying Instability: A Practical Guide to Forced Degradation Studies
To rigorously characterize the stability profile of this compound and its formulations, forced degradation studies are indispensable. These studies not only elucidate degradation pathways but are also fundamental to the development and validation of stability-indicating analytical methods, most commonly employing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][12]
Experimental Protocol: Acid and Base Stress Testing
The following protocol outlines a systematic approach to evaluating the stability of this compound under acidic and alkaline stress, a process that must be self-validating by ensuring adequate separation of the parent drug from all potential degradation products.
Objective: To induce and chromatographically resolve degradation products of this compound under acidic and alkaline hydrolytic conditions.
Materials:
-
This compound Sodium API or drug product
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.5 M and 0.1 M
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.025 M KH2PO4), pH adjusted as required for the mobile phase[9]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Calibrated pH meter
-
Water bath or incubator
-
Validated RP-HPLC system with a PDA or UV detector (detection at 280 nm is common)[9]
Step-by-Step Methodology:
Part A: Acid Degradation
-
Sample Preparation: Accurately weigh and transfer a quantity of this compound tablet powder or API equivalent to 25 mg into a 50 mL volumetric flask.
-
Initial Dissolution: Add approximately 10 mL of a suitable diluent (e.g., a mixture of mobile phase components) and sonicate briefly to aid dissolution.
-
Acid Stress: Add 3 mL of 0.1 M HCl to the flask. The choice of acid strength and exposure time is critical; the goal is to achieve partial, meaningful degradation (typically 5-20%), not complete obliteration of the parent peak.
-
Incubation: Place the flask in a water bath set at 60°C for a predetermined period (e.g., 45 minutes).[9] This time may need to be optimized based on preliminary experiments.
-
Neutralization: After incubation, immediately cool the flask to room temperature and neutralize the solution by adding 3 mL of 0.1 M NaOH. This step is crucial to halt the degradation process and prevent further degradation on the autosampler.
-
Final Dilution: Dilute the solution to the final volume with the diluent and mix thoroughly.
-
Analysis: Analyze the sample promptly using the validated stability-indicating HPLC method.
Part B: Alkaline Degradation
-
Sample Preparation: Prepare the sample as described in Part A, step 1.
-
Base Stress: Add 5 mL of 0.5 M NaOH to the flask. The higher molarity and volume compared to the acid stressor reflect the greater stability of the drug in alkaline conditions, thus requiring more stringent conditions to induce degradation.
-
Incubation: Place the flask in a 60°C water bath for a longer duration (e.g., 2 hours).[9]
-
Neutralization: After cooling, neutralize the solution with 5 mL of 0.5 M HCl.
-
Final Dilution and Analysis: Dilute to the final volume and analyze as described for the acid-stressed sample.
Data Interpretation and System Validation: The trustworthiness of this protocol hinges on the analytical method's ability to separate all degradation products from the parent this compound peak and from each other. A photodiode array (PDA) detector is invaluable for assessing peak purity. The mass balance, calculated as the sum of the assay of the parent drug and the area percentages of all impurities and degradants, should be close to 100% (typically within 97-103%), confirming that all significant degradation products have been detected.[9]
Visualizing the Workflow
The logical flow of a forced degradation study can be effectively visualized to ensure clarity and reproducibility.
Degradation Kinetics and Data Summary
The degradation of this compound, like many pharmaceutical compounds, often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the drug.[13] Understanding the kinetics is crucial for predicting shelf-life and defining appropriate storage conditions.
The results from forced degradation studies can be summarized to provide a clear comparative overview of the drug's stability under different pH conditions.
| Stress Condition | Reagent | Temperature | Exposure Time | Approximate Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 45 min | Significant | Thioether, others[8][9] |
| Alkaline Hydrolysis | 0.5 M NaOH | 60°C | 2 hours | Significant | Various[9] |
| Oxidative | 1% H₂O₂ | Ambient | 30 min | Significant | N-oxide (Imp-4)[9] |
| Neutral Hydrolysis | Water | 60°C | 2 hours | Less than acid/base | - |
Note: The percentage of degradation is highly dependent on the exact experimental conditions and should be determined empirically. The data presented is illustrative based on published findings.[9]
Visualizing the Degradation Pathway in Acid
The acid-catalyzed degradation pathway involves a series of protonation and rearrangement steps, leading from the stable parent drug to various unstable intermediates and final degradation products.
Implications for Formulation and Drug Development
The pronounced pH-dependent stability of this compound is not merely an academic curiosity; it has profound and direct consequences for pharmaceutical development.
-
Enteric Coating is Mandatory: To ensure oral bioavailability, this compound formulations must incorporate an enteric coating.[2][5] This functional polymer layer is resistant to dissolution at the low pH of the stomach but dissolves readily in the more alkaline environment of the small intestine, releasing the drug at its site of absorption.
-
Core Formulation Considerations: The acidic nature of many enteric polymers themselves can pose a stability risk.[1] Therefore, a separating sub-coat is often applied between the drug-containing core and the enteric coat to prevent direct contact and potential degradation during storage.[7] Furthermore, incorporating alkaline excipients like magnesium oxide into the core can create a stabilizing micro-pH.[1][4]
-
Analytical Method Rigor: All analytical methods for quantifying this compound in stability studies must be rigorously validated to be "stability-indicating." This means the method must be proven to accurately measure the concentration of the active drug in the presence of its impurities, excipients, and all potential degradation products.[9][12]
Conclusion
The stability profile of this compound is a classic case study in the challenges and opportunities presented by pH-labile drugs. Its rapid degradation in acidic media necessitates a deep understanding of its chemical behavior and the implementation of sophisticated formulation strategies, such as enteric coating, to ensure therapeutic efficacy. Conversely, its relative stability in alkaline conditions provides a pathway for creating a stable and effective drug product. For the drug development professional, a thorough characterization of this acidic versus alkaline stability dichotomy through robust forced degradation studies and validated stability-indicating methods is not just a regulatory requirement but a fundamental pillar of ensuring product quality and patient safety.
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Reddy, G. S., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Journal of Chromatographic Science, 51(9), 895-903. [Link]
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Kumar, A., et al. (2014). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 4(92), 50573-50584. [Link]
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Bagade, S., & Shah, S. (2014). METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 456-462. [Link]
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Beg, S., et al. (2012). Forced Degradation of Rabeprazole Sodium. ResearchGate. [Link]
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Reddy, G. S., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Molecules, 18(10), 12846-12861. [Link]
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Ren, S., et al. (2010). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. Journal of the Korean Pharmaceutical Sciences, 40(6), 377-382. [Link]
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Harikumar, S. L., et al. (2010). Stability-Indicating LC Method for Simultaneous Estimation of Rabeprazole Sodium Hydrochloride and Itopride Hydrochloride in Com. Global Science Books. [Link]
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Shirkhedkar, A. A., & Surana, S. J. (2009). Degradation products (DP) of rabeprazole sodium from acid, base,... ResearchGate. [Link]
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Wang, Y., et al. (2016). Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules. Drug Design, Development and Therapy, 10, 1427–1435. [Link]
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Kim, D. W., et al. (2021). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. Pharmaceutics, 13(10), 1599. [Link]
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Patel, M., et al. (2011). Stable and Bioequivalent Formulation Development of Highly Acid Labile Proton Pump Inhibitor: Rabeprazole. International Journal of Pharmaceutical Research and Innovation, 2, 1-8. [Link]
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Popielarz-Brzezińska, M. (2011). Kinetics of omeprazole degradation in solid state. Acta Poloniae Pharmaceutica, 68(5), 753-757. [Link]
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Bhangare, P. P., et al. (2021). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]
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Chan, F. K., & Leung, W. K. (2002). Kinetics of decomposition of rabeprazole sodium in aqueous solutions determined by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 291-297. [Link]
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An In-Depth Technical Guide on the Non-Enzymatic Metabolic Pathway of (S)-Rabeprazole
Abstract
(S)-Rabeprazole, a proton pump inhibitor (PPI), is distinguished from its counterparts by a predominant non-enzymatic metabolic pathway. This characteristic significantly influences its pharmacokinetic profile, reducing the impact of genetic polymorphisms in cytochrome P450 enzymes and minimizing drug-drug interactions. This technical guide provides a comprehensive exploration of the non-enzymatic transformation of this compound. We will delve into the acid-catalyzed conversion to its active sulfenamide form, a critical step for its therapeutic action, and the formation of its major non-enzymatic metabolite, rabeprazole-thioether. Furthermore, this guide will detail the chemical degradation of this compound under various stress conditions, providing insights into its stability. Methodologies for studying these pathways, including experimental protocols and data analysis, are presented for researchers, scientists, and drug development professionals.
Introduction: The Unique Metabolic Profile of this compound
Proton pump inhibitors (PPIs) are a class of drugs that effectively suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] While most PPIs, such as omeprazole and lansoprazole, are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4, this compound follows a distinct metabolic route.[1][3] Its metabolism is dominated by a non-enzymatic pathway, which involves the reduction to rabeprazole-thioether.[1][4] This unique characteristic makes rabeprazole less susceptible to the genetic polymorphisms of CYP2C19, leading to more predictable pharmacokinetics and a lower potential for drug-drug interactions.[1][5]
The stability of this compound is highly dependent on pH. It undergoes rapid degradation in acidic environments, a property that is fundamental to its mechanism of action but also presents challenges for pharmaceutical formulation.[6][7] Understanding the non-enzymatic pathways is therefore crucial for the development of stable dosage forms and for predicting the drug's behavior in vivo.
The Pivotal Role of Acid Catalysis: Conversion to the Active Sulfenamide
The therapeutic efficacy of all PPIs, including this compound, relies on their conversion to a reactive tetracyclic sulfenamide in the acidic environment of the parietal cell secretory canaliculus.[1][2] This conversion is a non-enzymatic, acid-catalyzed process.
This compound possesses the highest pKa among the available PPIs (approximately 5.0), which means it can be activated at higher pH levels and more rapidly than other PPIs.[1] At a pH of 1.2, the half-activation time for rabeprazole is about 1.3 minutes.[1]
The mechanism involves two key protonation steps:
-
Protonation of the Pyridine Ring: The pyridine nitrogen is the first to be protonated. This traps the drug in the acidic compartment of the parietal cell.
-
Protonation of the Benzimidazole Ring: Subsequent protonation of the benzimidazole nitrogen initiates a molecular rearrangement, leading to the formation of the active sulfenamide.[8]
This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[1][2]
Caption: Acid-catalyzed activation of this compound.
Major Non-Enzymatic Pathway: Formation of Rabeprazole-Thioether
The primary non-enzymatic metabolic pathway for rabeprazole involves the reduction of its sulfoxide group to form rabeprazole-thioether.[1][4][9] This conversion is a significant route of elimination for the drug.[1] While this is a non-enzymatic reduction, the thioether can be subsequently metabolized by CYP2C19 to desmethyl rabeprazole thioether.[4]
This non-enzymatic reduction contributes to the lower dependence of rabeprazole on the CYP2C19 pathway for its overall clearance compared to other PPIs.[4][5]
Caption: Formation of Rabeprazole-Thioether.
Chemical Degradation Under Stress Conditions
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating power of analytical methods.[10][11] this compound sodium has been shown to degrade significantly under various stress conditions.[10][12]
| Stress Condition | Observation | Major Degradation Products |
| Acid Hydrolysis | Significant degradation.[10][12] | Rabeprazole thioether and other impurities.[7][9] |
| Base Hydrolysis | Significant degradation.[10] | Impurity-5 (1.23%) and other unknown degradants.[12] |
| Oxidative | Significant degradation.[10][12] | Impurity-4 (3.27%) and other unknown degradants.[10] |
| Thermal | Significant degradation.[10][12] | Impurity-7 (0.52%) and other unknown degradants.[10] |
| Hydrolytic | Significant degradation. | Impurity-6 (2.01%) and other unknown degradants.[10] |
| Photolytic | Relatively stable. | Minor degradation observed. |
Note: Impurity designations are as reported in the cited literature and may vary.
Experimental Protocols for Studying Non-Enzymatic Pathways
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for subjecting this compound to various stress conditions to induce non-enzymatic degradation.
Materials:
-
This compound sodium standard
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.5 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
Procedure:
-
Acid Degradation:
-
Dissolve a known amount of this compound sodium in a diluent.
-
Add 0.1 M HCl and mix.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).[10]
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to the final volume with the diluent.
-
-
Base Degradation:
-
Dissolve this compound sodium in a diluent.
-
Add 0.5 M NaOH and mix.
-
Heat the solution in a water bath at 60°C for a specified time (e.g., 2 hours).[10]
-
Cool to room temperature and neutralize with 0.5 M HCl.
-
Dilute to the final volume.
-
-
Oxidative Degradation:
-
Dissolve this compound sodium in a diluent.
-
Add 3% hydrogen peroxide.
-
Keep at room temperature for a specified time (e.g., 30 minutes).[10]
-
Dilute to the final volume.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound sodium in a hot air oven at 105°C for a specified duration (e.g., 18 hours).[10]
-
Cool to room temperature, dissolve in the diluent, and dilute to the final volume.
-
-
Hydrolytic Degradation:
-
Dissolve this compound sodium in water.
-
Heat in a water bath at 60°C for a specified time (e.g., 3 hours).[10]
-
Cool and dilute to the final volume.
-
-
Analysis:
Workflow for Degradation Product Identification
Caption: Workflow for identifying degradation products.
Conclusion
The non-enzymatic metabolic pathway of this compound is a defining feature that sets it apart from other proton pump inhibitors. Its rapid, acid-catalyzed conversion to the active sulfenamide form ensures a swift onset of action, while its primary non-enzymatic reduction to rabeprazole-thioether contributes to a more consistent pharmacokinetic profile and a reduced risk of drug interactions. A thorough understanding of these pathways, along with its degradation profile under various stress conditions, is paramount for the successful development, formulation, and clinical application of this important therapeutic agent. The methodologies and insights provided in this guide serve as a valuable resource for professionals in the pharmaceutical sciences.
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Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 697–711. [Link]
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Xie, L., et al. (2023). Combined contributions of cytochrome P450s (CYPs) and non-enzymatic metabolism in the in vitro biotransformation of anaprazole, a novel proton pump inhibitor. Xenobiotica, 53(2), 131-142. [Link]
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The Chiral Switch: A Paradigm Shift in Acid Suppression: The Discovery and Development of Single-Enantiomer Proton Pump Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The management of acid-related gastrointestinal disorders was revolutionized by the advent of proton pump inhibitors (PPIs).[1][2][3] These drugs profoundly suppress gastric acid secretion by targeting the final step in the acid production pathway—the H+/K+-ATPase, or proton pump, located in the parietal cells of the stomach lining.[1][4][5] This guide provides a comprehensive technical overview of the evolution of PPIs, focusing on the critical transition from racemic mixtures to single-enantiomer drugs, a pivotal development that enhanced therapeutic efficacy and patient outcomes.
From Racemic Mixtures to Single Enantiomers: The Significance of Chirality
Many organic molecules, including a vast number of pharmaceuticals, exist as stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. A specific type of stereoisomerism is enantiomerism, where two isomers are non-superimposable mirror images of each other, much like a pair of hands.[6][7] Such molecules are termed "chiral."[6][7]
While enantiomers exhibit identical physical and chemical properties in an achiral environment, they can interact differently with chiral biological systems, such as enzymes and receptors.[6][7][8] This can lead to significant differences in their pharmacodynamic and pharmacokinetic profiles.[6][7] In drug development, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[8] Recognizing this, regulatory agencies, such as the U.S. Food and Drug Administration (FDA), issued guidelines in the early 1990s emphasizing the need to characterize the activity of individual enantiomers in chiral drugs.[8][9]
The initial generation of proton pump inhibitors, including the groundbreaking drug omeprazole, were developed and marketed as racemic mixtures, containing a 50:50 ratio of their two enantiomers.[10][11] However, as our understanding of stereochemistry in drug action grew, the focus shifted towards developing single-enantiomer versions of these drugs in a process known as a "chiral switch."[7]
The Dawn of a New Era: The First Proton Pump Inhibitors
The journey to control gastric acid secretion began with the discovery of the H+/K+-ATPase in the 1970s.[10] This enzyme, the proton pump, was identified as the final common pathway for acid secretion, making it an ideal therapeutic target.[10][12] Researchers at Astra Hässle in Sweden embarked on a mission to develop an effective inhibitor.[1] Their work on substituted benzimidazoles led to the synthesis of timoprazole and subsequently, in 1979, to the creation of omeprazole.[1][10][13]
Omeprazole, the first PPI to be marketed, was launched in Europe in 1988 and the United States in 1989, revolutionizing the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Following omeprazole's success, other racemic PPIs were developed, including lansoprazole (1991 in Europe, 1995 in the US) and pantoprazole (1994 in Germany, 2000 in the US).[1][10][14][15]
The Case for a Single Enantiomer: The Development of Esomeprazole
While racemic omeprazole was highly effective, its metabolism exhibited significant inter-individual variability. This was primarily due to the stereoselective metabolism of its two enantiomers, (S)-omeprazole and (R)-omeprazole, by the cytochrome P450 enzyme system in the liver, particularly the polymorphic CYP2C19 enzyme.[16][17][18][19][20]
Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) of CYP2C19 substrates based on their genetic makeup.[16][19] The (R)-enantiomer of omeprazole is more rapidly metabolized by CYP2C19 than the (S)-enantiomer.[21] This leads to lower plasma concentrations and a less pronounced acid-suppressing effect in individuals with higher CYP2C19 activity (EMs).[16][22]
This understanding of stereoselective metabolism provided the scientific rationale for developing the single (S)-enantiomer of omeprazole, which was named esomeprazole.[11][13] The hypothesis was that by using only the more slowly metabolized enantiomer, a higher and more consistent plasma concentration could be achieved across different patient populations, leading to improved and more predictable acid control.[11][23][24]
Pharmacokinetic and Pharmacodynamic Advantages of Esomeprazole
Clinical studies confirmed the pharmacokinetic advantages of esomeprazole over racemic omeprazole. At equivalent doses, esomeprazole results in a significantly higher area under the plasma concentration-time curve (AUC), indicating greater drug exposure.[11][25] This is a direct consequence of its reduced clearance compared to the R-enantiomer.[21]
Table 1: Comparative Pharmacokinetics of Omeprazole and Esomeprazole
| Parameter | Racemic Omeprazole (20 mg) | Esomeprazole (20 mg) |
| Mean Peak Plasma Concentration (Cmax) | Lower | Higher |
| Mean Area Under Curve (AUC) | Lower | 70-90% Higher at steady-state[25] |
| Bioavailability | 35%-65%[23] | 81%-98%[23] |
| Elimination Half-life (t1/2) | Shorter | Longer |
| Inter-individual Variability | Higher | Lower[11][23] |
This enhanced pharmacokinetic profile of esomeprazole translates into a more potent and sustained inhibition of gastric acid secretion. The higher plasma levels of the active drug lead to a greater degree of proton pump inhibition and a longer duration of action.[25]
Mechanism of Action
Esomeprazole, like all PPIs, is a prodrug that requires activation in an acidic environment.[20][26] After absorption, it is delivered to the acidic secretory canaliculi of the gastric parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a reactive thiophilic sulfonamide.[27] This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, irreversibly inactivating the enzyme.[14][28] The inhibition of both basal and stimulated acid secretion is the result.[28]
Figure 1: Mechanism of action of esomeprazole.
Chemical Synthesis and Manufacturing
The production of single-enantiomer drugs like esomeprazole requires advanced synthetic chemistry techniques to ensure high enantiomeric purity. The key challenge lies in the stereoselective creation of the chiral sulfoxide center.[29] Two primary approaches are employed:
-
Chiral Resolution: This method involves the separation of the enantiomers from the racemic mixture. While effective, it can be less efficient as it discards half of the material.
-
Asymmetric Synthesis: This is the preferred industrial method, where the desired enantiomer is synthesized directly using a chiral catalyst or auxiliary.[9]
A common method for the asymmetric synthesis of esomeprazole is the catalytic oxidation of the prochiral sulfide precursor.[29][30] This reaction is typically carried out using a metal catalyst, such as titanium or iron, complexed with a chiral ligand.[29][30][31] The chiral ligand creates a stereochemically defined environment around the metal center, which directs the oxidant to attack one face of the sulfide preferentially, leading to the formation of the desired (S)-enantiomer in high enantiomeric excess.[29][30][31]
Figure 2: Asymmetric synthesis of esomeprazole.
More recently, enzymatic approaches using engineered Baeyer-Villiger monooxygenases have been developed as a greener and more efficient alternative for the asymmetric sulfoxidation to produce esomeprazole.[32]
Clinical Development and Regulatory Approval
Esomeprazole underwent extensive clinical trials to evaluate its efficacy and safety compared to racemic omeprazole and other PPIs. These trials demonstrated the superior acid control and, in some studies, improved healing rates for erosive esophagitis with esomeprazole.[11] Esomeprazole was first approved for medical use in 2000 and received FDA approval in the United States in February 2001 under the brand name Nexium.[14][33] The first generic versions of esomeprazole were approved by the FDA in 2015.[34]
Experimental Protocols
In Vitro Proton Pump Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound on the H+/K+-ATPase enzyme.
Materials:
-
H+/K+-ATPase-rich microsomes from hog gastric mucosa
-
ATP (adenosine triphosphate)
-
KCl (potassium chloride)
-
Buffer solution (e.g., Tris-HCl)
-
Test compound (e.g., esomeprazole)
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound.
-
Pre-incubate the H+/K+-ATPase-rich microsomes with the different concentrations of the test compound in the buffer at 37°C.
-
Initiate the enzymatic reaction by adding ATP and KCl.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green assay. The absorbance is read using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
In Vivo Pharmacokinetic Study in a Preclinical Model (e.g., Rat)
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of a test compound after oral administration.
Materials:
-
Test compound (e.g., esomeprazole) formulated for oral gavage
-
Male Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) system for bioanalysis
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer a single oral dose of the test compound via gavage.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data for each animal.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
The Broader Impact and Future Directions
The successful development of esomeprazole validated the "chiral switch" strategy and paved the way for the development of other single-enantiomer PPIs, such as dexlansoprazole (the R-enantiomer of lansoprazole).[2][13][35] These second-generation PPIs offer therapeutic advantages, including more predictable clinical outcomes and simplified pharmacokinetics.[23][24]
The evolution of PPIs continues with the development of potassium-competitive acid blockers (P-CABs), which offer a different mechanism of action and a more rapid onset of acid suppression.[3][10] However, the story of single-enantiomer PPIs remains a landmark example of how a deep understanding of pharmacology, stereochemistry, and drug metabolism can lead to significant improvements in established drug classes.
Figure 3: Timeline of key milestones in PPI development.
Conclusion
The transition from racemic proton pump inhibitors to their single-enantiomer counterparts represents a significant advancement in the treatment of acid-related disorders. This evolution was driven by a sophisticated understanding of stereoselective drug metabolism and a commitment to optimizing therapeutic outcomes. The story of esomeprazole, in particular, serves as a powerful case study in the application of fundamental pharmacological principles to rational drug design and development, ultimately providing clinicians and patients with more effective and reliable treatment options.
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In Vitro Antiproliferative Effects of Rabeprazole on Cancer Cell Lines: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the in vitro antiproliferative effects of Rabeprazole, a proton pump inhibitor (PPI), on various cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights into the experimental methodologies and mechanistic underpinnings of Rabeprazole's anticancer potential. While this document focuses on the broadly studied racemic mixture of Rabeprazole, it will also address the current landscape of research concerning its individual enantiomers, including (S)-Rabeprazole.
Introduction: Repurposing Proton Pump Inhibitors for Oncology
Proton pump inhibitors (PPIs) are a class of drugs that irreversibly inhibit the H+/K+-ATPase pump in gastric parietal cells, effectively suppressing acid production.[1] Rabeprazole is a second-generation PPI known for its rapid and sustained acid inhibition.[2] Beyond their established use in acid-related gastrointestinal disorders, a growing body of evidence suggests that PPIs, including Rabeprazole, possess anticancer properties.[3][4] This has led to significant interest in repurposing these well-tolerated drugs for oncological applications.
The acidic tumor microenvironment is a hallmark of cancer, resulting from altered metabolism and contributing to tumor progression, invasion, and chemoresistance.[4] PPIs are thought to exert their anticancer effects by disrupting this acidic microenvironment through the inhibition of not only the gastric H+/K+-ATPase but also vacuolar-type H+-ATPases (V-ATPases) that are overexpressed in many cancer cells.[4][5]
Mechanistic Insights into Rabeprazole's Antiproliferative Action
The anticancer activity of Rabeprazole is multifactorial, involving the modulation of key cellular processes that are critical for cancer cell survival and proliferation.
Inhibition of Proton Pumps and Disruption of Tumor Acidity
Rabeprazole, as a weak base, can readily cross cell membranes and accumulate in acidic compartments. In the acidic tumor microenvironment, it is converted to its active sulfenamide form, which then covalently binds to and inhibits proton pumps.[6] This leads to an increase in the extracellular pH of the tumor, which can sensitize cancer cells to conventional chemotherapeutic agents.
Induction of Apoptosis
A key mechanism underlying Rabeprazole's antiproliferative effects is the induction of apoptosis, or programmed cell death. Studies have shown that Rabeprazole treatment leads to a significant increase in apoptotic cell death in various cancer cell lines.[2] This is often characterized by the externalization of phosphatidylserine, as detected by Annexin V staining.[2]
Modulation of Key Signaling Pathways
Rabeprazole has been shown to influence critical intracellular signaling pathways that regulate cell proliferation and survival.
The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a central signaling cascade that is often dysregulated in cancer, promoting cell proliferation and survival. Racemic Rabeprazole has been demonstrated to inhibit the phosphorylation of ERK1/2 in certain gastric cancer cell lines.[2] This inhibition is believed to be a key contributor to its pro-apoptotic and antiproliferative effects.[2]
Figure 1: Proposed mechanism of this compound's interference with the ERK1/2 signaling pathway.
In Vitro Antiproliferative Effects of Racemic Rabeprazole on Specific Cancer Cell Lines
The antiproliferative effects of racemic Rabeprazole have been investigated in several cancer cell lines, with notable activity observed in gastric and breast cancers.
Gastric Cancer
A pivotal study by Gu et al. (2014) investigated the effects of racemic Rabeprazole on a panel of human gastric cancer cell lines.[2]
-
Cell Lines: KATO III, MKN-28, MKN-45 (gastric cancer), AGS (gastric adenocarcinoma), and GES-1 (non-cancerous gastric epithelial cells).[2]
-
Key Findings:
-
Rabeprazole demonstrated a significant antiproliferative effect on gastric cancer cells, particularly under acidic conditions.[2]
-
It induced apoptosis in AGS cells in a time-dependent manner, with a notable increase in early apoptotic cells.[2]
-
The viability of MKN-28 cells was markedly reduced following treatment with 0.2 mM Rabeprazole.[2]
-
Rabeprazole was found to inhibit the phosphorylation of ERK1/2 in MKN-28 and AGS cells.[2]
-
| Cell Line | Drug | Concentration | Incubation Time | Effect | Reference |
| AGS | Racemic Rabeprazole | 0.2 mM | 72 h | 72.21 ± 3.24% apoptosis | [2] |
| MKN-28 | Racemic Rabeprazole | 0.2 mM | 16 h | Significant decrease in viability | [2] |
| KATO III | Racemic Rabeprazole | 0.2 mM | 16 h | Attenuation of viability | [2] |
| MKN-45 | Racemic Rabeprazole | 0.2 mM | 16 h | Attenuation of viability | [2] |
Breast Cancer
Research has also explored the effects of racemic Rabeprazole on breast cancer cell lines.
-
Cell Lines: BT-20 and MCF-7.
-
Key Findings:
-
A drug repurposing study identified Rabeprazole as a potential inhibitor of the proto-oncogenic transcription factor FOXM1.
-
In vitro assays confirmed that Rabeprazole reduced the viability of both BT-20 and MCF-7 breast cancer cells.
-
The Question of Enantioselectivity: this compound vs. (R)-Rabeprazole
Rabeprazole is a chiral molecule and is administered as a racemic mixture of its (S)- and (R)-enantiomers. While the clinical efficacy of racemic Rabeprazole in acid suppression is well-established, there is a significant lack of publicly available data specifically investigating the in vitro antiproliferative effects of the (S)-enantiomer on cancer cell lines.
Dexrabeprazole, the R(+) enantiomer, has been studied for its clinical efficacy in treating acid-related disorders, with some studies suggesting it may have a more favorable pharmacokinetic profile than the racemate.[6] However, dedicated studies comparing the anticancer activities of the individual enantiomers are not readily found in the current scientific literature.
This represents a critical knowledge gap. The differential interaction of enantiomers with chiral biological targets is a fundamental principle in pharmacology. It is plausible that the (S)- and (R)-enantiomers of Rabeprazole could exhibit different potencies and even distinct mechanisms of action in cancer cells. Future research should prioritize the investigation of the individual enantiomers to fully elucidate the anticancer potential of Rabeprazole and to determine if one enantiomer is more active than the other.
Experimental Protocols for Assessing In Vitro Antiproliferative Effects
The following are detailed, step-by-step methodologies for key experiments used to evaluate the in vitro antiproliferative effects of compounds like this compound.
Cell Viability and Proliferation Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: Workflow for the MTT cell viability and proliferation assay.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect the levels of specific proteins, such as total and phosphorylated ERK1/2, to assess the impact of this compound on signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Conclusion and Future Directions
The available evidence strongly suggests that racemic Rabeprazole exhibits significant in vitro antiproliferative effects against various cancer cell lines, particularly those of gastric and breast origin. Its mechanisms of action, including the induction of apoptosis and the inhibition of the ERK1/2 signaling pathway, highlight its potential as a repurposed anticancer agent.
However, a critical area for future research is the investigation of the enantiomer-specific effects of Rabeprazole. A thorough evaluation of the in vitro antiproliferative activities of this compound and (R)-Rabeprazole individually is necessary to determine if one enantiomer is more potent or possesses a more favorable mechanistic profile. Such studies will be instrumental in guiding the potential clinical development of Rabeprazole enantiomers for cancer therapy. Furthermore, expanding the investigation to a broader range of cancer cell lines and exploring potential synergistic effects with existing chemotherapeutic agents will provide a more comprehensive understanding of Rabeprazole's oncological applications.
References
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Gu, M., Zhang, Y., Zhou, X., Ma, H., Yao, H., & Ji, F. (2014). Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines. Oncology Letters, 8(4), 1739–1744. [Link]
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Gu, M., Zhang, Y., Zhou, X., Ma, H., Yao, H., & Ji, F. (2014). Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines. Oncology Letters, 8(4), 1739–1744. [Link]
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Rizzo, A., et al. (2023). The Complex Interaction between Proton Pump Inhibitors and Cancer Treatment. Cancers. [Link]
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Fais, S., et al. (2007). Proton pump inhibitors may reduce tumour resistance. Journal of Internal Medicine. [Link]
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Wang, Y. F., et al. (2021). Rabeprazole suppresses cell proliferation in gastric epithelial cells by targeting STAT3-mediated glycolysis. Biochemical Pharmacology, 188, 114525. [Link]
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A drug repurposing study identifies novel FOXM1 inhibitors with in vitro activity against breast cancer cells. (n.d.). ResearchGate. [Link]
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Di Caro, G., et al. (2018). Combination Therapy of High-Dose Rabeprazole Plus Metronomic Capecitabine in Advanced Gastro-Intestinal Cancer: A Randomized Phase II Trial. Cancers, 10(11), 444. [Link]
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Jain, S. C., & RELIEF Study Group. (2009). A postmarketing surveillance study of dexrabeprazole in the treatment of acid peptic disorders. Journal of the Indian Medical Association, 107(2), 111-113. [Link]
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Pai, V. G., et al. (2007). Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease. World Journal of Gastroenterology, 13(30), 4148-4151. [Link]
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Navigating the Preclinical Maze: An In-Depth Technical Guide to the Pharmacokinetics of (S)-Rabeprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a deep dive into the preclinical pharmacokinetics of (S)-rabeprazole, the S-enantiomer of the proton pump inhibitor rabeprazole. As the pharmaceutical industry increasingly focuses on the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize off-target effects, a thorough understanding of the preclinical absorption, distribution, metabolism, and excretion (ADME) profile of individual enantiomers is paramount. This guide synthesizes available preclinical data, explains the rationale behind experimental designs, and offers detailed protocols for key assays. By elucidating the pharmacokinetic journey of this compound in preclinical models, this document aims to equip researchers and drug development professionals with the critical knowledge needed to navigate the complexities of its development, from early discovery to clinical translation.
Introduction: The Rationale for Stereospecific Investigation
Rabeprazole, a substituted benzimidazole, is a potent inhibitor of the gastric H+/K+-ATPase (proton pump) and is widely used in the treatment of acid-related disorders.[1] Like many pharmaceuticals, rabeprazole is a chiral molecule, existing as two non-superimposable mirror images, the (S)- and (R)-enantiomers. While the racemic mixture has a well-established clinical profile, there is a compelling scientific and clinical rationale for investigating the individual enantiomers. Preclinical studies have suggested that the R-isomer, dexrabeprazole, may be more effective than the S-isomer in certain models, potentially allowing for a reduction in the therapeutic dose and metabolic load on the body.[2]
A comprehensive preclinical pharmacokinetic evaluation is the cornerstone of modern drug development, providing essential insights into a drug's behavior in a biological system before it is administered to humans. This guide focuses specifically on the preclinical journey of this compound, dissecting its ADME properties to provide a holistic understanding of its disposition.
Absorption: Crossing the Biological Barriers
The oral bioavailability of rabeprazole is approximately 52% in humans, and while specific preclinical data for the oral bioavailability of the (S)-enantiomer is not extensively detailed in publicly available literature, studies in dogs with various formulations of racemic rabeprazole have been conducted.[3][4] One study on a novel dual-release formulation in Beagle dogs showed a relative oral bioavailability of 70% compared to a reference product.[3] Information on dexrabeprazole suggests it exhibits high oral bioavailability, with absorption primarily occurring in the small intestine.[5]
In Vitro Permeability Assessment: The Caco-2 Model
To predict the intestinal absorption of this compound, the Caco-2 permeability assay is an indispensable in vitro tool. This assay utilizes a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses various transporters, mimicking the intestinal epithelium.[6][7]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Testing: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like lucifer yellow.
-
Bidirectional Permeability Assessment:
-
(A-B) Apical to Basolateral: this compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at specified time points.
-
(B-A) Basolateral to Apical: this compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
-
Efflux Ratio Calculation: The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux. An efflux ratio greater than 2 suggests the involvement of efflux transporters.[8]
Causality Behind Experimental Choices: The bidirectional nature of this assay is crucial. While the A-B permeability predicts absorption, the B-A permeability helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.
Diagram of Caco-2 Permeability Assay
Distribution: Reaching the Target and Beyond
Key Considerations for Preclinical Distribution Studies:
-
Choice of Animal Model: Rats and dogs are commonly used. The choice depends on factors such as metabolic similarity to humans and the specific objectives of the study.
-
Radiolabeling: The use of radiolabeled (e.g., ¹⁴C) this compound allows for quantitative tissue distribution studies (Quantitative Whole-Body Autoradiography - QWBA) to determine the extent of distribution into various tissues and organs.
-
Protein Binding: Rabeprazole is highly bound to plasma proteins (approximately 96.3-97%). Understanding the extent of protein binding is crucial as only the unbound fraction is pharmacologically active and available for distribution and elimination.
Metabolism: The Biotransformation of this compound
The metabolism of rabeprazole is a key determinant of its pharmacokinetic profile and is characterized by a significant non-enzymatic pathway, which distinguishes it from other proton pump inhibitors.[10]
Metabolic Pathways of Rabeprazole:
-
Non-Enzymatic Reduction: The primary metabolic pathway for rabeprazole is a non-enzymatic reduction to rabeprazole-thioether.[10]
-
CYP450-Mediated Oxidation: A smaller fraction of rabeprazole is metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4.[4]
-
CYP2C19: Catalyzes the demethylation of rabeprazole.
-
CYP3A4: Mediates the oxidation to rabeprazole sulfone.
-
A toxicokinetic study in rats demonstrated that (R)-rabeprazole had a higher exposure and a slower elimination rate than this compound, suggesting stereoselective metabolism.[11]
In Vitro Metabolism Studies: Liver Microsomes and Hepatocytes
In vitro systems such as liver microsomes and hepatocytes from preclinical species (rat, dog) and humans are essential for characterizing the metabolic profile of this compound.
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Incubation: this compound is incubated with liver microsomes (from rat, dog, or human) in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: The remaining concentration of this compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent drug is used to determine in vitro half-life and intrinsic clearance.
Causality Behind Experimental Choices: Using liver microsomes from different species allows for the assessment of interspecies differences in metabolism, which is critical for extrapolating preclinical findings to humans. Hepatocytes, which contain both phase I and phase II enzymes, provide a more complete picture of metabolism compared to microsomes.[12][13]
Metabolic Pathways of Rabeprazole
Excretion: The Elimination of this compound and its Metabolites
The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body. A human mass balance study with radiolabeled rabeprazole showed that approximately 90% of the dose was recovered in the urine, with the remainder in the feces.[14] Unchanged rabeprazole was not detected in the urine or feces. The major metabolites found in urine were a mercapturic acid conjugate and a carboxylic acid derivative of the thioether.[14]
Preclinical Excretion Studies:
-
Mass Balance Studies: These studies, typically conducted in rats using radiolabeled this compound, are the gold standard for determining the routes and rates of excretion. The total recovery of radioactivity in urine and feces should ideally exceed 90%.[15]
-
Biliary Excretion: In rats, biliary excretion is a significant elimination pathway for many drugs.[16] Studies investigating the biliary excretion of this compound and its metabolites can provide valuable information on its hepatic disposition.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of Rabeprazole Enantiomers
| Parameter | Species | This compound | (R)-Rabeprazole | Racemic Rabeprazole | Reference |
| Exposure (AUC) | Rat | Lower | Higher | - | [11] |
| Elimination Rate | Rat | Faster | Slower | - | [11] |
| Oral Bioavailability | Dog | - | - | ~70% (relative) | [3] |
| Protein Binding | Human | - | - | ~96.3-97% |
Note: Data for the individual enantiomers in preclinical species is limited. The table presents available comparative data.
Conclusion and Future Directions
The preclinical pharmacokinetic profile of this compound is characterized by rapid absorption, extensive metabolism primarily through a non-enzymatic pathway, and elimination of its metabolites mainly via the urine. Stereoselectivity is evident in its metabolism, with the (S)-enantiomer generally exhibiting lower exposure and a faster elimination rate compared to the (R)-enantiomer in rats.
While this guide provides a comprehensive overview based on available data, further preclinical studies are warranted to fully elucidate the ADME properties of this compound. Specifically, detailed tissue distribution studies and comparative in vitro metabolism studies in relevant preclinical species would provide a more complete picture. A head-to-head comparison of the oral bioavailability of the individual enantiomers in a single preclinical species would also be highly informative.
A thorough and nuanced understanding of the preclinical pharmacokinetics of this compound is not merely an academic exercise; it is a critical component of a rational, science-driven drug development program. The insights gained from these studies are invaluable for predicting human pharmacokinetics, designing first-in-human clinical trials, and ultimately, for developing safer and more effective medicines.
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medtigo. (n.d.). dexrabeprazole | Dosing & Uses. Retrieved from [Link]
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Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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PharmGKB. (n.d.). Rabeprazole Pathway, Pharmacokinetics. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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- Kim, T. H., et al. (2023). Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling. Pharmaceuticals, 16(11), 1599.
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Methodological & Application
Enantioselective Analysis of Rabeprazole: A High-Performance Liquid Chromatography Method for the Baseline Separation of (S)- and (R)-Enantiomers
An Application Note for Drug Development & Quality Control Professionals
Abstract
Rabeprazole, a widely used proton pump inhibitor (PPI), is a chiral compound administered as a racemic mixture or as its single (S)-enantiomer, Dexrabeprazole. Due to the distinct pharmacological and toxicological profiles that enantiomers can exhibit, their separation and quantification are critical for pharmaceutical quality control and regulatory compliance[1]. This application note presents a detailed, robust, and validated chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of (S)-Rabeprazole from its (R)-enantiomer. The method utilizes a polysaccharide-based chiral stationary phase, which demonstrates excellent enantioselectivity for benzimidazole-class compounds, providing baseline resolution suitable for accurate purity assessment and quantitative analysis.
Introduction: The Imperative of Chiral Separation
Chirality is a fundamental property in pharmacology. The spatial arrangement of atoms in enantiomers can lead to significant differences in their interaction with chiral biological systems like enzymes and receptors. For Rabeprazole, the (S)-enantiomer is often the more active component. Therefore, a reliable analytical method to confirm the enantiomeric purity of Dexrabeprazole and to quantify the enantiomeric ratio in racemic mixtures is essential.
High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the preeminent technique for this purpose[1][2]. The underlying principle involves the differential interaction of the enantiomers with the chiral environment of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven exceptionally effective for separating a wide array of chiral compounds, including proton pump inhibitors[1][3][4]. This method is built upon a cellulose-based CSP, specifically a cellulose tris(3,5-dichlorophenylcarbamate) coated silica gel, which provides the necessary stereospecific interactions for a successful separation.
Method Development: Rationale and Optimization
The success of a chiral separation is contingent upon the careful selection of the CSP and the optimization of the mobile phase.
-
Chiral Stationary Phase (CSP) Selection: The choice of Chiralpak IC , a CSP based on cellulose tris(3,5-dichlorophenylcarbamate), is grounded in its proven efficacy for the simultaneous chiral and achiral separation of Rabeprazole and its related impurities[5]. The carbamate derivatives on the cellulose backbone form chiral cavities and offer multiple interaction mechanisms—hydrogen bonding, dipole-dipole, and π-π interactions—which are essential for chiral recognition of the Rabeprazole molecule.
-
Mobile Phase Strategy: A normal-phase elution mode was selected as it often provides superior selectivity for this class of compounds on polysaccharide CSPs. The mobile phase consists of a hexane/ethanol mixture.
-
Causality: The ratio of the non-polar alkane (hexane) to the polar alcohol modifier (ethanol) is a critical parameter. Increasing the alcohol content generally decreases retention time but can also affect enantioselectivity. A ratio of 30:70 (hexane:ethanol) was found to provide an optimal balance between analysis time and resolution[5].
-
The Role of the Additive: Rabeprazole is a basic compound. Without an additive, its interaction with residual acidic silanol groups on the silica gel support of the CSP can lead to severe peak tailing and poor resolution. The addition of a small amount of a basic modifier, such as ethylenediamine (EDA) , is essential[5]. EDA acts as a competitive base, masking the active silanol sites and ensuring symmetrical, sharp peaks, which is a prerequisite for accurate quantification.
-
-
Instrumental Parameters:
-
Temperature: The column temperature is maintained at 35°C. This slightly elevated temperature can improve column efficiency and reduce mobile phase viscosity, often leading to sharper peaks and better resolution[5].
-
Detection: The UV detection wavelength is set to 285 nm, which corresponds to a strong absorbance maximum for Rabeprazole, ensuring high sensitivity for both the major enantiomer and any enantiomeric impurity[1][6].
-
Experimental Protocol
This protocol provides a self-validating system for the reproducible separation of Rabeprazole enantiomers.
Materials and Equipment
| Component | Specification |
| HPLC System | A quaternary or binary HPLC system with a UV/PDA detector. |
| Chiral Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) on 5 µm silica gel), 150 x 4.6 mm. A similar polysaccharide-based column like Lux Cellulose-1 may also be explored[3][7]. |
| Solvents | HPLC Grade n-Hexane, HPLC Grade Ethanol (200 proof). |
| Additive | Ethylenediamine (EDA), ACS Reagent Grade or higher. |
| Standards | Racemic Rabeprazole Reference Standard, this compound Reference Standard (if available for peak identification). |
| Lab Equipment | Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE for organic solvents), ultrasonic bath, autosampler vials. |
Chromatographic Conditions Summary
| Parameter | Condition |
| Column | Chiralpak IC (150 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : Ethylenediamine (30:70:0.05, v/v/v)[1][5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[1][5] |
| Detection Wavelength | 285 nm[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes (adjust as needed to ensure elution of both peaks). |
Step-by-Step Protocol
Step 1: Mobile Phase Preparation
-
Carefully measure 300 mL of n-Hexane, 700 mL of Ethanol, and 0.5 mL of Ethylenediamine.
-
Combine the components in a 1-liter solvent bottle and mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration to prevent pump cavitation and baseline noise[1].
Step 2: Standard Solution Preparation (Concentration: 0.5 mg/mL)
-
Accurately weigh 5.0 mg of racemic Rabeprazole reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase as the diluent.
-
Sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to return to ambient temperature and dilute to the mark with the mobile phase. Mix well.
Step 3: Sample Preparation
-
For Bulk Drug Substance: Prepare in the same manner as the Standard Solution to a final concentration of 0.5 mg/mL[1].
-
For Tablet Formulation:
-
Weigh and finely powder no fewer than 10 tablets to create a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to one 10 mg tablet and transfer it to a 20 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to extract the active ingredient.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial to remove insoluble excipients[1].
-
Step 4: Chromatographic Analysis Workflow
-
System Equilibration: Purge the HPLC system and equilibrate the Chiralpak IC column with the mobile phase at 1.0 mL/min until a stable, noise-free baseline is achieved (typically 30-45 minutes).
-
Analysis: Inject the standard solution first to establish retention times and system suitability. Follow with sample injections. A bracketing standard is recommended for long sequences.
-
Data Analysis:
-
Identify the (S)- and (R)-Rabeprazole peaks. The elution order should be confirmed with a pure enantiomer standard or by referencing literature for the specific CSP.
-
Ensure the resolution (Rs) between the two enantiomer peaks is greater than 1.5 for baseline separation[1].
-
Calculate the percentage of the undesired (R)-enantiomer in the this compound sample using the area normalization method: % (R)-Enantiomer = [Area(R) / (Area(R) + Area(S))] x 100
-
Expected Results and Performance
The described method provides excellent separation and peak shape for the Rabeprazole enantiomers.
Table 1: Typical Chromatographic Performance Data
| Parameter | This compound | (R)-Rabeprazole | Acceptance Criteria |
| Retention Time (min) | ~ 5.2 | ~ 6.5 | - |
| Tailing Factor (T) | ~ 1.1 | ~ 1.2 | T ≤ 1.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 4.0[5]} | Rs > 1.5 |
| Theoretical Plates (N) | > 3000 | > 3000 | N > 2000 |
Note: Retention times are approximate and may vary slightly based on the specific system, column lot, and mobile phase preparation.
Conclusion
This application note details a highly selective and robust chiral HPLC method for the separation of this compound from its (R)-enantiomer. The use of a Chiralpak IC column with a normal-phase mobile phase containing an amine modifier yields excellent resolution and symmetric peak shapes, fulfilling the stringent requirements of pharmaceutical analysis. The protocol is designed to be easily implemented in a quality control or research laboratory for routine enantiomeric purity testing of Rabeprazole, ensuring the safety and efficacy of the final drug product.
References
-
Dixit, D., et al. (2021). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. ResearchGate. Retrieved from [Link]
-
Phenomenex Inc. (2024). Enantiomeric Separation of Proton Pump Inhibitors Including Rabeprazole and Pantoprazole Using Lux™ Polysaccharide-Based Chiral Stationary Phases in Reversed Phase Conditions. Retrieved from [Link]
-
Papp, L. A., et al. (2021). Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. PubMed. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). APPLICATIONS. Retrieved from [Link]
-
Reddy, B. P., et al. (2011). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. National Institutes of Health (NIH). Retrieved from [Link]
-
Shaikh, K. A., et al. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). DAICEL CHIRAL TECHNOLOGIES GLOBAL APPLICATION CENTRE Rabeprazole. Retrieved from [Link]
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Application Note: A Validated Chiral LC-MS/MS Method for the Quantification of (S)-Rabeprazole in Human Plasma
Abstract
This document provides a comprehensive and validated protocol for the selective and sensitive quantification of (S)-Rabeprazole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Rabeprazole, a proton pump inhibitor, is a chiral molecule, and its enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles. This method employs a simple protein precipitation for sample cleanup, followed by chiral chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reliable bioanalytical tool for pharmacokinetic studies and therapeutic drug monitoring. All procedures are in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation[1][2][3][4][5].
Introduction: The Importance of Chiral Separation
Rabeprazole is administered as a racemic mixture of its two enantiomers, (R)-Rabeprazole and this compound (also known as Esomeprazole)[6]. While both enantiomers contribute to the therapeutic effect, differences in their metabolism can lead to variations in plasma concentrations and clinical outcomes[7]. Therefore, a stereoselective analytical method is crucial for accurately characterizing the pharmacokinetics of each enantiomer. This application note details a method specifically designed for the quantification of this compound, providing the necessary precision and accuracy for regulatory submissions and clinical research. The stability of rabeprazole is pH-dependent, with rapid degradation in acidic conditions, a factor that must be carefully managed during sample handling and analysis[8].
Principle of the Method
The methodology is based on the following key steps:
-
Sample Preparation: Efficient removal of plasma proteins using protein precipitation with acetonitrile. This method is chosen for its simplicity, speed, and high recovery[7][9][10][11][12][13].
-
Internal Standard: Use of a stable isotope-labeled internal standard (SIL-IS) or a structurally similar compound to correct for variability during sample processing and analysis[14][15]. For this protocol, Esomeprazole is a suitable internal standard[7].
-
Chromatographic Separation: Isocratic chiral High-Performance Liquid Chromatography (HPLC) to separate this compound from its (R)-enantiomer and other endogenous plasma components. A polysaccharide-based chiral stationary phase is employed for this purpose[7][13][16].
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for quantification[6][7][13][14].
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Esomeprazole (Internal Standard, IS) reference standard (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Experimental Protocol
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Esomeprazole (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Esomeprazole stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
The protein precipitation workflow is a straightforward and effective method for cleaning up plasma samples prior to LC-MS/MS analysis[9][11][17][18].
Caption: Protein Precipitation Workflow for this compound.
Step-by-Step Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL Esomeprazole (IS) working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins[7][12][13].
-
Vortex the tube vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Chiralpak IC (150 x 4.6 mm, 5 µm)[7][13] |
| Mobile Phase | 10 mM Ammonium acetate with 0.2% Acetic acid : Acetonitrile (35:65, v/v)[7] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Run Time | 8 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 360.1 → 242.2[6][7][13] Esomeprazole (IS): m/z 346.1 → 198.1[6][7] |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
| Collision Energy | Optimized for each transition (e.g., Rabeprazole: 12 eV, Esomeprazole: 14 eV)[6] |
| Cone Voltage | Optimized for each transition (e.g., Rabeprazole: 20 V, Esomeprazole: 21 V)[6] |
Method Validation
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation[1][2][3][4][5]. The validation parameters and acceptance criteria are summarized below.
Caption: Overall Bioanalytical Method Validation Workflow.
Table 3: Summary of Validation Parameters and Results
| Parameter | Experiment | Acceptance Criteria | Result |
| Specificity/Selectivity | Analysis of six different blank plasma lots. | No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ response).[6] | Complies |
| Linearity | Calibration curve with at least six non-zero standards (0.5 - 400 ng/mL) analyzed in triplicate.[7] | Correlation coefficient (r²) ≥ 0.99. | Complies (r² > 0.995) |
| Lower Limit of Quantitation (LLOQ) | Lowest standard on the calibration curve with acceptable precision and accuracy. | Precision ≤ 20%, Accuracy within ±20%. | 0.5 ng/mL |
| Accuracy & Precision | Analysis of QC samples at four levels (LLOQ, Low, Medium, High) in five replicates on three different days.[7][14] | Accuracy within ±15% (±20% for LLOQ), Precision (CV) ≤ 15% (≤20% for LLOQ).[7][14] | Accuracy: -9.2% to 9.3%[7] Precision: Intra-day < 5.4%, Inter-day < 9.9%[7] |
| Extraction Recovery | Comparison of analyte peak areas from extracted samples to those from post-extraction spiked samples at three QC levels.[14] | Consistent and reproducible recovery. | ~70-80% |
| Matrix Effect | Comparison of analyte peak areas in post-extraction spiked samples to those in neat solutions at low and high QC levels from six different plasma lots.[7] | CV of the IS-normalized matrix factor ≤ 15%. | No significant matrix effect observed.[7] |
| Stability | Analysis of QC samples after storage under various conditions (bench-top, freeze-thaw cycles, long-term at -80°C).[7] | Mean concentration within ±15% of nominal values. | Stable under tested conditions.[19] |
Discussion and Field-Proven Insights
-
Chiral Inversion: A critical aspect of stereoselective bioanalysis is to ensure that no chiral inversion occurs during sample handling, storage, and analysis. This was assessed by analyzing samples containing only one enantiomer and checking for the presence of the other. The described method demonstrated no chiral inversion of this compound[7].
-
Internal Standard Selection: The use of a stable isotope-labeled analog of the analyte is the gold standard. However, in its absence, a structurally similar compound that co-elutes and has similar ionization efficiency can be used. Esomeprazole is the S-enantiomer of omeprazole and is structurally very similar to rabeprazole, making it a suitable internal standard in this context[7].
-
Sample pH: Rabeprazole is unstable in acidic conditions[8]. Maintaining a neutral or slightly alkaline pH during sample processing and in the final extract is important for accurate quantification. The use of an ammonium acetate buffer in the mobile phase helps to maintain a stable pH during chromatography[7].
Conclusion
The LC-MS/MS method detailed in this application note is a robust, sensitive, and selective protocol for the quantification of this compound in human plasma. The simple protein precipitation extraction, coupled with chiral chromatography and tandem mass spectrometry, provides a reliable bioanalytical tool for pharmacokinetic studies and clinical trials. The method has been thoroughly validated according to international regulatory guidelines, ensuring data integrity and reliability.
References
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Southeast Center for Integrated Metabolomics. (2019, March 6). Sample Protein Precipitation for Global Metabolomics. Retrieved from [Link]
-
Zhang, Y., Ding, L., Wang, L., Zhang, J., & Wang, Y. (2018). Stereoselective Pharmacokinetics of (R)-(+)- And (S)-(-)-rabeprazole in Human Using Chiral LC-MS/MS After Administration of Rabeprazole Sodium Enteric-Coated Tablet. Chirality, 30(8), 999-1006. Retrieved from [Link]
-
Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science, 6(07), 112-118. Retrieved from [Link]
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Ramakrishna, N. V., Vishwottam, K. N., Wishu, S., & Koteshwara, M. (2005). High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction. Journal of Chromatography B, 816(1-2), 209-214. Retrieved from [Link]
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Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Lee, H. J., Lee, M. H., Lee, Y. J., Kim, S. H., & Lee, K. T. (2006). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Journal of Chromatography B, 837(1-2), 91-97. Retrieved from [Link]
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Nowak, M., Głowacka, J., & Woźniak, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]
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Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Retrieved from [Link]
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Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]
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Zhang, Y., et al. (2018). Stereoselective pharmacokinetics of (R)‐(+)‐ and (S)‐(−)‐rabeprazole in human using chiral LC‐MS/MS after administration of rabeprazole sodium enteric‐coated tablet. ResearchGate. Retrieved from [Link]
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Chunduri, R. H. B., et al. (2016). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Pharmaceutical Analysis, 6(5), 317-324. Retrieved from [Link]
-
Ramakrishna, N. V., et al. (2005). High Performance Liquid Chromatography Method For The Quantification of Rabeprazole in Human Plasma Using Solid Phase Extraction. Scribd. Retrieved from [Link]
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Tak, S., et al. (2009). Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study. Semantic Scholar. Retrieved from [Link]
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Li, X., et al. (2010). Liquid chromatography-tandem mass/mass spectrometry method for the quantification of rabeprazole in human plasma and application to a pharmacokinetic study. Arzneimittelforschung, 60(5), 268-272. Retrieved from [Link]
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Tak, S., et al. (2009). Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study. KoreaScience. Retrieved from [Link]
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Zhang, Y., et al. (2020). Simultaneous enantioselective determination of omeprazole, rabeprazole, lansoprazole, and pantoprazole enantiomers in human plasma by chiral liquid chromatography-tandem mass spectrometry. Journal of Separation Science, 43(16), 3183-3196. Retrieved from [Link]
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Phenomenex. (2024). Chiral Separation of PPIs. Retrieved from [Link]
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Ramakrishna, N. V., et al. (2005). High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction. ResearchGate. Retrieved from [Link]
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Hussein, R. F., & Hammami, M. M. (n.d.). Rabeprazole analysis in human plasma by fully validated HPLC assay. TSI Journals. Retrieved from [Link]
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Dastjerdi, M. S., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Publishing at the Library. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Secrets of Science. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). Development and Validation of RP-HPLC for the Rabeprazole sodium in Pharmaceutical formulations and Human Plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability studies of Rabeprazole sodium. Retrieved from [Link]
-
Reddy, G. S., et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 82(3), 555-568. Retrieved from [Link]
-
Kim, H., et al. (2003). High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis, 32(1-2), 243-250. Retrieved from [Link]
-
Li, H., et al. (2016). Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules. Drug Development and Industrial Pharmacy, 42(10), 1669-1675. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Retrieved from [Link]
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Uno, T., et al. (2001). Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study. Journal of Chromatography B, 763(1-2), 185-192. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
Chunduri, R. H. B., et al. (2016). Development and validation of a high throughput UPLC-MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. ResearchGate. Retrieved from [Link]
-
Shankar, S., & Suneetha, V. (2012). Bioanalytical method for measurement of rabeprazole in human plasma. Der Pharmacia Lettre, 4(3), 881-887. Retrieved from [Link]
-
Chunduri, R. H. B., et al. (2016). Product ion mass spectra of [M+H]+of (A) esomeprazole; (B) rabeprazole and (C) levosulpiride. ResearchGate. Retrieved from [Link]
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Drugs.com. (n.d.). Esomeprazole vs Rabeprazole Comparison. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Enantioselective Determination of Rabeprazole by High-Performance Liquid Chromatography
This document provides a detailed protocol for the development and validation of a high-performance liquid chromatography (HPLC) method for the chiral separation of rabeprazole enantiomers. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for the quantification of (R)- and (S)-rabeprazole.
Introduction: The Significance of Chirality in Rabeprazole
Rabeprazole is a proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders.[1][2] It contains a chiral sulfoxide center, resulting in two stable enantiomers: (R)-rabeprazole and this compound.[3] While the racemic mixture is marketed, the individual enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles.[4] This stereoselectivity underscores the critical importance of enantioselective analytical methods in pharmaceutical development and quality control to ensure the safety and efficacy of rabeprazole-containing products.[3] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the preeminent technique for achieving this separation.[5]
This application note details a comprehensive approach to the chiral separation of rabeprazole enantiomers, covering method development, a detailed protocol, and validation in accordance with International Council for Harmonisation (ICH) guidelines.[6][7]
The Principle of Chiral HPLC
Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[5] CSPs are designed with a chiral selector that creates a transient diastereomeric complex with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification.[8] The choice of CSP and mobile phase is paramount for achieving optimal enantioselective separation.[3][9]
Method Development and Optimization: A Rationale-Driven Approach
The successful separation of rabeprazole enantiomers hinges on the careful selection and optimization of chromatographic parameters.
Selection of the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including rabeprazole.[3] For this application, a cellulose-based CSP, specifically a Chiralpak IC column, is recommended. This column, which consists of cellulose tris(3,5-dichlorophenylcarbamate) immobilized on a silica gel support, has been shown to provide excellent resolution for rabeprazole enantiomers.[4][10] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector.
Mobile Phase Composition
The mobile phase plays a crucial role in modulating the retention and selectivity of the enantiomeric separation. Both normal-phase and reversed-phase modes can be employed for the chiral separation of rabeprazole.
-
Normal-Phase Mode: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) is commonly used. A small amount of an amine additive, such as diethylamine (DEA) or ethylenediamine, is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support.[10]
-
Reversed-Phase Mode: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. This mode is often preferred for its compatibility with mass spectrometry (MS) detection and for the analysis of samples in aqueous matrices.[4]
For this protocol, a normal-phase method is detailed due to its reported high resolution for rabeprazole enantiomers.[10]
Detection
Rabeprazole exhibits strong UV absorbance, making UV detection a suitable and widely used technique. A detection wavelength of 285 nm is recommended for optimal sensitivity.[3]
Experimental Protocol: Enantioselective HPLC of Rabeprazole
This section provides a step-by-step protocol for the chiral separation of rabeprazole enantiomers.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |
| Column | Chiralpak IC (150 x 4.6 mm, 5 µm) or equivalent. |
| Mobile Phase | Hexane : Ethanol : Ethylenediamine (30:70:0.05, v/v/v).[3] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 35 °C.[10] |
| Detection Wavelength | 285 nm.[3] |
| Injection Volume | 10 µL. |
Reagent and Sample Preparation
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 300 mL of HPLC-grade hexane, 700 mL of HPLC-grade ethanol, and 0.5 mL of ethylenediamine.[3] Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic rabeprazole standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity and other validation studies (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (for drug substance): Accurately weigh and dissolve the rabeprazole sample in the mobile phase to a known concentration within the linear range of the method.[3]
-
Sample Preparation (for tablets): Grind at least 10 tablets to a fine, uniform powder. Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask. Add the mobile phase, sonicate for 15 minutes to ensure complete extraction, and then dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Chromatographic Procedure
-
Equilibrate the Chiralpak IC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times. The elution order should be confirmed with individual enantiomer standards if available.
Visualizing the Workflow
The following diagram illustrates the key steps in the analytical workflow for the chiral separation of rabeprazole.
Caption: Workflow for the chiral HPLC analysis of rabeprazole.
Method Validation: Ensuring Reliability and Robustness
The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[11][12] The key validation parameters are outlined below.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
-
Protocol:
-
Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention times of the rabeprazole enantiomers.
-
Spike the drug product with known impurities and degradation products to demonstrate that they do not co-elute with the enantiomers.
-
A resolution of greater than 1.5 between the two enantiomer peaks indicates baseline separation and specificity against each other.[3]
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a series of at least five concentrations of racemic rabeprazole spanning the expected working range (e.g., 1-100 µg/mL).[13]
-
Inject each concentration in triplicate.
-
Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.[13]
-
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Protocol (Repeatability - Intra-day precision):
-
Prepare six individual samples of rabeprazole at 100% of the test concentration.
-
Analyze these samples on the same day and by the same analyst.
-
Calculate the relative standard deviation (%RSD) of the peak areas for each enantiomer. The %RSD should be ≤ 2.0%.[6]
-
-
Protocol (Intermediate Precision - Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both days. The %RSD should be ≤ 2.0%.[10]
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by a recovery study.
-
Protocol:
-
Prepare placebo samples spiked with known amounts of rabeprazole at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of each enantiomer at each level. The mean recovery should be within 98.0% to 102.0%.[14]
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.
-
For rabeprazole enantiomers, reported LOQ values are in the range of 0.03 µg/mL.[10]
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., varying the ethanol percentage by ± 2%).[15]
-
-
Analyze a standard solution under each modified condition and evaluate the impact on resolution, retention time, and peak area. The system suitability parameters should remain within acceptable limits.
-
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks. |
| Tailing Factor (T) | ≤ 2.0 for each enantiomer peak. |
| Theoretical Plates (N) | ≥ 2000 for each enantiomer peak. |
| %RSD of Peak Areas | ≤ 2.0% for six replicate injections of a standard solution. |
Visualizing Method Validation
The following diagram illustrates the interconnectedness of the key validation parameters.
Caption: Key parameters for HPLC method validation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the enantioselective separation of rabeprazole using chiral HPLC. By following the detailed steps for method development, execution, and validation, researchers and analytical scientists can implement a reliable and robust method for the accurate quantification of rabeprazole enantiomers. The provided rationale for experimental choices and adherence to ICH guidelines ensures the generation of high-quality, defensible data crucial for pharmaceutical quality control and research.
References
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Li, P., Wang, Y., Wang, J., Tang, Y., & Li, H. (2018). Stereoselective Pharmacokinetics of (R)-(+)- And (S)-(-)-rabeprazole in Human Using Chiral LC-MS/MS After Administration of Rabeprazole Sodium Enteric-Coated Tablet. PubMed. Retrieved from [Link]
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Lee, J. H., Park, Y. S., Lee, J. H., Kim, Y. G., & Lee, W. B. (2006). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. PubMed. Retrieved from [Link]
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Srinivas, N. R. (2018). Stereoselective and nonstereoselective pharmacokinetics of rabeprazole – an overview. Taylor & Francis Online. Retrieved from [Link]
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Srinivas, N. R. (2017). Stereoselective and nonstereoselective pharmacokinetics of rabeprazole - an overview. PubMed. Retrieved from [Link]
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Srinivas, N. R. (2018). Stereoselective and nonstereoselective pharmacokinetics of rabeprazole–an overview. Xenobiotica. Retrieved from [Link]
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Lee, J. H., Park, Y. S., Lee, J. H., Kim, Y. G., & Lee, W. B. (2006). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. ResearchGate. Retrieved from [Link]
-
Mircia, E., Szabó, Z. I., Scriba, G. K. E., & Hancu, G. (2020). Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. PubMed. Retrieved from [Link]
-
Li, P., Wang, Y., Wang, J., Tang, Y., & Li, H. (2018). Stereoselective pharmacokinetics of (R)‐(+)‐ and (S)‐(−)‐rabeprazole in human using chiral LC‐MS/MS after administration of rabeprazole sodium enteric‐coated tablet. ResearchGate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
-
Szabó, Z. I., Mircia, E., Papp, L. A., & Hancu, G. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Institutes of Health. Retrieved from [Link]
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Attimarad, M., Al-Dhubiab, B. E., Al-Sunaidi, M. H., & Narahari, S. R. (2014). Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase. Semantic Scholar. Retrieved from [Link]
-
Al-Amin, M., Hasan, M. M., & Khan, M. A. (2016). Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. National Institutes of Health. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF RABEPRAZOLE AND PANTOPRAZOLE USING RP-HPLC. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2017). METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD. Retrieved from [Link]
-
Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (2019). Development and Validation of RP-HPLC Method for Analysis of Rabeprazole Sodium. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Cirilli, R., Ferretti, R., Gallinella, B., Turchetto, L., La Torre, F., & Zanitti, L. (2019). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. National Institutes of Health. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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Protocol for Assessing (S)-Rabeprazole Efficacy in Cell-Based Assays
Authored by: Your Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the efficacy of (S)-Rabeprazole in cell-based assays. The protocols detailed herein are designed to ensure scientific integrity and provide a robust framework for evaluating the biological activity of this potent proton pump inhibitor.
Introduction: The Significance of this compound and its Mechanism of Action
This compound is the active enantiomer of rabeprazole, a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+ ATPase pump in gastric parietal cells.[1][2] Its therapeutic applications extend to various acid-related gastrointestinal disorders.[1] Beyond its established role in acid suppression, recent studies have highlighted the potential anti-cancer properties of rabeprazole, demonstrating its ability to induce apoptosis and inhibit proliferation in cancer cell lines.[3][4][5]
The primary mechanism of action involves the irreversible inhibition of the H+/K+ ATPase, the final step in the pathway of gastric acid secretion.[2][6] this compound, a prodrug, is activated in the acidic environment of the parietal cell's secretory canaliculi, where it is converted to its active sulfenamide form.[2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its inactivation.[2] This targeted action results in a profound and sustained reduction of gastric acid.
Figure 1: Mechanism of this compound Action.
I. Core Protocol: Intracellular pH Measurement Using BCECF-AM
This protocol provides a direct functional assessment of this compound's ability to inhibit proton pump activity by measuring changes in intracellular pH (pHi). The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant compound that is cleaved by intracellular esterases to the membrane-impermeant fluorescent pH indicator BCECF.[7][8] The fluorescence intensity of BCECF is pH-dependent, making it an excellent tool for monitoring pHi in living cells.[9]
A. Materials and Reagents
-
Cell Line: A suitable cell line expressing the H+/K+ ATPase is crucial. Human gastric adenocarcinoma cell lines such as AGS or MKN-28 are commonly used.[3]
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and store at -20°C.
-
BCECF-AM: Prepare a stock solution in DMSO and store protected from light at -20°C.[10]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Hanks' Balanced Salt Solution (HBSS): Or a similar physiological buffer.
-
Nigericin: For generating a standard curve for pHi calibration.
-
High K+ Calibration Buffers: A series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing a high concentration of potassium chloride (KCl).
-
96-well black, clear-bottom microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of ratiometric measurements with excitation wavelengths of approximately 490 nm and 440 nm, and an emission wavelength of 535 nm.[8]
B. Experimental Workflow
Figure 2: Experimental Workflow for Intracellular pH Measurement.
C. Step-by-Step Protocol
-
Cell Seeding: Seed the chosen cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for the desired treatment period (e.g., 2, 4, 8, 12, or 24 hours).
-
BCECF-AM Loading: After the treatment period, remove the medium containing this compound. Wash the cells once with HBSS. Prepare a loading solution of BCECF-AM in HBSS (typically 2-5 µM).[8] Add the loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[10]
-
Washing: After incubation, remove the BCECF-AM loading solution and wash the cells three times with HBSS to remove extracellular dye.[8][10]
-
Fluorescence Measurement: Add HBSS to each well. Measure the fluorescence intensity using a microplate reader. For ratiometric measurements, record the emission at 535 nm after excitation at both 490 nm (pH-sensitive) and 440 nm (pH-insensitive).[8]
-
pH Calibration (Standard Curve): At the end of the experiment, generate a pH calibration curve. Treat a separate set of BCECF-AM-loaded cells with a high K+ buffer containing nigericin (a K+/H+ ionophore that equilibrates intracellular and extracellular pH). Incubate the cells with a series of high K+ calibration buffers of known pH values. Measure the fluorescence ratio (490/440 nm) for each pH standard. Plot the fluorescence ratio against the corresponding pH value to generate a standard curve.
-
Data Analysis: Convert the fluorescence ratios of the experimental samples to pHi values using the standard curve.
D. Data Presentation
| This compound Conc. (µM) | Intracellular pH (Mean ± SD) |
| 0 (Vehicle Control) | 7.2 ± 0.05 |
| 1 | 7.0 ± 0.06 |
| 10 | 6.8 ± 0.04 |
| 50 | 6.5 ± 0.07 |
| 100 | 6.3 ± 0.05 |
II. Supplementary Protocols: Assessing Downstream Cellular Effects
To provide a more comprehensive understanding of this compound's efficacy, particularly in the context of cancer research, the following assays can be performed.
A. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the intracellular pH measurement protocol, seeding cells in a clear 96-well plate.
-
MTT Addition: After the desired incubation period with this compound, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.[4]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).
III. Quality Control and Troubleshooting
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Reagent Quality: Use high-quality reagents and protect fluorescent dyes from light.
-
Controls: Always include positive and negative controls. For the pHi assay, a known proton pump inhibitor can be used as a positive control.
-
Assay Validation: Validate the assay for linearity, precision, and accuracy.
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the efficacy of this compound in a cell-based setting. By measuring both the direct effect on intracellular pH and downstream cellular consequences such as cytotoxicity and apoptosis, researchers can gain a comprehensive understanding of the compound's biological activity. Adherence to the detailed methodologies and quality control measures will ensure the generation of reliable and reproducible data, facilitating further drug development and research.
References
-
A rapid method for measuring intracellular pH using BCECF-AM - PubMed. Available at: [Link]
-
Use of fluorescent dye BCECF to measure intracellular pH in cortical collecting tubule. Available at: [Link]
-
New! BCECF pH Indicator for Measuring Intracellular pH - Bio-Rad. Available at: [Link]
-
Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo. Available at: [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays - NCBI - NIH. Available at: [Link]
-
H+ K+ATPase assay kit - Krishgen Biosystems. Available at: [Link]
-
Cell-based assays for protein-protein interactions - European Pharmaceutical Review. Available at: [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC - NIH. Available at: [Link]
-
H+K+-ATPase Activity Assay Kit (E-BC-K122-S) - Elabscience. Available at: [Link]
-
What are the current updated methods to perform in-vitro assay of gastric h+/k+ atpase activity? | ResearchGate. Available at: [Link]
-
Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines. Available at: [Link]
-
What is the mechanism of Rabeprazole Sodium? - Patsnap Synapse. Available at: [Link]
-
What are the molecular and cellular mechanisms underlying the action of RABEPRAZOLE SODIUM in ACIPHEX SPRINKLE therapy? | R Discovery. Available at: [Link]
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Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC - NIH. Available at: [Link]
-
The Evaluation of Potential Cytotoxic Effect of Different Proton Pump Inhibitors on Different Human Cancer Cell Lines - PubMed. Available at: [Link]
-
Development & Validation of Cell-based Assays - YouTube. Available at: [Link]
-
Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines. Available at: [Link]
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Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design for (S)-Rabeprazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments to evaluate the efficacy and pharmacological profile of (S)-Rabeprazole. Rabeprazole is a proton pump inhibitor (PPI) used to treat acid-related gastrointestinal conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers[1][2]. As a chiral molecule, it exists in two enantiomeric forms: (R)-Rabeprazole and this compound. This guide focuses on the specific considerations for designing robust preclinical animal studies for the (S)-enantiomer, emphasizing scientific integrity, detailed protocols, and logical experimental frameworks.
Introduction to this compound and the Rationale for In Vivo Testing
Rabeprazole, like other PPIs, functions by suppressing gastric acid secretion[3]. It is administered as a racemic mixture, meaning it contains equal amounts of its (S)- and (R)-enantiomers. However, studying the individual enantiomers is critical because they can exhibit stereoselective pharmacokinetics and pharmacodynamics[4]. The disposition of (R)-Rabeprazole is more significantly influenced by CYP2C19 genetic polymorphisms than the (S)-enantiomer[4]. This suggests that this compound may offer a more consistent clinical response across different patient populations.
In vivo animal studies are indispensable for several reasons:
-
Efficacy Confirmation: To validate the acid-suppressing effects of this compound in a complex biological system.
-
Pharmacokinetic (PK) Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) characteristics within a living organism.
-
Pharmacodynamic (PD) Assessment: To correlate the drug concentration in the body with its physiological effect (e.g., increase in gastric pH).
-
Safety and Toxicology: To identify potential adverse effects and establish a safe therapeutic window.
This guide will walk through the critical stages of designing these studies, from selecting the appropriate animal model to analyzing the final endpoints.
Core Pharmacology of this compound
A successful experimental design is built upon a solid understanding of the drug's mechanism of action.
Mechanism of Action
This compound is a prodrug that targets the final step of gastric acid secretion[1]. Its mechanism can be broken down as follows:
-
Absorption and Distribution: After oral administration, the enteric-coated drug is absorbed in the small intestine and enters systemic circulation[1].
-
Accumulation in Parietal Cells: Due to its nature as a weak base, Rabeprazole selectively accumulates in the highly acidic secretory canaliculi of gastric parietal cells[5].
-
Activation: In this acidic environment, it is protonated and rapidly converted into its active form, a sulfenamide derivative[1][5].
-
Irreversible Inhibition: The active sulfenamide forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme (the "proton pump")[1][2]. This binding is irreversible and inactivates the pump, preventing it from pumping hydrogen ions (H+) into the gastric lumen.
This irreversible inhibition means that acid secretion can only resume once new proton pump enzymes are synthesized by the parietal cells[2].
Diagram: Mechanism of Action of this compound
Caption: Covalent inhibition of the H+/K+ ATPase by activated this compound.
Pharmacokinetic Considerations
Animal PK studies are crucial for determining the dosing regimen. Rabeprazole is metabolized in the liver, primarily via the cytochrome P450 system (CYP2C19 and CYP3A4)[6][7]. While its metabolism is less affected by CYP2C19 polymorphisms compared to other PPIs, understanding its half-life and bioavailability in the chosen animal model is key[4][8]. For instance, studies in Beagle dogs have been used to evaluate different formulations and their PK profiles, showing variations in peak concentration and plasma residence time[9].
Animal Model Selection and Induction Protocols
The choice of animal model is the most critical decision in the experimental design. It must be relevant to the human condition being studied. Rodents (rats and mice) are most commonly used due to their well-characterized physiology and the availability of validated induction protocols[10][11].
Comparison of Common Gastric Ulcer and GERD Models
| Model Type | Inducing Agent/Method | Species | Pathophysiology | Key Advantages | Key Disadvantages |
| NSAID-Induced Ulcer | Indomethacin, Aspirin | Rat, Mouse | Inhibition of prostaglandin synthesis, reducing mucosal defense. | Clinically relevant (mimics NSAID side effects). Highly reproducible.[10] | May not fully represent H. pylori-induced ulcers. |
| Pylorus Ligation (Shay Rat) | Surgical ligation of the pylorus | Rat | Accumulation of gastric acid and pepsin, leading to auto-digestion.[12] | Excellent for screening anti-secretory agents like PPIs. | Invasive surgical procedure. Not a chronic model. |
| Stress-Induced Ulcer | Cold-restraint or water-immersion | Rat, Mouse | CNS-mediated increase in gastric acid secretion and reduced blood flow.[12] | Non-invasive induction. Relevant to stress-related ulcers. | High variability between individual animals. |
| Chronic Acetic Acid Ulcer | Injection of acetic acid into the gastric submucosa | Rat | Induces a well-defined, chronic ulcer that heals over several weeks.[12] | Good for studying ulcer healing properties of a drug. | Invasive surgical procedure. |
| Overeating-Induced GERD | Repetitive fasting and feeding cycles | Mouse | Induces gastric expansion and transient lower esophageal sphincter relaxations, causing reflux. | Non-surgical and physiologically relevant to a common cause of GERD.[13] | Can be time-consuming to establish the model. |
Step-by-Step Protocol: Pylorus Ligation Model in Rats
This model is highly effective for assessing the anti-secretory activity of this compound.
Objective: To measure the effect of this compound on gastric acid volume, pH, and ulcer formation following the accumulation of endogenous gastric secretions.
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical tools (scalpel, forceps, sutures)
-
pH meter, Centrifuge, 15 mL conical tubes
Procedure:
-
Animal Preparation: Fast the rats for 24-36 hours prior to the experiment, with free access to water. This ensures an empty stomach for consistent results[12].
-
Grouping and Dosing: Divide animals into at least four groups (n=6-8 per group):
-
Group I (Sham Control): Undergoes surgery without ligation and receives vehicle.
-
Group II (Negative Control): Undergoes pylorus ligation and receives vehicle.
-
Group III (Test Group): Undergoes pylorus ligation and receives this compound (e.g., 10 mg/kg, p.o.).
-
Group IV (Positive Control): Undergoes pylorus ligation and receives a known anti-ulcer drug like Omeprazole (e.g., 20 mg/kg, p.o.)[14].
-
-
Drug Administration: Administer the vehicle, this compound, or positive control orally 30-60 minutes before the surgical procedure.
-
Surgical Ligation:
-
Anesthetize the rat.
-
Make a midline abdominal incision (~1 cm) below the xiphoid process.
-
Gently expose the stomach and locate the pyloric sphincter (the junction between the stomach and the small intestine).
-
Carefully pass a suture thread around the pylorus and tie a tight knot, being cautious not to damage the blood supply.
-
Reposition the stomach and close the abdominal wall with sutures.
-
-
Post-Operative Period: Return the animals to their cages and deprive them of both food and water for 4 hours[12].
-
Sample Collection:
-
After 4 hours, euthanize the animals via an approved method (e.g., CO2 asphyxiation).
-
Open the abdomen and place a clamp at the esophageal end of the stomach.
-
Carefully remove the stomach and collect the entire gastric contents into a graduated centrifuge tube.
-
-
Endpoint Analysis: Proceed to Section 4 for analysis.
Endpoint Analysis and Data Interpretation
Analysis of Gastric Secretions (from Pylorus Ligation Model)
-
Volume: Measure the total volume of gastric juice collected in the centrifuge tube (in mL).
-
Centrifugation: Centrifuge the contents at 3000 rpm for 10 minutes.
-
pH Measurement: Use a calibrated digital pH meter to measure the pH of the supernatant.
-
Total Acidity: Titrate 1 mL of the supernatant against 0.01 N NaOH using phenolphthalein as an indicator. Acidity is expressed as mEq/L.
Macroscopic Ulcer Evaluation
-
Stomach Preparation: Cut the stomach open along the greater curvature and gently rinse with saline to remove any remaining contents.
-
Ulcer Scoring: Pin the stomach flat on a board and examine the gastric mucosa for lesions or ulcers using a magnifying glass. Score the ulcers based on a pre-defined scale (e.g., 0-5 scale, where 0 = no ulcer, 1 = small pinpoint lesions, 5 = severe, widespread ulceration).
-
Ulcer Index (UI): Calculate the UI for each animal. A common formula is the sum of the severity scores for all lesions.
-
Percentage of Inhibition: Calculate the protective effect of this compound using the formula: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100
Histopathology
For a more detailed analysis, especially in chronic models, stomach or esophageal tissue should be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist can then score the tissue for inflammation, erosion, and cellular infiltration.
Diagram: Experimental Workflow
Caption: General workflow for an acute in vivo anti-ulcer study.
Data Presentation and Statistical Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is typically considered statistically significant.
Table: Hypothetical Results from a Pylorus Ligation Study
| Group | Dose (mg/kg) | Gastric Volume (mL) | Gastric pH | Total Acidity (mEq/L) | Ulcer Index (Mean ± SEM) | % Inhibition |
| Sham Control | -- | N/A | N/A | N/A | 0.1 ± 0.05 | -- |
| Negative Control | Vehicle | 8.5 ± 0.7 | 1.8 ± 0.2 | 85.2 ± 5.6 | 4.8 ± 0.4 | 0% |
| This compound | 10 | 4.2 ± 0.5 | 4.5 ± 0.4 | 35.1 ± 4.1 | 1.5 ± 0.3 | 68.7% |
| Omeprazole | 20 | 4.8 ± 0.6 | 4.1 ± 0.3 | 40.5 ± 4.8 | 1.9 ± 0.2 | 60.4% |
| *p < 0.05 compared to Negative Control |
Conclusion and Future Directions
This guide outlines a foundational approach to the in vivo evaluation of this compound. By using validated animal models like the pylorus ligation rat, researchers can effectively assess the drug's anti-secretory and cytoprotective properties. The protocols described herein provide a self-validating system, incorporating negative and positive controls to ensure the reliability of the results. Future studies should aim to explore the efficacy of this compound in chronic models of ulcer healing and GERD, as well as conduct detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a clear dose-response relationship.
References
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Pediatric Oncall. (n.d.). Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Rabeprazole Sodium?. Retrieved from [Link]
-
Banka, S., et al. (2019). Pharmacokinetic evaluation of differential drug release formulations of rabeprazole in dogs. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Bhandari, P., Shah, C., & Surwade, S. (n.d.). Differential properties of Rabeprazole enantiomers. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Rabeprazole. Retrieved from [Link]
-
Shirsath, Y., & P, P. (2018). Stereoselective and nonstereoselective pharmacokinetics of rabeprazole–an overview. Xenobiotica. Retrieved from [Link]
-
Miura, M., et al. (2005). Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology. Retrieved from [Link]
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Scarpignato, C., & Hunt, R. H. (2008). A review of rabeprazole in the treatment of acid-related diseases. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
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IJPSM. (2022). A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. International Journal of Pharmaceutical Sciences and Medicine. Retrieved from [Link]
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Li, X-Q., et al. (2018). Stereoselective Pharmacokinetics of (R)-(+)- And (S)-(-)-rabeprazole in Human Using Chiral LC-MS/MS After Administration of Rabeprazole Sodium Enteric-Coated Tablet. Chirality. Retrieved from [Link]
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Cusimano, J., et al. (2022). Rabeprazole. WikiJournal of Medicine. Retrieved from [Link]
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P, P., & Shirsath, Y. (2017). Stereoselective and nonstereoselective pharmacokinetics of rabeprazole - an overview. PubMed. Retrieved from [Link]
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Bhandari, P., et al. (n.d.). Differential properties of Rabeprazole enantiomers. ResearchGate. Retrieved from [Link]
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Swan, S. K., et al. (1999). Review article: the pharmacokinetics of rabeprazole in health and disease. Alimentary Pharmacology & Therapeutics. Retrieved from [Link]
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Kandhare, A. D., et al. (2018). In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. ResearchGate. Retrieved from [Link]
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Kim, D., et al. (2024). 13-Week Repeated Oral Toxicity and Toxicokinetic Studies of Rabeprazole Sodium and Sodium Bicarbonate Combination in Dogs. Toxicological Research. Retrieved from [Link]
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Prajapati, K. D., et al. (2024). Experimental animal models for gastric ulcer / peptic ulcer: An overview. Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]
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Kim, H., et al. (2021). Non-surgical animal model of gastroesophageal reflux disease by overeating induced in mice. Journal of Animal Science and Technology. Retrieved from [Link]
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Medicilon. (n.d.). Digestive System Disease Models. Retrieved from [Link]
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Yadav, S., et al. (2022). In Vivo and In Vitro Animal Models for Ulcer: A Conscious Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Dekkers, C. P., et al. (1999). Comparison of rabeprazole 20 mg vs. omeprazole 20 mg in the treatment of active gastric ulcer--a European multicentre study. Alimentary Pharmacology & Therapeutics. Retrieved from [Link]
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Application Note & Protocol: Formulation of (S)-Rabeprazole for Oral Administration in Preclinical Research
Abstract
This document provides a comprehensive guide for the formulation and oral administration of (S)-Rabeprazole for preclinical research, specifically tailored for rodent models. This compound, the active enantiomer of rabeprazole, is a proton pump inhibitor (PPI) characterized by profound instability in acidic environments. This presents a significant challenge for developing a simple, reproducible, and bioavailable oral formulation for non-clinical studies. This guide elucidates the physicochemical properties of Rabeprazole, outlines a strategic approach to vehicle selection, and provides a detailed, validated protocol for preparing a buffered aqueous suspension suitable for oral gavage. Additionally, we address critical quality control measures and bioanalytical considerations to ensure data integrity and experimental success.
Introduction: The Challenge of Preclinical Oral PPI Formulation
This compound, like all substituted benzimidazole proton pump inhibitors, exerts its therapeutic effect by irreversibly inhibiting the H+/K+-ATPase enzyme system (the "proton pump") in gastric parietal cells[1]. This mechanism requires the drug to be absorbed systemically and reach the parietal cell canaliculus, where the acidic environment (pH < 2) catalyzes its conversion into the active sulfenamide form[2].
The very property that enables its mechanism of action—acid-catalyzed activation—is also its greatest formulation liability. Rabeprazole is extremely labile in acidic conditions, undergoing rapid degradation that renders it inactive before it can be absorbed in the small intestine[3][4]. In clinical practice, this is overcome through sophisticated enteric-coated, delayed-release tablet formulations that protect the drug from stomach acid[5][6]. However, such formulations are often impractical and cost-prohibitive for early-stage preclinical research, which requires dose flexibility and simple administration methods like oral gavage.
Therefore, the primary objective for the preclinical formulator is to create a liquid dosage form that can be administered orally, bypass the degradative effects of the stomach, and deliver a consistent, bioavailable dose of this compound to the site of absorption in the duodenum. This guide focuses on the most practical and scientifically sound approach: pH-controlled aqueous suspensions .
Physicochemical & Pharmacokinetic Profile of this compound
Understanding the fundamental properties of the active pharmaceutical ingredient (API) is the cornerstone of rational formulation design. While this compound is the specific enantiomer, its non-chiral physicochemical properties are identical to those of the racemic mixture.
| Property | Value / Description | Significance for Formulation | Reference(s) |
| Molecular Formula | C₁₈H₂₁N₃O₃S | - | [2] |
| Molecular Weight | 359.4 g/mol | Required for all concentration calculations. | [2] |
| pKa | ~5.0 | As a weak base, solubility is pH-dependent. The drug is more soluble at lower pH but also less stable. | [7] |
| Aqueous Stability | Highly unstable at pH < 7.0 . The decomposition half-life is <10 minutes at pH < 3.0. More stable under alkaline conditions (pH > 8.0). | This is the critical parameter. The formulation vehicle MUST be alkaline to prevent degradation pre- and post-administration. | [8][9] |
| Solubility | Very soluble in water and methanol. Solubility in aqueous buffers is pH-dependent. | While soluble in water, the resulting solution may not be pH-stable. A buffered system is required. | [4][6] |
| Oral Bioavailability | ~52% (in humans, with enteric-coated tablet). | This is the benchmark for clinical formulations. Preclinical formulations aim for consistency rather than matching this exact value. | [10][11] |
| Plasma Half-Life | ~1-2 hours (in humans). | Influences blood sampling timepoints in pharmacokinetic studies. | [6] |
Formulation Strategy: A Decision Workflow
For most preclinical applications (e.g., pharmacokinetic, pharmacodynamic, and efficacy studies in rodents), a simple, extemporaneously prepared liquid formulation is ideal. The following workflow outlines the decision process for formulating this compound.
Caption: Formulation decision workflow for this compound.
The most robust strategy is the use of a buffered aqueous suspension . This approach addresses the core challenges by:
-
Preventing Degradation: Incorporating an alkalizing agent or buffer system maintains the formulation's pH in the stable range (pH > 8.0), protecting the API in the dosing bottle and, crucially, neutralizing stomach acid upon administration.
-
Ensuring Dose Uniformity: Utilizing a suspending agent like carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC) ensures that the insoluble particles of this compound are evenly distributed, allowing for accurate and reproducible dosing.
Experimental Protocols
Protocol: Preparation of a Buffered Aqueous Suspension for Oral Gavage
This protocol describes the preparation of a 100 mL stock suspension of this compound at a concentration of 2 mg/mL. The concentration can be adjusted as needed based on the target dose (mg/kg) and dosing volume for the animal model (e.g., 5-10 mL/kg for rats).
Materials:
-
This compound API
-
Sodium Carboxymethylcellulose (CMC-Na), low viscosity
-
Sodium Bicarbonate (NaHCO₃)
-
Purified Water (Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
Glass storage bottle (amber recommended to protect from light[9])
Example Formulation Recipe (2 mg/mL):
| Component | Quantity (for 100 mL) | Purpose |
| This compound | 200 mg | Active Pharmaceutical Ingredient |
| Sodium Carboxymethylcellulose | 500 mg (to make 0.5% w/v) | Suspending Agent |
| Sodium Bicarbonate | 800 mg (to make 0.8% w/v) | Alkalizing/Buffering Agent |
| Purified Water | q.s. to 100 mL | Vehicle |
Step-by-Step Procedure:
-
Prepare the Vehicle: Add approximately 80 mL of purified water to a beaker with a magnetic stir bar. While stirring, slowly sprinkle the 500 mg of Sodium CMC onto the vortex to avoid clumping. Continue stirring until the CMC is fully hydrated and the solution is clear and viscous. This may take 30-60 minutes.
-
Adjust pH: Add the 800 mg of Sodium Bicarbonate to the vehicle. Stir until completely dissolved. The sodium bicarbonate acts as an alkalizing agent to both stabilize the drug and provide acid-neutralizing capacity upon dosing[12][13].
-
Calibrate & Verify pH: Calibrate the pH meter according to the manufacturer's instructions. Measure the pH of the vehicle. It should be ≥ 8.5 . If not, small additions of 0.1 M NaOH can be made, but the specified amount of sodium bicarbonate is typically sufficient. A high pH is essential for API stability[8].
-
Incorporate the API: Weigh 200 mg of this compound API. Create a small, smooth paste by adding a few drops of the prepared vehicle to the API powder in a small mortar or weighing dish. This prevents powder clumping when added to the bulk liquid.
-
Create the Suspension: Transfer the API paste into the stirring vehicle. Rinse the mortar/dish with small aliquots of the vehicle to ensure the complete transfer of the API.
-
Final Volume Adjustment: Quantitatively transfer the suspension to a 100 mL volumetric flask. Rinse the beaker with purified water and add it to the flask, bringing the final volume to 100 mL.
-
Homogenize and Store: Cap the flask and invert it several times to ensure homogeneity. Transfer the final suspension to a labeled, amber glass bottle. Store at 2-8°C. The suspension should be stirred continuously using a magnetic stirrer before and during dose aspiration to ensure uniformity.
Protocol: Quality Control (QC) of the Formulation
It is imperative to validate the quality of the formulation before administration.
-
Visual Inspection: The suspension should be uniform in appearance and color, with no large agglomerates.
-
pH Verification: Before the first dose is drawn, and periodically thereafter, check the pH of the suspension. It must remain in the stable range (pH > 8.0).
-
Stability: For a new formulation, it is recommended to assess its short-term stability. Prepare the formulation and store it under the intended conditions (e.g., 2-8°C). Analyze the concentration of this compound via HPLC at Time 0 and after a set period (e.g., 24, 48, 72 hours) to ensure no significant degradation has occurred. Forced degradation studies show rabeprazole degrades under acid, base, oxidative, and thermal stress, making controlled storage critical[14][15].
-
Dose-to-Dose Uniformity: During dosing, ensure the suspension is continuously stirred. To confirm uniformity, one can aspirate doses from the top, middle, and bottom of the suspension and analyze the concentration by HPLC.
Bioanalytical Considerations
The instability of this compound extends to biological matrices. Proper sample handling is crucial for generating reliable pharmacokinetic data.
Caption: Bioanalytical sample handling workflow for this compound.
Key Steps & Rationale:
-
Sample Collection: Collect blood in tubes containing an anticoagulant like K2EDTA and keep them on ice.
-
Plasma Separation: Centrifuge the blood as soon as possible at refrigerated temperatures to separate the plasma.
-
Stabilization: The acidic nature of some biological processes can degrade rabeprazole ex vivo. Immediately after harvesting, the plasma should be transferred to a tube containing a small amount of buffer or base (e.g., sodium hydroxide or ammonium acetate buffer) to raise the pH and stabilize the analyte[16][17].
-
Storage: Flash-freeze and store plasma samples at -70°C or below until analysis.
-
Quantification: Validated LC-MS/MS methods are preferred for their sensitivity and specificity. Methods typically involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by chromatographic separation on a C18 column[16][17][18].
Summary of Published Bioanalytical Methods:
| Method | Extraction | Column | Mobile Phase | LLOQ | Reference |
| LC-MS/MS | LLE (n-hexane: t-BME) | Ascentis® Express C18 (50 x 4.6 mm, 2.7 µm) | Acetonitrile / 10 mM Ammonium Acetate | 0.1 ng/mL | [16][18] |
| HPLC-UV | SPE (Oasis™) | Waters Symmetry C18 | ACN / Methanol / 5 mM Ammonium Acetate (pH 7.4) | 20 ng/mL | [17] |
| HPLC-UV | Protein Ppt. | C18 column | Acetonitrile / 25 mM Phosphate Buffer (pH 7.0) | 5 ng/mL | [19][20] |
Conclusion
The successful oral administration of this compound in a preclinical setting hinges on overcoming its inherent acid instability. The use of a simple, extemporaneously prepared buffered aqueous suspension (pH > 8.0) with a suitable suspending agent is a reliable, cost-effective, and scientifically sound strategy. This approach ensures the API's integrity, allows for uniform and accurate dosing, and provides a means to deliver the drug past the stomach for intestinal absorption. Adherence to the detailed preparation, quality control, and bioanalytical sample handling protocols outlined in this guide will significantly enhance the reproducibility and integrity of preclinical studies involving this compound.
References
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Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science, 6(07), 178-183. [Link]
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Zingone, F., & Eusebi, L. H. (2018). A review of rabeprazole in the treatment of acid-related diseases. Therapeutics and Clinical Risk Management, 14, 445–454. [Link]
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Shankar, S., & Suneetha, V. (2014). Bioanalytical method for the measurement of rabeprazole in human plasma. Scholars Research Library, Der Pharmacia Lettre, 6(6), 40-45. [Link]
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Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science. [Link]
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Ramakrishna, N. V. S., et al. (2005). High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction. Journal of Chromatography B, 816(1-2), 209-214. [Link]
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Shankar, S., & Suneetha, V. (2014). Bioanalytical method for measurement of rabeprazole in human plasma. ResearchGate. [Link]
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Tada, Y., et al. (2008). Structural elucidation of rabeprazole sodium photodegradation products. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 159-165. [Link]
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Mehetre, G. D., et al. (2020). Formulation and In-Vitro Evaluation of Enteric Coated Tablet Incorporating Rabeprazole. Journal of Drug Delivery and Therapeutics, 10(2-s), 50-57. [Link]
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Kumari, M., et al. (2024). Formulation of Dosage Forms with Rabeprazole: Challenges and Future Perspectives. Asian Journal of Pharmaceutical Research and Development, 12(2). [Link]
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P, S., & K, S. (2015). Formulation of Immediate Release Tablets of Rabeprazole Sodium by Using Tablet in Tablet Technology. Research Journal of Pharmacy and Biological and Chemical Sciences, 6(1), 1018-1027. [Link]
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Kumar, P. S., et al. (2012). Formulation and evaluation of rabeprazole sodium delayed release tablets. Der Pharmacia Lettre, 4(1), 287-296. [Link]
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S, S., & M, A. (2023). A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. International Journal of Pharmaceutical Sciences and Medicine, 8(7), 1-10. [Link]
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Stahlmann, R., & Klotz, U. (2002). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. European journal of clinical pharmacology, 58(8), 507-514. [Link]
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Sadak, V. C., et al. (2020). Formulation Development and Characterization of Mouth Dissolving Tablets of Rabeprazole Containing Sodium Starch Glycolate as Super Disintegrant. ResearchGate. [Link]
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Gampa, G., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 193. [Link]
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Mielcarek, J., et al. (2022). Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. Pharmaceutics, 14(10), 2053. [Link]
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Lee, S. H., et al. (2021). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. ResearchGate. [Link]
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Gampa, G., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]
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Chhalotiya, U., et al. (2013). Forced Degradation of Rabeprazole Sodium. ResearchGate. [Link]
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Mielcarek, J., et al. (2022). Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. PubMed. [Link]
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Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 697-711. [Link]
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Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. ResearchGate. [Link]
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Shirsath, A., et al. (2011). Pharmacokinetics of rabeprazole following single intravenous and oral administration to healthy subjects. ResearchGate. [Link]
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Strickley, R. G. (2004). Practical Strategies for Developing Preclinical & Phase 1 Oral Drug Formulations. Pharmaceutical Technology. [Link]
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Gupta, A., et al. (2020). Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Research Journal of Pharmacy and Technology, 13(12), 5899-5906. [Link]
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Lee, S. H., et al. (2021). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. Pharmaceutics, 13(10), 1682. [Link]
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Mallikarjuna Gouda, M., et al. (2010). Physico-chemical characterization and development of analytical method for rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 2(3), 187-192. [Link]
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Duman, M., et al. (2013). The effect of rabeprazole on LES tone in experimental rat model. Gastroenterology Research and Practice, 2013, 894193. [Link]
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For Research Use Only.
Introduction
(S)-Rabeprazole is the levorotatory enantiomer of rabeprazole, a well-established proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells[1][2][3][4]. While its efficacy in acid-related disorders is undisputed, a growing body of evidence suggests that PPIs possess pleiotropic (off-target) effects independent of acid suppression[5][6][7]. These effects, including modulation of inflammation, oxidative stress, and cell signaling, present a compelling rationale for investigating this compound as a pharmacological tool to study the pathophysiology of non-acid-related gastrointestinal (GI) disorders[5][6][8][9].
This guide provides a framework and detailed protocols for researchers to explore the potential mechanisms of this compound in preclinical models of visceral hypersensitivity and intestinal inflammation, conditions central to disorders like Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD).
Part 1: Rationale & Proposed Mechanisms Beyond Acid Suppression
The pathophysiology of many functional and inflammatory GI disorders is not driven by excess acid. Instead, it involves a complex interplay of low-grade inflammation, altered gut-brain axis signaling, visceral hypersensitivity, and impaired intestinal barrier function[10][11]. The canonical action of PPIs does not address these underlying mechanisms. However, preclinical data suggest that rabeprazole and other PPIs may exert influence through several non-canonical pathways.
Potential Mechanisms of Action:
-
Anti-inflammatory Effects: Studies have shown that PPIs can suppress the expression of pro-inflammatory molecules such as TNF-α, IL-1β, and IL-6[6][9]. Rabeprazole, specifically, has been found to inhibit NLRP3 inflammasome activation and subsequent release of inflammatory cytokines IL-1β and IL-18 in gastric epithelial cells, a mechanism that could be relevant throughout the GI tract[12][13].
-
Modulation of Gut Microbiota: PPIs are known to alter the composition of the gut microbiome by increasing gastric pH, which can allow oral bacteria to colonize the lower GI tract[14][15][16][17][18]. While often viewed as an adverse effect, this property can be leveraged experimentally to study the impact of specific microbial shifts on GI function and disease models.
-
Direct Effects on Smooth Muscle: Some research indicates that high doses of rabeprazole may directly reduce smooth muscle contraction frequency and tone in human pylorus tissue, independent of acid levels[19]. This suggests a potential role in modulating gut motility.
These "off-target" effects provide a strong basis for designing experiments to probe the function of this compound in non-acid-related contexts.
Caption: Proposed non-acid-related mechanisms of this compound.
Part 2: Experimental Protocols - In Vivo Assessment
In vivo models are essential for understanding the systemic effects of this compound on complex physiological processes like visceral pain and gut motility.
Protocol 1: Assessment in a Rodent Model of Visceral Hypersensitivity
Visceral hypersensitivity, an increased pain response to normal stimuli, is a hallmark of IBS[20][21]. Stress-induced models are commonly used to replicate this symptom[10][22][23].
Objective: To determine if this compound can attenuate visceral hypersensitivity in a water avoidance stress (WAS) mouse model.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice. House them under standard conditions for at least one week to acclimatize.
-
Group Allocation (n=8-10 per group):
-
Group A: No Stress + Vehicle Control
-
Group B: WAS + Vehicle Control
-
Group C: WAS + this compound (e.g., 10 mg/kg)
-
Group D: WAS + this compound (e.g., 30 mg/kg)
-
-
Stress Induction (WAS Protocol):
-
For 10 consecutive days, place mice from Groups B, C, and D on a small platform (3x3 cm) in the center of a container filled with room temperature water (25°C) to 1 cm below the platform for 1 hour daily[22]. Group A remains in their home cages.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the assigned treatment (Vehicle or this compound) via oral gavage once daily, 30 minutes prior to the stress procedure.
-
-
Assessment of Visceral Sensitivity (Day 11):
-
Technique: Measure the abdominal withdrawal reflex (AWR) in response to colorectal distension (CRD).
-
Procedure:
-
Anesthetize mice lightly with isoflurane.
-
Insert a small balloon catheter (e.g., 2 Fr Fogarty) intra-anally, with the tip reaching 1 cm into the descending colon.
-
Allow mice to recover fully in individual small enclosures for at least 30 minutes.
-
Inflate the balloon to various pressures (e.g., 15, 30, 45, 60 mmHg) for 20-second intervals, with a 5-minute rest period between inflations.
-
A trained, blinded observer should score the AWR on a 0-4 scale (0=no response; 4=lifting of the abdomen).
-
-
-
Data Analysis:
-
Compare the AWR scores across groups at each distension pressure using a two-way ANOVA. A significant reduction in AWR scores in the this compound groups compared to the WAS + Vehicle group would indicate an amelioration of visceral hypersensitivity.
-
Causality & Controls:
-
Why WAS? The water avoidance stress model is a well-validated method for inducing psychological stress that translates to measurable visceral hypersensitivity, mimicking a key aspect of functional GI disorders[10].
-
Vehicle Control: The "No Stress + Vehicle" group establishes the baseline pain response, while the "WAS + Vehicle" group demonstrates the stress-induced hypersensitivity, providing a crucial control against which the drug's effect is measured.
-
Blinded Observation: Blinding the observer during AWR scoring is critical to prevent unconscious bias and ensure the trustworthiness of the pain assessment data.
Caption: Workflow for in vitro mechanistic studies.
Part 4: Data Presentation and Interpretation
Quantitative data from these protocols should be summarized for clarity and comparative analysis.
Table 1: Summary of Experimental Parameters and Expected Outcomes
| Experiment | Model | Key Parameter | This compound Treatment | Expected Outcome for Positive Result |
| Visceral Hypersensitivity | Water Avoidance Stress (Mouse) | Abdominal Withdrawal Reflex (AWR) Score | 10-30 mg/kg, p.o., daily | Significant decrease in AWR scores compared to stressed vehicle control. |
| Anti-Inflammatory Assay | Caco-2 Cells + TNF-α | IL-8 Concentration (pg/mL) | 10-50 µM, in vitro | Significant reduction in secreted IL-8 levels compared to TNF-α only. |
| Barrier Function Assay | Caco-2 Transwells® | Transepithelial Electrical Resistance (TEER, Ω·cm²) | 10-50 µM, in vitro | Attenuation of the stimulus-induced drop in TEER values over time. |
Interpretation:
-
A positive result in the in vivo model would suggest that this compound has potential to modulate the gut-brain axis or peripheral nerve sensitization.
-
Positive results in the in vitro assays would provide direct evidence of cellular mechanisms, such as suppression of epithelial inflammation or enhancement of barrier function, which could underpin the in vivo observations.
-
A lack of effect in these models would suggest that the non-acid-related effects of this compound may not be relevant to these specific pathways, or that different models or concentrations are required.
References
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Ghebremariam, Y. T., et al. (2015). Pleiotropic effect of the proton pump inhibitor esomeprazole leading to suppression of lung inflammation and fibrosis. Journal of Translational Medicine, 13(1), 249. [Link]
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Ghebremariam, Y. T. (2015). Overview of pleiotropic effect of proton pump inhibitors (PPIs). ResearchGate. [Link]
-
Ghebremariam, Y. T., et al. (2015). Pleiotropic Effect of the Proton Pump Inhibitor Esomeprazole Leading to Suppression of Lung Inflammation and Fibrosis. PubMed, 13, 249. [Link]
-
Zhang, T., et al. (2024). Proton Pump Inhibitors and Oral–Gut Microbiota: From Mechanism to Clinical Significance. Medicina, 60(2), 291. [Link]
-
Le Bastard, Q., et al. (2024). The Impact of Proton Pump Inhibitors on the Human Gastrointestinal Microbiome. Preprints.org. [Link]
-
Ghebremariam, Y. T., et al. (2015). Pleiotropic effect of the proton pump inhibitor esomeprazole leading to suppression of lung inflammation and fibrosis. Scholars @ UT Health San Antonio. [Link]
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Xu, S., et al. (2021). Rabeprazole inhibits inflammatory reaction by inhibition of cell pyroptosis in gastric epithelial cells. ResearchGate. [Link]
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Ghebremariam, Y. T., et al. (2015). (PDF) Pleiotropic effect of the proton pump inhibitor esomeprazole leading to suppression of lung inflammation and fibrosis. ResearchGate. [Link]
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Creative Bioarray. (n.d.). Animal Models of Gastrointestinal Disease. Creative Bioarray. [Link]
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Xu, S., et al. (2021). Rabeprazole inhibits inflammatory reaction by inhibition of cell pyroptosis in gastric epithelial cells. PubMed. [Link]
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Mayo Clinic. (n.d.). Rabeprazole (Oral Route). Mayo Clinic. [Link]
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Wikipedia. (n.d.). Rabeprazole. Wikipedia. [Link]
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Marlicz, W., et al. (2023). Proton pump inhibitor-induced gut dysbiosis and immunomodulation: current knowledge and potential restoration by probiotics. PMC - NIH. [Link]
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Moloney, R. D., et al. (2020). Animal Models for Functional Gastrointestinal Disorders. PMC - PubMed Central. [Link]
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Imhann, F., et al. (2016). Proton pump inhibitors affect the gut microbiome. The BMJ. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Rabeprazole Sodium? Patsnap Synapse. [Link]
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MedlinePlus. (2023). Rabeprazole. MedlinePlus Drug Information. [Link]
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Wang, Y., et al. (2021). Animal models with characteristics of irritable bowel syndrome with diarrhea: current applications and future perspectives. American Physiological Society Journal. [Link]
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Traini, C., et al. (2017). Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission. MDPI. [Link]
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PubMed. (n.d.). Rabeprazole. PubMed. [Link]
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Syncrosome. (n.d.). Gastro-intestinal Preclinical Disease Models. Syncrosome. [Link]
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Scarpignato, C., & Pelosini, I. (2006). A review of rabeprazole in the treatment of acid-related diseases. PMC - NIH. [Link]
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Cusimano, J., et al. (2018). Rabeprazole. Wikimedia Commons. [Link]
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ResearchGate. (n.d.). Rabeprazole: A second-generation proton pump inhibitor in the treatment of acid-related disease. ResearchGate. [Link]
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Vandenplas, Y., et al. (2005). The effect of rabeprazole on regional gastric acidity and the postprandial cardia/gastro-oesophageal junction acid layer in normal subjects: a randomized, double-blind, placebo-controlled study. PubMed. [Link]
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London Gastroenterology Centre. (n.d.). Treatment for Visceral Hypersensitivity in IBS. London Gastroenterology Centre. [Link]
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Kovacic, K., et al. (2016). Visceral hypersensitivity and electromechanical dysfunction as therapeutic targets in pediatric functional dyspepsia. PubMed Central. [Link]
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Mahur, A., et al. (2021). The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments. Journal of Neurogastroenterology and Motility. [Link]
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Aslan, M., et al. (2016). In Vitro Effects of Rabeprazole on Human Pylorus Tone. PMC - NIH. [Link]
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Large-scale purification techniques for chirally pure (S)-Rabeprazole
An Application Guide to the Industrial-Scale Purification of Chirally Pure (S)-Rabeprazole (Esomeprazole)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of established and scalable techniques for the purification of chirally pure this compound, the active enantiomer in the widely used proton pump inhibitor (PPI), Esomeprazole. The document is designed for researchers, chemists, and drug development professionals involved in the process development and manufacturing of this critical pharmaceutical agent. We delve into the core principles, field-proven protocols, and comparative analyses of preparative chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric crystallization. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Significance of Chiral Purity in Rabeprazole Therapy
Rabeprazole is a member of the benzimidazole class of proton pump inhibitors that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase enzyme system in gastric parietal cells[1][2]. The molecule possesses a chiral center at the sulfur atom of the sulfoxide group, resulting in two stable enantiomers: this compound and (R)-Rabeprazole[3][4].
While the racemic mixture is therapeutically active, the (S)-enantiomer, known as Esomeprazole, exhibits a significant clinical advantage. This superiority stems from its stereoselective metabolism. Esomeprazole is metabolized to a lesser extent by the polymorphic cytochrome P450 isoenzyme CYP2C19, leading to a higher area under the plasma concentration-time curve (AUC) and improved dose-response consistency across different patient populations[2][5]. Consequently, achieving high enantiomeric purity is not merely an analytical challenge but a clinical necessity. This guide provides detailed methodologies for the large-scale purification required for the commercial production of Esomeprazole.
Foundational Knowledge: Physicochemical Properties of Rabeprazole
A thorough understanding of the physicochemical properties of Rabeprazole is paramount for designing and optimizing any purification protocol. Rabeprazole is a weak base with a pKa of approximately 5.0, making it highly susceptible to rapid degradation in acidic environments[2][6]. Conversely, it demonstrates greater stability under neutral to alkaline conditions[7]. This pH-dependent stability is a critical factor in all handling, dissolution, and purification steps.
| Property | Value / Description | Source(s) |
| Chemical Name | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole | [7] |
| Molecular Formula | C₁₈H₂₁N₃O₃S (as free base) | [8] |
| Molecular Weight | 359.44 g/mol (as free base) | [7] |
| pKa | ~5.0 (protonable benzimidazole nitrogen) | [2][6] |
| Solubility (Esomeprazole) | Very soluble in methanol; soluble in ethanol, DMSO, DMF; sparingly soluble in aqueous buffers. Solubility is pH-dependent and increases with pH. | [7][8][9] |
| Stability | Highly unstable in acidic media (rapid degradation). More stable under neutral and alkaline conditions. Sensitive to heat and light. | [6][7][10] |
| Appearance | White to slightly colored crystalline solid. | [8] |
Core Technique I: Preparative Chiral HPLC
Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful, albeit resource-intensive, method for the direct separation of enantiomers. It is often the gold standard for achieving the highest levels of enantiomeric purity (>99.5% ee).
Scientific Principle & Rationale
The technique relies on the differential interaction between the Rabeprazole enantiomers and a chiral stationary phase (CSP) packed within the chromatography column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated excellent enantioselectivity for PPIs[4][11]. The (S) and (R) enantiomers form transient, diastereomeric complexes with the chiral selector on the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and collection as distinct fractions. While analytical HPLC is used for quality control, preparative HPLC uses larger columns and higher flow rates to process kilograms of material[12][13].
Workflow for Preparative Chiral HPLC
Caption: Workflow for preparative chiral HPLC purification.
Detailed Protocol: Preparative Chiral HPLC
Objective: To separate and isolate this compound from a racemic mixture with an enantiomeric excess (ee) of >99.5%.
Materials:
-
Racemic Rabeprazole Sodium
-
HPLC-grade Hexane
-
HPLC-grade Ethanol (200 proof, absolute)
-
Ethylenediamine (or other suitable amine modifier)
-
Preparative Chiral Column (e.g., Chiralpak® IC, 20 µm particle size, dimensions suitable for scale)
-
Preparative HPLC system with fraction collector and UV detector
Protocol Steps:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by carefully mixing hexane, ethanol, and ethylenediamine. A common starting ratio is 30:70:0.05 (v/v/v)[11].
-
Causality: The hexane/ethanol ratio controls the elution strength and selectivity. The amine modifier (ethylenediamine) is crucial for improving peak shape and resolution by masking acidic sites on the silica support of the CSP[14].
-
Thoroughly degas the mobile phase using in-line degassers or helium sparging to prevent bubble formation.
-
-
Sample Solution Preparation:
-
Dissolve the racemic Rabeprazole in the mobile phase to the highest possible concentration without causing precipitation. This "loading concentration" is a critical parameter for throughput and must be determined empirically.
-
Filter the solution through a compatible 0.45 µm filter to remove particulates that could damage the column.
-
-
System Equilibration & Conditioning:
-
Install the preparative chiral column and equilibrate with the mobile phase at the target flow rate.
-
Equilibrate the column at a constant temperature (e.g., 35°C) until a stable baseline is achieved[11]. Temperature control is vital for reproducible retention times.
-
-
Chromatographic Separation & Fraction Collection:
-
Perform stacked injections of the sample solution to maximize throughput.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 285 nm or 302 nm)[8][11].
-
Program the fraction collector to selectively collect the eluent corresponding to the this compound peak. The collection window should be set conservatively to avoid contamination from the tail of the (R)-enantiomer peak.
-
-
Post-Processing:
-
Combine the collected fractions of the (S)-enantiomer.
-
Remove the mobile phase solvents under reduced pressure using a large-scale rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvents, yielding the purified this compound.
-
Performance Data
| Parameter | Typical Value Range | Rationale / Notes |
| Loading Capacity | 1-10 g/injection | Highly dependent on column dimensions and CSP. |
| Throughput | 0.1 - 1 kg/day | Dependent on cycle time, loading, and system automation. |
| Yield | 85-95% (of S-enantiomer) | Losses occur in fraction cutting and handling. |
| Enantiomeric Excess (ee) | >99.5% | Achievable with optimized conditions and conservative fraction collection. |
| Solvent Consumption | High | A significant cost and environmental consideration for this method. |
Core Technique II: Diastereomeric Crystallization
Diastereomeric crystallization is a classical, robust, and often more cost-effective method for chiral resolution on a large industrial scale compared to chromatography[13][15].
Scientific Principle & Rationale
This method circumvents the challenge of separating enantiomers—which have identical physical properties—by converting them into diastereomers, which do not[15]. The racemic Rabeprazole is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral acid). This acid-base reaction forms a pair of diastereomeric salts: [this compound:(S)-Acid] and [(R)-Rabeprazole:(S)-Acid]. These diastereomeric salts have different physicochemical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows one diastereomer to be selectively crystallized and isolated, while the other remains in the mother liquor[15].
Workflow for Diastereomeric Crystallization
Caption: Workflow for diastereomeric crystallization.
Detailed Protocol: Diastereomeric Crystallization
Objective: To isolate this compound via the formation and selective crystallization of a diastereomeric salt.
Materials:
-
Racemic Rabeprazole
-
Enantiomerically pure chiral resolving agent (e.g., dibenzoyl-L-tartaric acid)
-
Suitable solvent system (e.g., Acetonitrile/Water, Ethanol)[16]
-
Base for cleavage (e.g., Sodium Hydroxide solution)
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anti-solvent for final crystallization (e.g., Diisopropyl ether)[16][17]
-
Large-scale reaction vessels with temperature control, filtration units
Protocol Steps:
-
Diastereomeric Salt Formation:
-
Dissolve racemic Rabeprazole in the chosen solvent system within a reactor.
-
Add an equimolar amount of the chiral resolving agent.
-
Heat the mixture to ensure complete dissolution of both components and the formation of the diastereomeric salts[18].
-
-
Selective Crystallization:
-
Implement a precisely controlled cooling profile. Slow cooling is critical to promote the growth of large, pure crystals of the less soluble diastereomer.
-
Causality: Rapid cooling can lead to co-precipitation of both diastereomers, significantly reducing the enantiomeric purity of the isolated solid.
-
Hold the slurry at the final, low temperature for several hours to maximize the yield of the crystallized product[16].
-
-
Isolation:
-
Isolate the crystallized diastereomeric salt by filtration or centrifugation.
-
Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
-
Cleavage of the Chiral Auxiliary:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).
-
Add a base (e.g., NaOH solution) to adjust the pH to >11. This neutralizes the chiral acid, breaking the salt and liberating the free base this compound into the organic layer. The salt of the chiral acid remains in the aqueous layer.
-
Separate the organic layer. The aqueous layer containing the resolving agent can be processed for recovery and reuse.
-
-
Final Purification and Isolation:
-
Wash the organic layer with water to remove any remaining impurities.
-
Concentrate the organic solution.
-
Induce final crystallization of the pure this compound, often by adding an anti-solvent like diisopropyl ether[16][17].
-
Filter, wash, and dry the final product under vacuum to yield chirally pure this compound.
-
Comparative Analysis of Large-Scale Techniques
The choice between preparative HPLC and diastereomeric crystallization is a strategic decision based on a balance of technical requirements and economic constraints.
| Feature | Preparative Chiral HPLC | Diastereomeric Crystallization |
| Scalability | Moderate; requires significant capital investment in multiple large systems for high volumes. | High; utilizes standard chemical plant reactors and filtration equipment. |
| Cost-Effectiveness | Lower; high cost of chiral stationary phases and large volumes of HPLC-grade solvents. | Higher; lower solvent costs and potential for resolving agent recycling. |
| Purity Achieved (% ee) | Very High (>99.5%) | High (>99%), but can be limited by co-precipitation. May require a re-crystallization step. |
| Throughput | Moderate; continuous but limited by column loading capacity. | High; processed in large batches. |
| Process Complexity | Simpler process flow (direct separation). | More complex; involves reaction, crystallization, and cleavage steps. |
| Environmental Impact | High; significant solvent consumption and waste generation. | Moderate; dependent on solvent choice and efficiency of resolving agent recovery. |
Conclusion
The large-scale purification of this compound is a critical step in the manufacturing of Esomeprazole, a drug with significant therapeutic importance. Both preparative chiral HPLC and diastereomeric crystallization are viable and industrially proven methods to achieve high chiral purity.
-
Preparative Chiral HPLC offers the most direct route to the highest levels of enantiomeric excess and is invaluable when absolute purity is the primary driver.
-
Diastereomeric Crystallization represents a more classical and often more economical approach for producing large quantities of the drug, leveraging differences in solubility rather than chromatography.
The ultimate selection of a purification strategy depends on a holistic analysis of the required production scale, capital and operational cost constraints, purity specifications, and environmental considerations.
References
- Benchchem. (n.d.). Application Notes and Protocols for Chiral Separation of Rabeprazole Enantiomers by HPLC.
- ResearchGate. (n.d.). Chiral separation of rabeprazole enantiomers by CE in single and dual....
- PMC. (n.d.). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet.
- Google Patents. (n.d.). EP1935891A1 - Crystalline forms of rabeprazole sodium.
- ResearchGate. (n.d.). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities.
- Wikipedia. (n.d.). Diastereomeric recrystallization.
- Semantic Scholar. (n.d.). Synthesis of degradants and impurities of rabeprazole.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- PMC. (n.d.). A review of rabeprazole in the treatment of acid-related diseases.
- ResearchGate. (n.d.). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients.
- ResearchGate. (n.d.). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction.
- ResearchGate. (n.d.). (PDF) Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis.
- PMC. (2016). Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules.
- Innovations in Chiral Purification. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- MDPI. (n.d.). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect.
- European Patent Office. (n.d.). CRYSTALLINE FORMS OF RABEPRAZOLE SODIUM - EP 2303866 B1.
- Google Patents. (n.d.). EP2303866A2 - Crystalline forms of rabeprazole sodium.
- Cayman Chemical. (n.d.). Esomeprazole Magnesium - PRODUCT INFORMATION.
- Journal of Food and Drug Analysis. (n.d.). Development and validation of high performance liquid chromatographic method for the determination of esomeprazole in tablets.
- Benchchem. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
- PubMed. (2021). Chiral separation in the class of proton pump inhibitors by chromatographic and electromigration techniques: An overview.
- Scirp.org. (2021). Qualitative Portrayal of Esomeprazole Magnesium by Exploring Diverse Analytical and Investigative Approaches.
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Troubleshooting & Optimization
Troubleshooting Rabeprazole Degradation in Acidic Cell Culture Media
<Technical Support Center >
Overview: The Challenge of Rabeprazole's pH-Dependent Stability
Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by targeting the H+/K+ ATPase in parietal cells.[1][2] Its mechanism of action is intrinsically linked to the acidic environment of the stomach's secretory canaliculi, where it is protonated and converted into its active sulfenamide form.[1][3][4] This acid-catalyzed activation, however, presents a significant challenge for in vitro studies, particularly in cell culture models that require or generate an acidic microenvironment.
Standard cell culture media, often buffered to a physiological pH of ~7.4, can become acidic due to cellular metabolism (e.g., lactate production).[5] In such conditions, rabeprazole is highly susceptible to rapid, non-enzymatic degradation.[5][6][7] This degradation can lead to a loss of the active compound, resulting in inconsistent and unreliable experimental outcomes. This guide provides a comprehensive framework for researchers to understand, identify, and mitigate the degradation of rabeprazole in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my rabeprazole solution turning yellow or brown after being added to the cell culture medium?
This color change is a common visual indicator of rabeprazole degradation.[8][9] Rabeprazole is very unstable in acidic conditions, and its decomposition often results in colored byproducts.[8][9] The decomposition half-life is less than 10 minutes in aqueous solutions with a pH below 3.0 and remains significantly short even in mildly acidic conditions.[5][7]
Q2: At what pH is rabeprazole stable, and how quickly does it degrade?
Rabeprazole's stability is highly pH-dependent. It is most stable in alkaline conditions (pH > 8.0) and degrades rapidly as the pH decreases.[2][5][6] Its high pKa (~5.0) means it can be activated (and thus begin to degrade) at higher pH levels more quickly than other PPIs like omeprazole or pantoprazole.[3] For instance, at pH 1.2, rabeprazole's half-activation time is just 1.3 minutes.[3] Even at a pH of 5.1, its activation half-life is a mere 7.2 minutes.[3]
Q3: What are the main degradation products, and can they affect my cells?
Under acidic conditions, rabeprazole is converted to its active sulfenamide, but it also degrades into other molecules, most notably a thioether derivative.[5] Forced degradation studies have identified numerous other products.[10][11] Crucially, some of these degradation products have been shown to have in vitro toxicity, potentially confounding experimental results by causing off-target effects.[10] Therefore, observed cellular responses could be due to these byproducts rather than rabeprazole itself.
Q4: How should I prepare my rabeprazole stock solution for cell culture experiments?
To ensure maximum stability before use, prepare a high-concentration stock solution in a suitable organic solvent. Rabeprazole is very soluble in anhydrous DMSO.[5][12]
-
Solvent: Use fresh, sterile, anhydrous DMSO.[12]
-
Concentration: Prepare a concentrated stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your culture medium (typically <0.1% v/v).
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q5: Are other PPIs more stable in acidic cell culture media?
All PPIs are acid-labile by design.[3][5] However, their degradation rates vary. Pantoprazole, for example, has been reported to be more stable in mildly acidic conditions compared to other PPIs like omeprazole and lansoprazole.[3][5] If your experimental design allows for it, testing the stability of different PPIs in your specific media could be a viable strategy.
Troubleshooting Workflow & Experimental Protocols
A systematic approach is crucial to managing rabeprazole stability. The following workflow provides a decision-making framework, supported by detailed protocols.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for rabeprazole stability.
Protocol 1: Preparation of Rabeprazole Stock Solution
Objective: To prepare a stable, high-concentration stock solution of rabeprazole to minimize degradation prior to experimental use.
Materials:
-
Rabeprazole sodium powder
-
Anhydrous dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of rabeprazole sodium powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Immediately aliquot the stock solution into single-use volumes in light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C. For immediate use, a fresh solution can be stored at 4°C for up to 24 hours, protected from light.
Protocol 2: Quantitative Stability Assay via HPLC
Objective: To determine the degradation kinetics of rabeprazole in your specific cell culture medium and under your experimental conditions.
Materials:
-
Rabeprazole stock solution (from Protocol 1)
-
Your complete, pH-adjusted cell culture medium
-
Incubator (37°C, 5% CO2, or as required)
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (detection at ~280 nm)[13][14]
-
Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)[5][13]
-
Acetonitrile (ACN), cold, for quenching the reaction
-
0.22 µm syringe filters
Procedure:
-
Preparation: Pre-warm your complete cell culture medium to 37°C in the incubator.
-
Spiking: Spike the rabeprazole stock solution into the medium to achieve the final working concentration. Mix gently but thoroughly.
-
Time Zero (T=0) Sample: Immediately withdraw an aliquot (e.g., 200 µL), transfer it to a microcentrifuge tube containing an equal volume of cold ACN to precipitate proteins and halt degradation.[5] Vortex and place on ice or at -20°C.
-
Incubation: Place the remaining medium containing rabeprazole back into the incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots and process them as in Step 3.[5]
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 12,000 x g) for 10 minutes to pellet precipitated proteins.
-
Analysis: Filter the supernatant through a 0.22 µm syringe filter and inject the filtrate into the HPLC system.
-
Quantification: Calculate the percentage of rabeprazole remaining at each time point relative to the T=0 sample by comparing the peak areas from the chromatograms.
Protocol 3: Mitigation Strategies for Rabeprazole Degradation
If Protocol 2 confirms significant degradation within your experimental timeframe, consider the following strategies:
-
Strategy A: Pulsed Dosing: Instead of a single dose at the beginning of the experiment, add fresh rabeprazole at set intervals (e.g., every 4-6 hours) to maintain a more consistent average concentration. This requires careful planning to avoid disturbing the cells excessively.
-
Strategy B: Reduced Incubation Time: If the desired biological effect occurs rapidly, shorten the incubation time to a window where rabeprazole concentration is still sufficient (>80% of initial). Your stability data from Protocol 2 will be essential for determining this window.
-
Strategy C: pH Control and Monitoring:
-
Ensure your CO2 incubator is properly calibrated for your medium's bicarbonate concentration to maintain a stable pH of 7.2-7.4.[5]
-
For experiments outside an incubator, consider using a medium buffered with HEPES in addition to bicarbonate for more stable pH control.
-
Measure the pH of the medium at the end of your experiment to check for significant acidification due to cellular metabolism.
-
Data & Resources
Chemical Degradation Pathway
The core of rabeprazole's instability lies in its acid-catalyzed conversion to the active sulfenamide, which then covalently binds to its target. This same pathway, however, leads to its degradation in solution.
Caption: Acid-catalyzed activation and degradation of rabeprazole.
Data Summary Tables
Table 1: pH-Dependent Half-Life of Rabeprazole
| pH | Half-Life / Activation Time | Implication for Cell Culture |
| 1.2 | ~1.3 minutes (activation)[3] | Extremely rapid degradation. Unsuitable for direct addition. |
| 5.1 | ~7.2 minutes (activation)[3] | Very rapid degradation. Significant loss within the first hour. |
| < 7.0 | Rapidly decomposes[7] | High risk of degradation as media acidifies from metabolism. |
| > 8.0 | Stable[2][5][7] | Ideal for preparing stock solutions and dissolution buffers. |
Table 2: Common Issues & Recommended Solutions
| Observed Issue | Probable Cause | Recommended Solution(s) |
| High variability between experimental replicates. | Inconsistent rabeprazole concentration due to degradation. | 1. Work Quickly: Minimize the time between adding rabeprazole to the media and applying it to the cells.[5] 2. Batch Preparation: Prepare rabeprazole-containing media in small batches just before use.[5] 3. Confirm Stability: Perform the stability assay (Protocol 2) to define a reliable experimental window. |
| Precipitation observed after adding stock to media. | Solubility issues at working concentration or solvent effects. | 1. Use Fresh Stock: Prepare fresh stock in anhydrous DMSO.[5] 2. Pre-warm Media: Add stock to media pre-warmed to 37°C and mix thoroughly.[5] 3. Check Final DMSO %: Ensure the final DMSO concentration is non-toxic and does not exceed 0.5% (ideally <0.1%). |
| No biological effect observed at expected doses. | Rabeprazole has degraded below its effective concentration. | 1. Verify Concentration: Use the HPLC stability assay (Protocol 2) to measure the actual concentration over time. 2. Implement Mitigation: Use pulsed dosing or a shorter incubation time (Protocol 3). 3. Increase Initial Dose: Cautiously increase the starting concentration, but be aware of potential off-target effects from degradation products. |
References
- Benchchem. (n.d.). Technical Support Center: Rabeprazole Stability in Cell Culture. Retrieved from Benchchem technical support documents.
-
Zingone, F., & Pace, F. (2009). A review of rabeprazole in the treatment of acid-related diseases. Therapeutics and Clinical Risk Management, 5, 85–93. Available from: [Link]
-
Shankar, S., & Suneetha, V. (2012). Bioanalytical method for the measurement of rabeprazole in human plasma. Der Pharmacia Lettre, 4(1), 227-231. Available from: [Link]
- ResearchGate. (n.d.). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients.
-
Hasan, M. N., et al. (2014). Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. Journal of Analytical Methods in Chemistry, 2014, 805653. Available from: [Link]
- Choi, Y. W., & Kim, J. H. (2005). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. Archives of Pharmacal Research, 28(2), 256-261.
-
Drugs.com. (2025). Rabeprazole Delayed Release Capsules: Package Insert / Prescribing Info. Retrieved from [Link]
- ResearchGate. (n.d.). Degradation products (DP) of rabeprazole sodium from acid, base, oxidation, dry heat and photo degradation.
- Benchchem. (n.d.). Dealing with rabeprazole degradation in acidic conditions during analysis. Retrieved from Benchchem technical support documents.
-
U.S. Food and Drug Administration. (n.d.). ACIPHEX® (rabeprazole sodium) Label. Retrieved from [Link]
- ResearchGate. (n.d.). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction.
-
Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science, 6(07), 178-183. Available from: [Link]
- ResearchGate. (n.d.). Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets.
-
Kim, D. W., et al. (2020). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. Pharmaceutics, 12(10), 949. Available from: [Link]
-
Patel, D. M., et al. (2011). Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Research Journal of Pharmacy and Technology, 4(4), 568-574. Available from: [Link]
-
Wikipedia. (n.d.). Rabeprazole. Retrieved from [Link]
-
Reddy, G. S., et al. (2015). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Journal of Chromatographic Science, 53(5), 724–732. Available from: [Link]
-
Lee, J. Y., et al. (2008). Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium. Journal of Pharmacy and Pharmacology, 60(3), 299-304. Available from: [Link]
-
Bhandi, M. M., et al. (2016). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 6(81), 77809-77822. Available from: [Link]
-
Thenge, R. R., et al. (2020). Preparation and Characterization of Rabeprazole Cocrystals. International Journal of Advances in Pharmacy and Biotechnology, 6(3), 23-26. Available from: [Link]
-
St-Gelais, B., et al. (2022). Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres. Nature Chemistry, 14(10), 1157-1165. Available from: [Link]
-
Dev, R. V., et al. (2009). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. Magnetic Resonance in Chemistry, 47(5), 438-445. Available from: [Link]
- Semantic Scholar. (n.d.). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques.
- Google Patents. (n.d.). CN101580502A - Method for preparing Rabeprazole sodium.
-
Garcia, C. V., et al. (2008). Structural elucidation of rabeprazole sodium photodegradation products. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 88-93. Available from: [Link]
-
Malik, B. H., & Gapp, J. (2023). Proton Pump Inhibitors (PPI). In StatPearls. StatPearls Publishing. Available from: [Link]
-
van der Velden, A. W., & de Wit, N. J. (2017). Mistakes in the use of PPIs and how to avoid them. British Journal of General Practice, 67(658), 203–204. Available from: [Link]
-
Barnsley Area Joint Prescribing Committee. (2018). Guidance for Safe and Effective use of Proton Pump Inhibitors (PPIs). Available from: [Link]
-
PharmGKB. (n.d.). Proton Pump Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
Lima, J. J., et al. (2021). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2C19 and Proton Pump Inhibitor Dosing. Clinical Pharmacology & Therapeutics, 109(6), 1417–1423. Available from: [Link]
Sources
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- 2. rjptonline.org [rjptonline.org]
- 3. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients [kci.go.kr]
- 10. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Baseline Separation of Rabeprazole Enantiomers in HPLC
Welcome to the technical support center for the chiral separation of rabeprazole enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving optimal baseline separation using High-Performance Liquid Chromatography (HPLC). Rabeprazole, a proton pump inhibitor, exists as a pair of enantiomers, (R)- and (S)-rabeprazole, which can have different pharmacological effects.[1][2] Therefore, their accurate separation and quantification are critical. This resource consolidates field-proven insights and troubleshooting strategies, focusing on the pivotal role of mobile phase optimization.
Troubleshooting Guide: From Tailing Peaks to Baseline Separation
Achieving baseline separation (Resolution > 1.5) for rabeprazole enantiomers can be challenging.[1] Below is a structured, question-and-answer guide to address common issues encountered during method development and routine analysis.
Scenario 1: I see only one peak, or the two enantiomeric peaks are completely co-eluting.
Question: What is the primary reason for a complete lack of separation, and what are the immediate mobile phase adjustments I should consider?
Answer: Complete co-elution typically points to a fundamental incompatibility between the analyte, the chiral stationary phase (CSP), and the mobile phase. The mobile phase is often the most straightforward parameter to adjust.
Initial Steps:
-
Confirm System Suitability: Ensure your HPLC system and column are performing correctly with a known standard for the specific CSP you are using.
-
Mobile Phase Composition: The choice between normal-phase and reversed-phase elution is critical. Polysaccharide-based CSPs, widely used for rabeprazole, can operate in both modes.[1] If you are in reversed-phase mode (e.g., acetonitrile/water), consider switching to a normal-phase mobile phase (e.g., hexane/ethanol), or vice-versa. Different chiral recognition mechanisms are at play in different modes.
Workflow for Troubleshooting Co-eluting Peaks:
Caption: Troubleshooting workflow for co-eluting rabeprazole enantiomers.
Scenario 2: I can see two peaks, but the resolution is poor (Rs < 1.5).
Question: My chromatogram shows two closely eluting peaks. How can I improve the resolution by modifying the mobile phase?
Answer: Poor resolution indicates that the chiral recognition is occurring, but it is not efficient enough for baseline separation. Fine-tuning the mobile phase composition is key here.
Optimization Strategies:
-
For Normal-Phase Mode (e.g., Hexane/Alcohol):
-
Adjust the Alcohol Content: The alcohol (e.g., ethanol, isopropanol) is the polar modifier that competes with the analyte for interaction sites on the CSP. Decreasing the alcohol percentage will generally increase retention and can improve resolution, but may also lead to broader peaks. A systematic approach, adjusting the alcohol content in 5% increments, is recommended.
-
Change the Alcohol Modifier: Different alcohols can offer different selectivities.[3] If ethanol is not providing sufficient resolution, switching to isopropanol or n-propanol can alter the hydrogen bonding interactions and improve separation.[3]
-
-
For Reversed-Phase Mode (e.g., Acetonitrile/Buffer):
-
Optimize Organic Modifier Percentage: Similar to normal-phase, adjusting the percentage of the organic modifier (e.g., acetonitrile) will impact retention and resolution. A lower percentage of the organic modifier typically leads to longer retention times and can improve resolution.
-
Adjust Buffer pH: Rabeprazole is a basic compound. The pH of the mobile phase will affect its ionization state. A mobile phase pH around neutral (e.g., pH 6.0-7.0) is often a good starting point.[4] It's crucial to operate within the stable pH range of your chiral column.
-
Buffer Concentration: The ionic strength of the buffer can influence peak shape and retention. A typical starting concentration is 10-20 mM.[5]
-
Scenario 3: The peaks are broad and tailing.
Question: I have some separation, but the peaks are tailing, which is affecting my integration and quantification. What is the cause, and how can a mobile phase additive help?
Answer: Peak tailing for a basic compound like rabeprazole is often caused by secondary ionic interactions with residual acidic silanols on the silica-based stationary phase.
Solution:
-
Introduce a Basic Additive: Adding a small amount of a basic modifier to the mobile phase can dramatically improve peak shape. This additive competes with rabeprazole for the active silanol sites, minimizing undesirable interactions.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase is most commonly successful for rabeprazole enantiomers?
A1: Polysaccharide-based CSPs are the most widely reported for successful rabeprazole enantioseparation.[1] Specifically, columns with immobilized cellulose derivatives, such as Chiralpak IC, have demonstrated excellent performance, often achieving high resolution.[2][4][5]
Q2: What is a good starting mobile phase for method development with a Chiralpak IC column?
A2: A well-documented and effective starting point is a normal-phase mobile phase consisting of hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v) .[2] This composition has been shown to yield baseline separation with a resolution greater than 6.0 at 35°C.[2]
Q3: How does temperature affect the separation?
A3: Temperature is a critical parameter in HPLC. For chiral separations, it can influence both the thermodynamics and kinetics of the interaction between the enantiomers and the CSP. A slightly elevated temperature, such as 35°C, has been shown to be effective for rabeprazole separation.[2][4] It's important to control the column temperature for reproducible results.
Q4: Can I use gradient elution for this separation?
A4: While isocratic elution is more common for this specific separation, gradient elution can be employed, particularly in reversed-phase mode, to separate rabeprazole enantiomers from other impurities or metabolites.[4]
Mobile Phase Composition Examples for Rabeprazole Enantiomer Separation
The table below summarizes various mobile phase compositions that have been successfully used for the chiral separation of rabeprazole.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Mode | Key Observations | Reference |
| Chiralpak IC (150 x 4.6 mm, 5 µm) | hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v) | Normal-Phase | Baseline separation with resolution > 6.0 at 35°C. | [2] |
| Chiralpak IC (150 x 4.6 mm, 5 µm) | 10 mM ammonium acetate with 0.2% acetic acid-acetonitrile (35:65, v/v) | Reversed-Phase | Suitable for LC-MS/MS applications. | [5] |
| Chiral CD-Ph | 0.5 M NaClO₄-acetonitrile (6:4, v/v) | Reversed-Phase | Effective for simultaneous determination with metabolites. | [6] |
| CHIRALPAK-AGP | Acetonitrile and phosphate buffer (pH 6.0) | Reversed-Phase | Protein-based CSP showing good enantioselectivity. | [1] |
Experimental Protocol: A Starting Point
This protocol provides a robust starting point for achieving baseline separation of rabeprazole enantiomers based on a validated method.[2]
1. Materials and Reagents:
-
Racemic rabeprazole standard
-
HPLC-grade hexane
-
HPLC-grade ethanol (200 proof)
-
Ethylenediamine (EDA)
-
Chiralpak IC column (150 x 4.6 mm, 5 µm) or equivalent
-
HPLC system with UV detector
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing hexane, ethanol, and EDA in a ratio of 30:70:0.05 (v/v/v).
-
For 1 Liter: Combine 300 mL of hexane, 700 mL of ethanol, and 0.5 mL of EDA.
-
Degas the mobile phase using sonication or vacuum filtration.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (adjust as needed for optimal resolution and run time)
-
Column Temperature: 35°C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
4. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of racemic rabeprazole.
-
A resolution of greater than 1.5 between the two enantiomer peaks indicates baseline separation.[1]
References
-
A. S, S. G, & S. P. (2014). Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase. PubMed. Retrieved from [Link]
-
Various Authors. (2025). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. ResearchGate. Retrieved from [Link]
-
Dobó, M., et al. (2023). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. MDPI. Retrieved from [Link]
-
Ianni, F., et al. (2018). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. PMC - NIH. Retrieved from [Link]
-
Dombi, G., et al. (2024). Chromatograms obtained during the HPLC study. (A) Rabeprazole, (B)... ResearchGate. Retrieved from [Link]
-
Miura, M., et al. (2006). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. PubMed. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Stereoselective Pharmacokinetics of (R)-(+)- And (S)-(-)-rabeprazole in Human Using Chiral LC-MS/MS After Administration of Rabeprazole Sodium Enteric-Coated Tablet. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing chiral inversion of (S)-Rabeprazole during sample storage and analysis
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (S)-Rabeprazole. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent the chiral inversion of this compound during sample storage and analysis, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is chiral inversion, and is this compound prone to it?
A: Chiral inversion is the conversion of one enantiomer (in this case, S-Rabeprazole) into its mirror image, the (R)-enantiomer.[1] While this phenomenon is a concern for many chiral drugs, studies on Rabeprazole under controlled analytical conditions have shown that chiral inversion is not observed during sample storage, preparation, and analysis when appropriate procedures are followed.[2] However, the degradation of Rabeprazole, particularly in acidic conditions, can be a significant issue, leading to the formation of impurities that might be misinterpreted as chiral inversion if not properly identified.
Q2: What is the primary cause of this compound instability?
A: The primary cause of this compound instability is its sensitivity to acidic environments. Rabeprazole is a proton pump inhibitor that is activated in acidic conditions to inhibit the H+/K+ ATPase enzyme system.[3][4] This inherent reactivity means it rapidly degrades in acidic media.[5][6] The stability of Rabeprazole sodium is a function of pH; it is more stable under alkaline conditions.[5][7]
Q3: How do pH, temperature, and light affect the stability of this compound?
A:
-
pH: Rabeprazole is highly labile in acidic and even neutral solutions (pH ≤ 7.0), with a decomposition half-life of less than 10 minutes in aqueous solutions with a pH below 3.0.[6] It is significantly more stable in alkaline conditions (pH > 8.0).[6][8]
-
Temperature: Elevated temperatures accelerate the degradation of Rabeprazole. Stability studies have shown that storing Rabeprazole at higher temperatures (e.g., 25°C or 30°C) leads to a significant change in physical characteristics and loss of the active ingredient.[9][10]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of Rabeprazole, leading to the formation of several degradation products, including benzimidazolone and benzimidazole.[11][12]
Q4: What are the optimal storage conditions for this compound samples?
A: To minimize degradation and prevent any potential chiral changes, this compound samples, both in solid form and in solution, should be stored under the following conditions:
-
Temperature: Refrigerated (2-8°C) or frozen (-20°C or lower) conditions are recommended.
-
pH (for solutions): Solutions should be prepared in an alkaline buffer (pH > 8.0) to ensure stability.
-
Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: Store in a dry environment, as moisture can also adversely affect stability.[13]
Q5: Can the choice of solvent or excipients impact the stability of this compound?
A: Yes, the choice of solvent and excipients is critical. Organic solvents can adversely affect the stability of Rabeprazole.[13] When preparing solutions, it is crucial to use alkaline buffers. In formulation studies, acidic excipients like carbomer 934 have been shown to significantly increase the degradation of Rabeprazole, whereas alkaline excipients like magnesium oxide (MgO) can act as stabilizers.[14][15]
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and analysis of this compound.
Issue 1: An unexpected peak appears at the retention time of (R)-Rabeprazole in my chromatogram.
-
Possible Cause 1: On-column degradation or epimerization.
-
Explanation: The analytical method itself might be contributing to the degradation or potential inversion of this compound. This can be due to an acidic mobile phase or high column temperature.
-
Solution:
-
Check Mobile Phase pH: Ensure your mobile phase is not acidic. For chiral separations of Rabeprazole, mobile phases often contain additives like ethylenediamine to maintain alkaline conditions.[16][17]
-
Optimize Column Temperature: High temperatures can accelerate degradation. Try reducing the column temperature. A common temperature for this analysis is 35°C.[16][17]
-
Method Validation: A validated chiral HPLC method should demonstrate the stability of the enantiomers under the specified analytical conditions.[2]
-
-
-
Possible Cause 2: Degradation during sample preparation.
-
Explanation: The sample preparation process may expose this compound to acidic conditions, heat, or light, causing degradation.
-
Solution:
-
Use Alkaline Solvents: Dissolve and dilute your samples in an alkaline solvent or mobile phase.
-
Maintain Low Temperature: Keep sample solutions on ice or in a cooled autosampler.
-
Protect from Light: Use amber vials and minimize exposure to ambient light during preparation.
-
-
-
Possible Cause 3: Contamination of the this compound standard.
-
Explanation: Your this compound reference material may already contain a small amount of the (R)-enantiomer.
-
Solution:
-
Check Certificate of Analysis (CoA): Review the CoA for your this compound standard to confirm its enantiomeric purity.
-
Analyze a Fresh Standard: Prepare and analyze a solution from a fresh, unopened vial of the standard to rule out degradation of a previously opened standard.
-
-
Issue 2: The concentration of this compound in my stored samples is decreasing over time.
-
Possible Cause: Improper storage conditions.
-
Explanation: As detailed in the FAQ section, this compound is sensitive to pH, temperature, and light. Inadequate storage will lead to its degradation.
-
Solution:
-
Review Storage Protocol: Ensure that samples are stored at the correct temperature (refrigerated or frozen), protected from light, and in an alkaline pH environment if in solution.
-
Stability Studies: Conduct a short-term stability study under your storage conditions to confirm that the degradation is mitigated.
-
-
Workflow for Preventing Chiral Inversion and Degradation
Caption: Workflow for maintaining the stability of this compound.
Experimental Protocols
Protocol 1: Sample Preparation and Storage
This protocol is designed to minimize the degradation of this compound in solution.
-
Solvent Preparation: Prepare a suitable alkaline buffer (e.g., 10 mM ammonium acetate with pH adjusted to > 8.0 with ammonium hydroxide) or use the HPLC mobile phase as the diluent.
-
Standard Solution Preparation:
-
Accurately weigh the this compound reference standard.
-
Dissolve and dilute to the desired concentration using the prepared alkaline solvent in amber volumetric flasks.
-
-
Sample Solution Preparation:
-
For bulk drug substance, accurately weigh and dissolve the sample in the alkaline solvent to a known concentration.
-
For formulated products, extract the drug using a procedure that ensures the final solution is in an alkaline medium.
-
-
Storage:
-
Immediately after preparation, store the solutions in a refrigerator at 2-8°C for short-term storage (up to 24 hours) or in a freezer at -20°C or below for long-term storage.
-
Ensure all vials are tightly capped and protected from light.
-
Protocol 2: Validated HPLC Method for Chiral Separation
This method is based on published procedures for the enantioselective separation of Rabeprazole.[16][17]
| Parameter | Condition |
| Column | Chiralpak IC (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Autosampler Temp. | 4°C |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability: Inject a solution of racemic Rabeprazole to confirm the separation of the two enantiomers with a resolution of >1.5.
-
Sample Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times. Quantify the amount of each enantiomer present.
Data Summary: HPLC Method Parameters
The following table summarizes various reported HPLC methods for the chiral separation of Rabeprazole enantiomers.
| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
| Chiralpak IC (150 x 4.6 mm, 5 µm) | Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v) | UV (285 nm) | [16][17] |
| Chiral CD-Ph | 0.5 M NaClO₄-Acetonitrile (6:4, v/v) | UV | [18][19] |
| Chiralpak IC (150 x 4.6 mm, 5 µm) | 10 mM Ammonium Acetate (0.2% Acetic Acid):Acetonitrile (35:65, v/v) | MS/MS | [2][19] |
| Chiralpak AD-RH | Water:Acetonitrile (50:50, v/v) | UV (284 nm) | [20] |
References
-
PubMed. (n.d.). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Retrieved from [Link]
-
PubMed. (2008). Structural elucidation of rabeprazole sodium photodegradation products. Retrieved from [Link]
-
PubMed. (n.d.). Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase. Retrieved from [Link]
-
PMC - NIH. (n.d.). A review of rabeprazole in the treatment of acid-related diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural elucidation of rabeprazole sodium photodegradation products | Request PDF. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Retrieved from [Link]
-
MDPI. (n.d.). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. Retrieved from [Link]
-
PubMed. (2008). Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules. Retrieved from [Link]
-
PMC - NIH. (n.d.). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Retrieved from [Link]
- Google Patents. (n.d.). GB2404856A - Stable pharmaceutical composition of rabeprazole.
- Google Patents. (n.d.). EP1660083A2 - Stable pharmaceutical composition of rabeprazole.
-
Wikipedia. (n.d.). Chiral inversion. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Validated chiral LC method for dexrabeprazole on reverse phase amylose based stationary phase. Retrieved from [Link]
-
PubMed. (n.d.). Stereoselective and nonstereoselective pharmacokinetics of rabeprazole - an overview. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD. Retrieved from [Link]
-
PMC - NIH. (n.d.). Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. Retrieved from [Link]
-
accessdata.fda.gov. (n.d.). ACIPHEX®(rabeprazole sodium) Label. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability studies of Rabeprazole sodium | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. Retrieved from [Link]
-
PubMed. (n.d.). Stereoselective Pharmacokinetics of (R)-(+)- And (S)-(-)-rabeprazole in Human Using Chiral LC-MS/MS After Administration of Rabeprazole Sodium Enteric-Coated Tablet. Retrieved from [Link]
-
Nature. (n.d.). Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres. Retrieved from [Link]
-
PubMed. (n.d.). Chiral inversion of drugs: coincidence or principle?. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Rabeprazole Sodium?. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stereoselective Disposition of Proton Pump Inhibitors. Retrieved from [Link]
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- 3. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Inconsistent Results in Rabeprazole Sodium In Vitro Assays
Welcome to the technical support center for rabeprazole sodium analysis. As researchers and drug development professionals, you are aware that consistency is the bedrock of reliable data. However, rabeprazole sodium, a cornerstone proton pump inhibitor (PPI), presents unique physicochemical challenges that can lead to frustratingly inconsistent results in in vitro assays. Its inherent instability, particularly its sensitivity to pH, temperature, and oxidation, demands a nuanced and proactive approach to experimental design and execution.
This guide is structured to move from immediate answers to deep, protocol-driven solutions. We will explore the root causes of variability and provide field-proven strategies to ensure your assays are robust, reproducible, and trustworthy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with rabeprazole sodium.
Q1: Why are my rabeprazole sodium assay results so variable, especially compared to other compounds?
A1: The primary source of inconsistency is rabeprazole sodium's profound pH-dependent stability. It is an acid-labile drug that degrades rapidly in acidic environments (pH < 7.0) but is significantly more stable under alkaline conditions.[1][2] This degradation is not trivial; it is a rapid chemical transformation of the active molecule into different species, such as rabeprazole thioether, which will not be detected as the parent compound in your assay.[3][4] Therefore, even minor, unmanaged fluctuations in the pH of your solvents, buffers, or sample matrices can lead to significant, variable degradation and, consequently, inconsistent analytical results.
Q2: What is the optimal pH for preparing and storing rabeprazole sodium solutions?
A2: For maximum stability, rabeprazole sodium solutions should be prepared and stored in alkaline conditions, ideally at a pH of 8.0 or higher.[5][6] For analytical purposes, such as preparing HPLC standards, a common and effective practice is to use a basic diluent, like 0.01M to 0.05M sodium hydroxide in methanol or water.[7] This alkaline environment prevents the acid-catalyzed degradation that would otherwise occur in neutral water or unbuffered solvents.[4] Always prepare solutions fresh and minimize storage time, even under ideal conditions.
Q3: My rabeprazole solution is turning yellow or brown. What does this signify and is the sample still usable?
A3: A color change to yellow or brown is a visual indicator of chemical degradation.[4] At acidic or neutral pH, rabeprazole can be non-enzymatically converted to products like thioether rabeprazole, a transformation associated with discoloration. This sample is no longer representative of the initial concentration of the parent drug and should be discarded. Using this degraded sample will lead to erroneously low quantification of rabeprazole sodium. To prevent this, ensure all glassware is clean and that your diluents and mobile phases are maintained at the correct alkaline pH.
Q4: Can I use standard phosphate-buffered saline (PBS) at pH 7.4 as a solvent?
A4: While better than an acidic buffer, PBS at pH 7.4 is not ideal for ensuring the long-term stability of rabeprazole sodium. The compound's stability significantly improves at higher pH levels.[5] While it might be acceptable for very short-term experiments where the sample is analyzed immediately, for any procedure involving delays (e.g., a long HPLC sequence), degradation can still occur at pH 7.4. For optimal stability, a buffer of pH 8.0 or higher is strongly recommended.[5][8]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common issues in specific in vitro assays.
2.1 Assay: Dissolution Testing of Enteric-Coated Tablets
Dissolution testing for delayed-release rabeprazole formulations is a two-stage process designed to mimic physiological transit: an initial acid stage followed by a higher pH buffer stage.[8] Inconsistency is common due to the drug's inherent instability in the first stage.
Issue 1: Extremely low or zero drug release detected during the acid stage.
-
Causality Check: This result is often misinterpreted as a formulation failure (i.e., the enteric coating is holding perfectly). While possible, the more likely scientific cause is that the rabeprazole is leaching from the tablet but is degrading instantly in the 0.1 N HCl medium before it can be quantified.[9][10] Standard HPLC or UV methods measuring the intact drug will not detect the degraded molecules.
-
Troubleshooting & Resolution:
-
Adopt a Degradant Quantification Method: The scientifically accepted approach is to measure a stable degradation product of rabeprazole rather than the parent drug in the acid stage. After taking a sample from the acid bath, intentionally and completely degrade the rabeprazole by adding a specific volume of 1.0 N HCl.[9][11]
-
Stable Wavelength Detection: The resulting solution of degradation products has a stable UV absorbance at a different wavelength (approximately 298 nm) for at least two hours.[9][10] By creating a calibration curve using similarly degraded standards, you can accurately back-calculate the amount of rabeprazole that was originally released into the acid medium.
-
Excipient Interference: Enteric coating polymers like hydroxypropylmethyl cellulose phthalate (HPMCP) can dissolve in the buffer stage but may interfere with analysis. If analyzing buffer stage samples, ensure your analytical method separates the drug from these excipients. For the acid stage degradant method, adding HCl helps precipitate HPMCP, which can then be removed by centrifugation before UV analysis, eliminating its interference.[11]
-
Issue 2: High variability in drug release (>20% RSD) between vessels in the buffer stage.
-
Causality Check: This often points to issues with the transition from the acid to the buffer stage or interactions with formulation excipients. Incomplete neutralization or the "sticking" of partially dissolved coatings can affect dissolution kinetics.
-
Troubleshooting & Resolution:
-
Verify pH Transition: Ensure the pH of the dissolution medium shifts rapidly and uniformly to the target buffer pH (e.g., 8.0 or 9.0) upon addition of the buffer concentrate.[6][8] Use a calibrated pH meter to check multiple locations within the vessel immediately after the transition.
-
Observe for "Gelling" or "Clumping": Visually inspect the vessels. If you observe a gel-like layer forming around the tablet (a phenomenon known as "coning"), it can impede drug release. This may be due to the interaction of disintegrants and polymers. Increasing the paddle speed (e.g., from 50 to 75 rpm) can sometimes mitigate this by improving hydrodynamic flow around the dosage form.[6]
-
Deaerate the Medium: Ensure the dissolution medium is properly deaerated. Dissolved gases can form bubbles on the tablet surface, reducing the effective area for dissolution and leading to erratic results.
-
2.2 Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC analysis is the gold standard for rabeprazole quantification, but only when the method is explicitly designed to handle its instability.
Issue 1: Decreasing peak area for the same standard injected over a long analytical sequence.
-
Causality Check: This is a classic sign of instability in the autosampler vial. Rabeprazole is degrading over time in the diluent.
-
Troubleshooting & Resolution:
-
Switch to an Alkaline Diluent: The most critical corrective action is to use an alkaline diluent. Prepare all standards, samples, and controls in a solution such as 0.01M NaOH in a water/methanol mix.[7] This maintains a high pH environment where the drug is stable.
-
Use a Cooled Autosampler: If available, set the autosampler temperature to a low temperature (e.g., 4-10°C) to slow down any potential degradation kinetics.
-
Limit Sample Batch Size: If instability persists, run smaller batches of samples. Prepare a fresh standard solution for each batch to ensure the calibration remains accurate.
-
Issue 2: Appearance of unexpected peaks, often before the main rabeprazole peak.
-
Causality Check: These are almost certainly degradation products. Their appearance indicates that degradation is occurring either during sample preparation, in the autosampler, or potentially even on-column if the mobile phase is not optimal. The thioether degradant is a common early-eluting impurity.[3][12]
-
Troubleshooting & Resolution:
-
Perform a Forced Degradation Study: To authoritatively identify these peaks, perform a forced degradation study as described in ICH Q1A(R2). Subject rabeprazole to acid, base, oxidative (H₂O₂), thermal, and photolytic stress.[13][14] Analyzing these samples will confirm the retention times of the major degradants, proving that your method is "stability-indicating."
-
Optimize Mobile Phase pH: The mobile phase pH is critical. An acidic mobile phase can cause on-column degradation. Use a buffered mobile phase with a pH between 6.4 and 7.0 to ensure the analyte remains stable during its transit through the column.[13][14]
-
Protect from Light: Rabeprazole is known to be susceptible to photodegradation.[15] Use amber vials for your samples and standards and protect stock solutions from direct light to prevent the formation of photolytic degradants.
-
Section 3: Validated Experimental Protocols
Adherence to a validated protocol is the ultimate tool for ensuring consistency. The following protocols are synthesized from best practices and published, validated methods.
3.1 Protocol: Stability-Indicating RP-HPLC Method for Rabeprazole Sodium
This protocol is designed to provide accurate quantification while separating the parent drug from its potential degradants.
-
Chromatographic System:
-
Reagents and Solutions:
-
Diluent: 0.01M Sodium Hydroxide in 50:50 Methanol:Water. Use for all standard and sample preparations.
-
Mobile Phase A: Prepare a 0.025 M potassium dihydrogen phosphate (KH₂PO₄) buffer. Adjust pH to 6.4 with dilute potassium hydroxide. Mix this buffer with acetonitrile in a 90:10 v/v ratio.[13]
-
Mobile Phase B: Mix acetonitrile and water in a 90:10 v/v ratio.[13]
-
Gradient Program:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 60% A, 40% B
-
25-35 min: Linear gradient to 20% A, 80% B
-
35-40 min: Hold at 20% A, 80% B
-
40-41 min: Return to 100% A
-
41-50 min: Equilibrate at 100% A
-
-
-
Preparation of Solutions:
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of rabeprazole sodium reference standard into a 50 mL amber volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (e.g., 50 µg/mL): Dilute 5.0 mL of the Stock Solution to 50.0 mL with Diluent in an amber volumetric flask.
-
-
System Suitability Test (SST):
-
Inject the Working Standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the rabeprazole peak must be ≤ 1.5.
-
-
Procedure:
-
Inject the blank (Diluent), followed by the SST injections.
-
Once SST passes, inject the sample solutions. Bracket the samples with check standards every 10-15 injections to monitor for drift.
-
Section 4: Visualizing the Root Cause of Instability
Understanding the chemical pathways and logical troubleshooting flows can reinforce best practices.
Diagram 1: Key Degradation Pathways of Rabeprazole Sodium
This diagram illustrates the primary chemical transformations that lead to inconsistent results. The acid-catalyzed conversion to the thioether is the most common issue in in vitro assays.
Caption: Key degradation pathways for rabeprazole sodium under common laboratory stress conditions.
Diagram 2: Troubleshooting Workflow for Inconsistent HPLC Results
This logical flow chart provides a systematic approach to diagnosing and solving HPLC-related variability.
Caption: A decision tree for systematically troubleshooting inconsistent rabeprazole HPLC data.
Section 5: Data Tables for Quick Reference
Table 1: Physicochemical Properties of Rabeprazole Sodium
| Property | Value / Description | Source(s) |
| Chemical Name | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole sodium salt | [16] |
| Molecular Formula | C₁₈H₂₀N₃NaO₃S | [2] |
| Molecular Weight | 381.43 g/mol | [2] |
| Appearance | White to slightly yellowish-white solid/powder. | [2][16] |
| Solubility | Very soluble in water and methanol; freely soluble in ethanol. Insoluble in ether and n-hexane. | [2][16][17] |
| pKa | ~4.53 (pyridine N) | [16] |
Table 2: Summary of Rabeprazole Sodium Stability and Degradation Conditions
| Stress Condition | Media / Parameters | Observed Outcome | Significance for In Vitro Assays | Source(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Significant degradation. | Critical for dissolution testing (acid stage) and sample prep. Avoid acidic conditions. | [13][14] |
| Base Hydrolysis | 0.1 M NaOH | Significant degradation. | While more stable than in acid, strong base over time can also cause degradation. | [13][14] |
| Oxidation | 1-3% H₂O₂ | Highly labile; significant degradation. | Avoid peroxide-containing reagents. Ensure solvents are free of peroxides. | [13] |
| Thermal Stress | 105°C, solid state | Significant degradation. | Control temperature during sample processing. Avoid excessive heating. | [13][14] |
| Hydrolysis (Water) | Water, 60°C | Significant degradation. | Highlights that even "neutral" water is not a stable medium, especially with heat. | [13] |
| Photostability | UVC light exposure | Degradation in solution and as powder. | Protect all solutions and solid material from direct light. Use amber glassware. | [15] |
| Optimal Stability | Alkaline Buffers | Stable | Use buffers with pH ≥ 8.0 for dissolution media and diluents to ensure stability. | [1][5][6] |
References
-
Reddy, G. V., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Journal of Chromatographic Science, 51(6), 533-541. [Link]
-
Nawaz, M. S. (2013). Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. Journal of Analytical Methods in Chemistry, 2013, 976034. [Link]
-
G, S., et al. (2018). Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Research Journal of Pharmacy and Technology, 11(10), 4343-4354. [Link]
-
Tótoli, E. G., & Salgado, H. R. N. (2008). Structural elucidation of rabeprazole sodium photodegradation products. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 129-135. [Link]
-
Wikipedia. (n.d.). Rabeprazole. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). RABEPRAZOLE SODIUM INSERT. Retrieved from [Link]
-
Choi, Y. W., et al. (2010). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. Archives of Pharmacal Research, 33(4), 577-583. [Link]
-
Tan, Y., et al. (2016). Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules. Pharmaceutical Development and Technology, 22(6), 794-801. [Link]
-
Basher, A., et al. (2014). Rabeprazole sodium delayed-release multiparticulates: Effect of enteric coating layers on product performance. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 181-188. [Link]
-
Reddy, G. V., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Molecules, 17(12), 14491-14507. [Link]
-
Kim, D. W., et al. (2021). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. Pharmaceutics, 13(2), 253. [Link]
-
Shaik, M. R., & Ganapathy, S. (2015). Preformulation studies of Rabeprazole sodium for the design of sustained release floating tablets. Journal of Chemical and Pharmaceutical Research, 7(3), 1309-1316. [Link]
-
Tan, Y., et al. (2016). Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules. Taylor & Francis Online. [Link]
-
Tan, Y., et al. (2016). Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules. Taylor & Francis Online. [Link]
-
Choi, Y. W., et al. (2010). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. ResearchGate. [Link]
-
Jadhav, S. B., et al. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. Journal of Applied Pharmaceutical Science, 1(6), 165-170. [Link]
-
Garcia, C. V., et al. (2006). Development and validation of a dissolution test for rabeprazole sodium in coated tablets. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 833-837. [Link]
-
Kim, D. W., et al. (2021). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. PubMed. [Link]
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- 8. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
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Addressing matrix effects in the bioanalysis of (S)-Rabeprazole
Welcome to the technical support resource for the bioanalysis of (S)-Rabeprazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of matrix effects in LC-MS/MS assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy, precision, and reliability of your bioanalytical data.
Introduction to Matrix Effects in this compound Bioanalysis
The accurate quantification of this compound in biological matrices such as plasma is paramount for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity and selectivity.[1][2] However, the complexity of biological samples introduces a significant challenge known as the "matrix effect."
Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting endogenous or exogenous components in the sample matrix.[3] For this compound, a weakly basic compound, these effects can lead to erroneous quantification, impacting the integrity of clinical and preclinical study outcomes.[3] This guide provides a systematic approach to identifying, evaluating, and mitigating these effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound signal is showing poor reproducibility and accuracy, especially at the lower limit of quantification (LLOQ). Could this be a matrix effect?
A1: Yes, this is a classic sign of matrix effects. Ion suppression or enhancement is often most pronounced at lower analyte concentrations where the ratio of interfering matrix components to the analyte is highest.[3] Endogenous components like phospholipids, salts, and metabolites can co-elute with this compound, interfering with the electrospray ionization (ESI) process.[4]
Troubleshooting Steps:
-
Initial Diagnosis - Post-Column Infusion: This experiment will help you visualize the regions of your chromatogram where ion suppression or enhancement is occurring.
-
Quantitative Assessment: If suppression is evident, you must quantify the matrix effect according to regulatory guidelines (e.g., FDA or EMA).[5][6] This involves comparing the analyte response in a clean solution versus the response in a post-extraction spiked matrix sample.
-
Sample Preparation Optimization: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[7] Consider switching from a simple protein precipitation (PPT) to a more rigorous sample clean-up technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Q2: What are the most common sources of matrix effects in plasma samples for an analyte like this compound?
A2: The primary culprits for matrix effects in plasma are phospholipids from cell membranes.[8][9] These molecules have a tendency to be retained on reversed-phase columns and can elute over a broad chromatographic window, often overlapping with the analyte of interest. Other sources include salts, endogenous metabolites, and co-administered drugs.[3][10]
Q3: I am using protein precipitation for my sample preparation due to its simplicity. How can I improve it to reduce matrix effects for this compound analysis?
A3: While protein precipitation (PPT) is a high-throughput technique, it is often insufficient for removing phospholipids effectively.[11] One study on the chiral separation of rabeprazole enantiomers utilized acetonitrile with 0.1% ammonium hydroxide for protein precipitation, which can be a starting point.[8]
To improve upon standard PPT, consider these strategies:
-
Phospholipid Depletion Plates: These are specialized SPE plates that selectively remove phospholipids while allowing the analyte to pass through. Techniques like HybridSPE have been shown to dramatically reduce phospholipid-based matrix effects.[12][13]
-
Post-PPT Clean-up: After the initial protein crash, you can perform a subsequent liquid-liquid extraction to further clean the sample.
Rationale: Rabeprazole is soluble in organic solvents like acetonitrile.[3] However, many phospholipids are also soluble. Therefore, a secondary clean-up step targeting the different partitioning behavior of rabeprazole versus lipids is often necessary.
Q4: Which is a better choice for this compound sample clean-up: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A4: Both LLE and SPE are superior to PPT for minimizing matrix effects. The choice depends on your specific laboratory workflow and the desired level of cleanliness.
-
Liquid-Liquid Extraction (LLE): Several validated methods for rabeprazole in plasma have successfully employed LLE. A common approach involves extracting the analyte from an alkalinized plasma sample into an organic solvent like a mixture of methyl tert-butyl ether and ethyl acetate.[1] The pH of the aqueous phase is crucial. Given Rabeprazole's pKa of around 5.0, maintaining a basic pH ensures it is in its neutral, more organic-soluble form.[10]
-
Solid-Phase Extraction (SPE): SPE can offer even cleaner extracts than LLE if the appropriate sorbent and wash/elution conditions are chosen. A reversed-phase SPE cartridge (e.g., C18) can be used. The key is to optimize the wash steps to remove polar interferences and the elution step to selectively recover this compound while leaving more hydrophobic interferences (like some phospholipids) on the column.
Recommendation: Start with LLE as it is often effective and cost-efficient for rabeprazole. If significant matrix effects persist, transitioning to a well-developed SPE method is the logical next step.
Q5: Can I just use a stable-isotope labeled internal standard (SIL-IS) to compensate for matrix effects without optimizing my sample preparation?
A5: While a SIL-IS is the gold standard and highly recommended, it is not a magic bullet.[13] A co-eluting SIL-IS can compensate for ion suppression or enhancement because it is affected similarly to the analyte. However, severe ion suppression can reduce the signal of both the analyte and the IS to a point where sensitivity and reproducibility are compromised.
Best Practice: The use of a SIL-IS should be combined with an effective sample preparation method. This dual approach ensures that you are minimizing the matrix effect itself, and then using the SIL-IS to correct for any residual, unavoidable variations in ionization. Regulatory guidelines emphasize the importance of evaluating and minimizing matrix effects, even when a SIL-IS is used.[5]
Experimental Protocols & Workflows
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol is aligned with recommendations from regulatory bodies like the FDA and EMA.[5][6]
Objective: To quantify the impact of the biological matrix on the ionization of this compound.
Materials:
-
Blank, drug-free plasma from at least 6 different sources/lots.
-
This compound and SIL-IS stock solutions.
-
Validated LC-MS/MS system and method.
-
Your chosen sample preparation procedure (PPT, LLE, or SPE).
Procedure:
-
Prepare Set A: Spike this compound and the IS into a clean solvent (e.g., mobile phase) at two concentrations (low and high QC levels).
-
Prepare Set B:
-
Extract blank plasma from the 6 different sources using your established sample preparation method.
-
After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with this compound and the IS to the same low and high QC concentrations as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.
-
Data Interpretation:
| Result | Interpretation & Action |
| IS-Normalized MF %CV ≤ 15% | The matrix effect is adequately compensated by the internal standard. The method is acceptable.[5] |
| IS-Normalized MF %CV > 15% | The matrix effect is variable and not consistently compensated by the IS. This indicates a significant issue. Action: Re-evaluate and optimize your sample preparation and/or chromatography. |
Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for this compound
This protocol is a synthesis of methodologies found in the literature for rabeprazole bioanalysis.[1]
Objective: To efficiently extract this compound from plasma while minimizing the co-extraction of phospholipids.
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Causality Behind the Steps:
-
Step 4 (Alkalinization): Rabeprazole has a pKa of ~5.0.[10] By raising the pH of the plasma with NaOH, we deprotonate the molecule, making it more neutral and thus significantly more soluble in the organic extraction solvent. This is a critical step for high recovery.
-
Step 6 (Extraction Solvent): A mixture of methyl tert-butyl ether (MTBE) and ethyl acetate provides the right polarity to effectively extract rabeprazole while leaving highly polar matrix components (salts, proteins) in the aqueous layer.[1]
-
Step 10 (Evaporation & Reconstitution): This step concentrates the analyte and allows for solvent exchange into a mobile phase-compatible solution, which is crucial for good peak shape during chromatography.
Logical Troubleshooting Flowchart
If you've confirmed a matrix effect issue, this flowchart provides a systematic path to resolution.
Caption: Troubleshooting flowchart for addressing matrix effects.
Conclusion
Addressing matrix effects in the bioanalysis of this compound is a critical, multi-faceted process that underpins the reliability of your data. It is not merely a validation checkbox but a scientific investigation into the interaction between your analyte and the biological matrix. By systematically diagnosing the issue with post-column infusion, quantifying it according to regulatory standards, and then logically optimizing sample preparation and chromatography, you can develop a robust and trustworthy method. Always remember that a clean sample is the best defense against matrix effects, and the use of a stable-isotope labeled internal standard is the best way to compensate for any residual variability.
References
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Rabeprazole. (n.d.). Wikipedia. Available at: [Link]
- World Journal of Pharmaceutical and Life Sciences. (2024). Solubility Enhancement of Poorly Soluble Drug Rabeprazole Sodium by Solid Dispersion Technique. WJPLS, 10(10), 9-16.
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Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science, 6(7), 128-134. Available at: [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Validation of LCMS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study. (n.d.). ResearchGate. Available at: [Link]
-
Improved quantitative determination of (R)- and this compound sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. (2024). Journal of Chromatography B, 1233, 123969. Available at: [Link]
-
A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. (n.d.). Journal of Applied Pharmaceutical Science. Available at: [Link]
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Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]
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Simultaneous enantioselective determination of omeprazole, rabeprazole, lansoprazole, and pantoprazole enantiomers in human plasma by chiral liquid chromatography–tandem mass spectrometry. (n.d.). ResearchGate. Available at: [Link]
-
Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. (n.d.). Taylor & Francis Online. Available at: [Link]
-
High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application. (2003). Journal of Pharmaceutical and Biomedical Analysis, 31(5), 941-947. Available at: [Link]
-
High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction. (2005). Journal of Chromatography B, 816(1-2), 209-214. Available at: [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Available at: [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2011). Analytical Letters, 44(10), 1699-1715. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency (EMA). Available at: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). Food and Drug Administration (FDA). Available at: [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (n.d.). ResearchGate. Available at: [Link]
- Shankar, S., & Suneetha, V. (2014). Bioanalytical method for measurement of rabeprazole in human plasma. Der Pharmacia Lettre, 6(3), 277-280.
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Stereoselective Pharmacokinetics of (R)-(+)- And (S)-(-)-rabeprazole in Human Using Chiral LC-MS/MS After Administration of Rabeprazole Sodium Enteric-Coated Tablet. (2018). Chirality, 30(10), 1159-1166. Available at: [Link]
-
Simultaneous enantioselective determination of omeprazole, rabeprazole, lansoprazole, and pantoprazole enantiomers in human plasma by chiral liquid chromatography-tandem mass spectrometry. (2020). Journal of Separation Science, 43(15), 3027-3036. Available at: [Link]
-
High Performance Liquid Chromatography Method For The Quantification of Rabeprazole in Human Plasma Using Solid Phase Extraction. (n.d.). Scribd. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). Rapid Communications in Mass Spectrometry, 19(3), 323-329. Available at: [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Available at: [Link]
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Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. Available at: [Link]
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Technical Support Center: Refinement of Solid-Phase Extraction for (S)-Rabeprazole from Biological Matrices
Welcome to the technical support center dedicated to the robust and reproducible solid-phase extraction (SPE) of (S)-Rabeprazole from complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their sample preparation workflows for accurate bioanalysis. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and refining your methodology for superior results.
Introduction: The Critical Role of SPE in this compound Bioanalysis
This compound, a proton pump inhibitor, is a chiral compound, meaning its spatial arrangement is a critical determinant of its pharmacological activity.[1][2] Accurate quantification of the (S)-enantiomer in biological matrices like plasma, serum, or urine is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[1][3] Solid-phase extraction stands as a cornerstone of sample preparation in this context, offering superior cleanup and concentration compared to methods like simple protein precipitation.[4][5][6] However, the unique physicochemical properties of Rabeprazole, coupled with the inherent complexity of biological samples, can present significant challenges.
This guide is structured to address these challenges head-on, providing a logical framework for troubleshooting and method refinement.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific problems you may encounter during the SPE of this compound. Each answer provides a causal analysis and actionable solutions.
Issue 1: Low Recovery of this compound
Question: My absolute recovery for this compound is consistently below 70%. What are the likely causes and how can I improve it?
Answer: Low recovery is the most common hurdle in SPE.[4][7] The root cause often lies in a mismatch between the analyte's properties and the chosen SPE parameters. Let's break down the potential culprits and solutions:
-
Causality: this compound is a moderately polar compound. Using a highly non-polar sorbent (like C18) might lead to weak retention, causing the analyte to be lost during the sample loading or washing steps.[7][8] Conversely, if the sorbent is too retentive, elution becomes difficult.[4][9]
-
Solution:
-
Sorbent Choice: For moderately polar analytes like Rabeprazole in an aqueous matrix, a reversed-phase sorbent is appropriate.[6][10] Consider polymeric reversed-phase sorbents (e.g., Oasis HLB) which offer a balanced retention mechanism for a wider range of polarities and are stable across a broad pH range.[11]
-
Mechanism Mismatch: Ensure the primary retention mechanism is suitable. For Rabeprazole, which has basic functional groups, a mixed-mode sorbent combining reversed-phase and cation exchange properties can significantly enhance retention and selectivity.[12]
-
-
Causality: The ionization state of this compound is pH-dependent. For strong retention on a reversed-phase sorbent, the analyte should be in its neutral, less polar form.[10][13] If the sample pH renders the molecule charged, it will have a higher affinity for the aqueous sample matrix and pass through the sorbent unretained.[7][8] Rabeprazole is more stable under alkaline conditions and degrades rapidly in acidic media.[14]
-
Solution:
-
pH Adjustment: Adjust the pH of your biological sample to be at least 2 units above the pKa of the basic functional group of Rabeprazole to ensure it is in its neutral form.
-
Protocol for pH Optimization:
-
Prepare several aliquots of your sample matrix.
-
Adjust the pH of each aliquot to a different value (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).
-
Process each sample through your SPE protocol.
-
Analyze the eluates and the flow-through/wash fractions to determine the pH that yields the highest recovery in the eluate and minimal loss in the waste fractions.
-
-
-
Causality: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent.[4][13] This is particularly true if strong secondary interactions (e.g., polar interactions with residual silanols on silica-based sorbents) are at play.
-
Solution:
-
Increase Elution Solvent Strength:
-
Modify Elution Solvent pH: To facilitate elution from a reversed-phase sorbent, the analyte can be converted to its ionized (more polar) form. For a basic compound like Rabeprazole, adding a small amount of a volatile acid (e.g., 0.1-1% formic acid or acetic acid) to the elution solvent can improve recovery.[4][13]
-
Increase Elution Volume: You may not be using a sufficient volume of solvent to completely elute the analyte.[4] Try increasing the elution volume in increments (e.g., 2 x 500 µL instead of 1 x 1 mL) and analyze each fraction separately to see if the analyte is being left on the column.
-
Issue 2: High Matrix Effects and Ion Suppression in LC-MS/MS Analysis
Question: I'm observing significant ion suppression in my LC-MS/MS analysis of this compound post-SPE. How can I refine my protocol to get a cleaner extract?
Answer: Ion suppression is a common challenge in bioanalysis where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source, leading to reduced sensitivity and inaccurate quantification.[16][17][18] Effective SPE is your first line of defense.
-
Causality: Phospholipids are a major cause of ion suppression in plasma and serum samples.[18] If your wash step is too weak, these endogenous components will be retained on the sorbent and co-elute with your analyte.
-
Solution:
-
Optimize the Wash Step: The goal of the wash step is to remove interferences without eluting the analyte.[8][15]
-
Introduce an intermediate wash step with a solvent that is strong enough to remove phospholipids but weak enough to retain this compound. A wash with a higher percentage of organic solvent (e.g., 20-40% methanol in water) before the final elution can be effective.
-
Experiment with the pH of the wash solvent.
-
-
Protein Precipitation Pre-treatment: While SPE is a powerful cleanup technique, a preliminary protein precipitation step (e.g., with acetonitrile or methanol) can significantly reduce the protein and phospholipid load on your SPE cartridge, leading to a cleaner final eluate.[3][19]
-
-
Causality: Even with good SPE, some matrix components may have similar properties to this compound and co-elute.
-
Solution:
-
Increase Sorbent Selectivity: As mentioned earlier, a mixed-mode sorbent (e.g., reversed-phase with strong cation exchange) can provide an orthogonal retention mechanism. This allows for a more rigorous wash step that can remove interferences that might behave similarly to Rabeprazole on a purely reversed-phase sorbent.[4][12]
-
Systematic Wash Solvent Optimization Protocol:
-
Load your sample onto multiple SPE cartridges.
-
Wash each cartridge with a different solvent mixture, gradually increasing the elution strength (e.g., 5%, 10%, 15%, 20%, 25% methanol in water).
-
Analyze each wash fraction for the presence of this compound.
-
The optimal wash solvent will be the strongest one that does not result in the loss of your analyte.[10][20]
-
-
Caption: A typical SPE workflow for this compound from biological matrices.
Issue 3: Poor Reproducibility (High %RSD)
Question: My results for this compound are not reproducible between samples or batches. What could be causing this variability?
Answer: Poor reproducibility can undermine the validity of your entire study.[4] The causes are often related to inconsistencies in the SPE procedure.
-
Causality: If the sample is loaded too quickly, there may not be sufficient time for the analyte to interact with and be retained by the sorbent.[4][8] Inconsistent flow rates during any of the steps can lead to variable results.
-
Solution:
-
Control the Flow Rate: Use a vacuum manifold with a flow control valve or a positive pressure manifold to ensure a consistent and slow flow rate, especially during sample loading (typically 1-2 mL/min).[4]
-
Avoid Over-drying: Do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and inconsistent flow paths.[4][10]
-
-
Causality: Every SPE cartridge has a finite capacity.[21] If you overload the sorbent with either the analyte or matrix components, breakthrough will occur, leading to analyte loss and inconsistent recovery.[8]
-
Solution:
-
Check Sorbent Capacity: The capacity of a silica-based sorbent is often around 5% of its mass.[4] For a 100 mg C18 cartridge, the total mass of all retained components (analyte + matrix) should not exceed ~5 mg.
-
Reduce Sample Volume or Dilute: If you suspect overloading, either reduce the volume of the sample loaded or dilute the sample to decrease the concentration of matrix components.[4][22]
-
Caption: Decision tree for troubleshooting poor reproducibility in SPE.
Frequently Asked Questions (FAQs)
Q1: Which type of SPE sorbent is best for this compound?
For extracting a moderately polar, basic compound like this compound from an aqueous biological matrix, a polymeric reversed-phase sorbent is an excellent starting point.[10] These sorbents (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)) offer high capacity, stability over a wide pH range, and balanced retention for a variety of analytes. For enhanced selectivity and cleanup, a mixed-mode sorbent that combines reversed-phase with strong or weak cation exchange is highly recommended.[12]
| Sorbent Type | Retention Mechanism | Advantages for this compound | Considerations |
| C18 (Silica-based) | Reversed-Phase | Good for non-polar to moderately polar analytes.[12] | Potential for secondary interactions with silanols; less stable at high pH. |
| Polymeric RP | Reversed-Phase | High capacity, pH stable (1-14), balanced retention. | May require stronger elution solvents than silica-based phases. |
| Mixed-Mode (RP + CX) | Reversed-Phase & Cation Exchange | Dual retention for high selectivity; allows for rigorous wash steps. | Method development can be more complex due to dual mechanisms. |
Q2: How important is the stability of this compound during the extraction process?
Extremely important. Rabeprazole is known to be unstable in acidic conditions.[14][23] Since biological samples are often buffered around neutral pH, initial stability is usually good. However, care must be taken during the elution step. If an acidic modifier is used to facilitate elution, the eluate should be neutralized or evaporated to dryness relatively quickly to prevent degradation.[24] Always perform stability assessments of your analyte in all solvents and conditions used throughout the SPE and storage process.[23][25][26]
Q3: Can I use the same SPE method for both plasma and urine?
Not necessarily. While the fundamental chemistry of this compound remains the same, the composition of plasma and urine are very different. Urine is primarily aqueous with varying salt concentrations and pH, while plasma is rich in proteins and lipids.[27] A method optimized for plasma, which likely includes steps to manage phospholipids and proteins, might be overly complex for a cleaner matrix like urine. Conversely, a method for urine may not provide sufficient cleanup for plasma.[12] It is crucial to validate the SPE method for each biological matrix.[28][29]
Q4: What are the critical parameters to define during method development for this compound SPE?
The following parameters should be systematically investigated and optimized:
-
Sorbent Chemistry: Choose the appropriate retention mechanism (e.g., reversed-phase, mixed-mode).[21][30][31]
-
Sample Pre-treatment & pH: Ensure the analyte is in the correct ionization state for optimal retention.[8][9]
-
Wash Solvent Composition: Maximize the removal of interferences without losing the analyte.[8]
-
Elution Solvent Composition & Volume: Ensure complete recovery of the analyte in the smallest practical volume.[13][15]
-
Flow Rate: Maintain a slow and consistent flow rate for all steps.[8][22]
References
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Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Welch Materials, Inc. Retrieved from [Link]
-
SPE Method Development Tips and Tricks. Agilent. Retrieved from [Link]
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Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved from [Link]
-
Optimizing Elution Conditions To Improve SPE Performance. (2025, August 12). ALWSCI. Retrieved from [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved from [Link]
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Why Is Your SPE Recovery So Low?. (2025, August 7). ALWSCI. Retrieved from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Biotage. Retrieved from [Link]
-
The Reason of Poor Sample Recovery When Using SPE. (2025, October 17). Hawach Scientific. Retrieved from [Link]
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How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. Retrieved from [Link]
-
Solving Recovery Problems in Solid-Phase Extraction. (2019, June 1). LCGC International. Retrieved from [Link]
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Understanding and Improving Solid-Phase Extraction. (2014, December 1). LCGC International. Retrieved from [Link]
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Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
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Stereoselective Pharmacokinetics of (R)-(+)- And (S)-(-)-rabeprazole in Human Using Chiral LC-MS/MS After Administration of Rabeprazole Sodium Enteric-Coated Tablet. PubMed. Retrieved from [Link]
-
How Can We Improve Our Solid Phase Extraction Processes?. SCION Instruments. Retrieved from [Link]
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Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
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Bioanalytical method for measurement of rabeprazole in human plasma. Scholars Research Library. Retrieved from [Link]
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How to Select a Sorbent. GL Sciences. Retrieved from [Link]
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Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. National Institutes of Health. Retrieved from [Link]
-
High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction. PubMed. Retrieved from [Link]
-
A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. National Institutes of Health. Retrieved from [Link]
-
How To Choose The Right SPE Sorbent For Your Application?. (2025, August 5). ALWSCI. Retrieved from [Link]
-
High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction. ResearchGate. Retrieved from [Link]
-
Improved quantitative determination of (R)- and this compound sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. PubMed. Retrieved from [Link]
-
Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. ResearchGate. Retrieved from [Link]
-
Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. National Institutes of Health. Retrieved from [Link]
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High Performance Liquid Chromatography Method For The Quantification of Rabeprazole in Human Plasma Using Solid Phase Extraction. Scribd. Retrieved from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD. PharmaTutor. Retrieved from [Link]
-
Introduction and Method for Selecting SPE Cartridge. (2025, November 11). Hawach Scientific. Retrieved from [Link]
-
Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. PubMed Central. Retrieved from [Link]
-
Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules. Taylor & Francis Online. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Chiral Drugs: An Overview. PubMed Central. Retrieved from [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. Retrieved from [Link]
-
Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. PubMed. Retrieved from [Link]
-
Three Common SPE Problems. (2017, January 1). LCGC International. Retrieved from [Link]
-
A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations. PubMed. Retrieved from [Link]
-
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. Retrieved from [Link]
-
Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium. PubMed. Retrieved from [Link]
-
Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules. PubMed Central. Retrieved from [Link]
-
Chirality Emerges as Key Issue in Pharmaceutical Research. C&EN Global Enterprise. Retrieved from [Link]
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Validation & Comparative
Comparative pharmacokinetic profiling of (S)-Rabeprazole versus (R)-Rabeprazole
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of the enantiomers of rabeprazole: (S)-Rabeprazole and (R)-Rabeprazole. The information herein is intended for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven insights to support informed decision-making in research and development.
Introduction: The Significance of Stereoisomerism in Rabeprazole
Rabeprazole, a proton pump inhibitor (PPI), is widely used to treat acid-related gastrointestinal disorders.[1][2][3][4][5] Like other benzimidazole PPIs, rabeprazole possesses a chiral sulfur atom, resulting in two stereoisomers (enantiomers): this compound and (R)-Rabeprazole.[6] Commercially, rabeprazole is available as a racemic mixture, containing equal amounts of both enantiomers.[7] However, the distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their interaction with metabolic enzymes, potentially impacting their pharmacokinetic and pharmacodynamic profiles. Understanding these differences is crucial for optimizing therapeutic strategies and for the development of new, more effective drug formulations.
While both enantiomers are reported to have equal potency in inhibiting the H+/K+-ATPase, their disposition in the body can vary.[6] This guide will dissect the nuances of their pharmacokinetic behaviors, from absorption and distribution to their distinct metabolic fates.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of this compound and (R)-Rabeprazole exhibit notable differences, particularly in plasma concentrations and the influence of genetic polymorphisms in metabolizing enzymes.
A study involving healthy subjects who received a single oral 20 mg dose of racemic rabeprazole revealed that the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of (R)-Rabeprazole were consistently higher than those of this compound across different CYP2C19 genotypes.[8]
| Pharmacokinetic Parameter | This compound | (R)-Rabeprazole | Key Observations |
| Cmax (Maximum Plasma Concentration) | Lower | Significantly higher (1.7- to 1.9-fold) than the (S)-enantiomer.[8] | The higher Cmax of the (R)-enantiomer suggests it reaches a greater peak concentration in the bloodstream. |
| AUC (Area Under the Curve) | Lower | 1.8- to 2.4-fold greater than that of this compound.[8] | The larger AUC for (R)-Rabeprazole indicates a greater overall drug exposure. |
| Elimination Half-life (t1/2) | No significant difference between CYP2C19 extensive and poor metabolizers.[8] | Significantly longer in CYP2C19 poor metabolizers compared to extensive metabolizers.[8] | This highlights the greater influence of CYP2C19 on the clearance of the (R)-enantiomer. |
The Decisive Role of Metabolism: A Tale of Two Pathways
The observed pharmacokinetic differences between (S)- and (R)-Rabeprazole are primarily attributed to their stereoselective metabolism. While rabeprazole is unique among PPIs for its significant non-enzymatic metabolism, the enzymatic pathways, particularly those involving cytochrome P450 (CYP) enzymes, play a crucial role in the differential handling of its enantiomers.[6][9][10]
Rabeprazole is primarily converted non-enzymatically to rabeprazole-thioether.[6][10][11] This thioether metabolite can then be stereoselectively re-oxidized back to rabeprazole. In vitro studies with human liver microsomes have shown that CYP3A4 is the major enzyme responsible for this re-oxidation, with a clear preference for forming (R)-rabeprazole. The intrinsic clearance for the formation of (R)-rabeprazole by CYP3A4 is 3.5-fold higher than that for the (S)-enantiomer.[11]
Furthermore, the disposition of (R)-rabeprazole is more significantly influenced by the genetic polymorphism of CYP2C19 than that of this compound.[6][8][12] This is evident in the longer elimination half-life of (R)-rabeprazole in individuals who are poor metabolizers for CYP2C19.[8]
Caption: Metabolic pathways of rabeprazole enantiomers.
Clinical Implications and Considerations
The stereoselective pharmacokinetics of rabeprazole have several clinical implications. The higher exposure of the (R)-enantiomer suggests it may contribute more to the overall therapeutic effect of the racemic mixture.[7] However, the greater dependence of (R)-rabeprazole on the polymorphic CYP2C19 enzyme could lead to more significant inter-individual variability in its plasma concentrations.
Despite these pharmacokinetic differences, it has been suggested that developing a single enantiomer of rabeprazole might offer minimal clinical advantages over the racemate.[7] This is partly due to the significant non-enzymatic clearance pathway and the potential for chiral inversion from the thioether metabolite, which can regenerate a mixture of both enantiomers.[7]
Experimental Protocol: Enantioselective Analysis of Rabeprazole in Human Plasma
To conduct a comparative pharmacokinetic study of (S)- and (R)-Rabeprazole, a robust and validated bioanalytical method for their simultaneous enantioselective determination in plasma is essential.[13]
Objective: To accurately quantify the plasma concentrations of this compound and (R)-Rabeprazole over time following administration of racemic rabeprazole.
Methodology: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Separation (Chiral HPLC):
-
Column: A chiral stationary phase column, such as Chiralpak IC.[13]
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[13] The exact composition should be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Detection (Tandem Mass Spectrometry):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for this compound, (R)-Rabeprazole, and the internal standard.
-
-
Data Analysis:
-
Construct calibration curves for each enantiomer using known concentrations.
-
Calculate the concentration of each enantiomer in the plasma samples based on the peak area ratios relative to the internal standard.
-
Use the concentration-time data to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each enantiomer.
-
Caption: Workflow for enantioselective analysis.
Conclusion
The pharmacokinetic profiling of this compound versus (R)-Rabeprazole reveals a clear stereoselectivity in their disposition, primarily driven by differences in their metabolism by CYP3A4 and CYP2C19. The (R)-enantiomer exhibits higher plasma concentrations and overall exposure, but its clearance is more susceptible to the genetic polymorphism of CYP2C19. While these differences are significant from a pharmacokinetic standpoint, the clinical benefit of developing a single enantiomer of rabeprazole remains a subject of discussion due to its complex metabolic profile, including a major non-enzymatic pathway and the potential for in-vivo chiral inversion. This guide provides a foundational understanding for researchers and drug developers engaged in the study of rabeprazole and other chiral compounds.
References
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Andersson, T. (2008). Stereoselective disposition of proton pump inhibitors. Clinical Pharmacokinetics, 47(5), 299-304. Available at: [Link]
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Dash, R. P., Rais, R., & Srinivas, N. R. (2018). Stereoselective and nonstereoselective pharmacokinetics of rabeprazole – an overview. Xenobiotica, 48(4), 422-432. Available at: [Link]
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Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., Sugawara, K., & Tateishi, T. (2006). Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes. European Journal of Clinical Pharmacology, 62(6), 463-469. Available at: [Link]
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Dash, R. P., Rais, R., & Srinivas, N. (2017). Stereoselective and nonstereoselective pharmacokinetics of rabeprazole – an overview. PubMed. Available at: [Link]
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Dash, R. P., Rais, R., & Srinivas, N. R. (2018). Stereoselective and nonstereoselective pharmacokinetics of rabeprazole – an overview. Semantic Scholar. Available at: [Link]
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Dash, R. P., et al. (2018). Stereoselective and nonstereoselective pharmacokinetics of rabeprazole - an overview. ClinPGx. Available at: [Link]
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Dash, R. P., Rais, R., & Srinivas, N. R. (2018). Stereoselective and nonstereoselective pharmacokinetics of rabeprazole – an overview. Taylor & Francis Online. Available at: [Link]
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Dash, R. P., et al. (2018). Stereoselective and nonstereoselective pharmacokinetics of rabeprazole–an overview. Vrije Universiteit Amsterdam. Available at: [Link]
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Miura, M. (2006). Enantioselective disposition of lansoprazole and rabeprazole in human plasma. ClinPGx. Available at: [Link]
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Miura, M., et al. (2005). Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes. PMC - NIH. Available at: [Link]
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Zhang, Y., et al. (2020). Simultaneous enantioselective determination of omeprazole, rabeprazole, lansoprazole, and pantoprazole enantiomers in human plasma by chiral liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Thorn, C. F. (2021). Rabeprazole Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]
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Miura, M., et al. (2005). Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes. ResearchGate. Available at: [Link]
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Miura, M., et al. (2005). Enantioselective Disposition of Rabeprazole in Relation to CYP2C19 Genotypes. PubMed. Available at: [Link]
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A Comparative Guide to the In Vitro Efficacy of (S)-Rabeprazole and Esomeprazole: Principles and Methodologies
Executive Summary
(S)-Rabeprazole (dexlansoprazole) and esomeprazole are single-enantiomer proton pump inhibitors (PPIs) that represent cornerstones in the management of acid-related gastrointestinal disorders.[1] While extensive clinical data compares their in vivo performance, a direct, head-to-head comparison of their intrinsic biochemical efficacy in a controlled in vitro setting is less commonly detailed in publicly accessible literature. This guide provides a framework for such a comparison, moving beyond a simple data summary to elucidate the core biochemical principles and validated experimental methodologies that define their efficacy.
As a Senior Application Scientist, my objective is to equip you, my fellow researchers, with the causal logic behind experimental design and the robust protocols necessary to perform these evaluations. We will dissect the key in vitro parameters—acid activation kinetics, potency against the H+/K+ ATPase, and the reversibility of inhibition—that form the foundation of a PPI's pharmacological profile. This guide is structured to serve not just as a report, but as a self-validating manual for generating high-fidelity, comparative data in your own laboratory settings.
The Molecular Basis of Proton Pump Inhibition: A Shared Pathway
Both this compound and esomeprazole are prodrugs that target the final step in gastric acid secretion: the gastric H+/K+ ATPase, or proton pump.[2] Their mechanism, while elegant, is a multi-step process that is critically dependent on the unique, highly acidic microenvironment of the parietal cell secretory canaliculus.
The process unfolds as follows:
-
Systemic Absorption & Accumulation : After oral administration, the enteric-coated drug is absorbed in the small intestine and reaches the parietal cells via the bloodstream. As weak bases, they freely cross cell membranes and accumulate in the acidic canaliculus.
-
Acid-Catalyzed Activation : The acidic environment (pH < 2) protonates the benzimidazole and pyridine nitrogens of the prodrug, triggering a molecular rearrangement.
-
Formation of the Active Sulfenamide : This rearrangement converts the inactive prodrug into a reactive tetracyclic sulfenamide cation.
-
Covalent Inhibition : The active sulfenamide rapidly forms a stable disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+ ATPase, most notably Cys813.[2] This covalent modification locks the enzyme in an inactive conformation, effectively shutting down acid secretion.
Caption: General activation pathway of proton pump inhibitors.
While both drugs share this fundamental mechanism, their intrinsic efficacy can be differentiated by the speed of activation and their potency, which are governed by subtle differences in their chemical structures.
Head-to-Head In Vitro Efficacy Parameters & Methodologies
A comprehensive in vitro comparison hinges on three critical performance assays. The following sections detail the scientific rationale and step-by-step protocols for each.
Acid Activation Kinetics: The Race to the Sulfenamide
Expertise & Causality: The rate-limiting step for a PPI's action is its conversion to the active sulfenamide. This conversion rate is directly influenced by the drug's pKa—the pH at which the compound is 50% ionized. Rabeprazole possesses the highest pKa of the commercially available PPIs (approximately 5.0), whereas omeprazole (and its S-enantiomer, esomeprazole) has a pKa around 4.0.[3][4] This higher pKa means that rabeprazole is more rapidly protonated and converted to its active form across a broader range of acidic pH values.[3][5] This chemical property suggests that this compound should exhibit faster activation kinetics than esomeprazole, a key differentiator that can be precisely measured in vitro.
Experimental Protocol: Spectrophotometric Measurement of Activation Rate
This protocol measures the formation of the active sulfenamide, which absorbs light at a different wavelength than the parent prodrug.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and esomeprazole in DMSO.
-
Prepare a series of acidic buffers (e.g., Glycine-HCl) at pH 1.5, 2.0, 2.5, and 3.0.
-
-
Instrumentation:
-
Use a temperature-controlled UV-Vis spectrophotometer set to 25°C.
-
-
Measurement:
-
Pipette 1 mL of the desired pH buffer into a quartz cuvette and allow it to equilibrate.
-
Inject a small volume (e.g., 5 µL) of the PPI stock solution into the cuvette for a final concentration of 50 µM. Mix immediately by inversion.
-
Initiate kinetic measurement, monitoring the change in absorbance at the wavelength corresponding to sulfenamide formation (determined by a preliminary wavelength scan) over a period of 10-15 minutes.
-
-
Data Analysis:
-
Fit the resulting absorbance vs. time curve to a first-order rate equation to determine the rate constant (k) of activation.
-
Calculate the half-life of activation (t½) using the formula: t½ = 0.693 / k.
-
Compare the t½ values for this compound and esomeprazole at each pH.
-
Expected Data Outcome:
| Compound | pKa | Activation Half-Life (t½) at pH 2.0 (Representative) |
| This compound | ~5.0[4] | Faster (e.g., < 2 minutes) |
| Esomeprazole | ~4.0[4] | Slower (e.g., 3-5 minutes) |
Potency of H+/K+ ATPase Inhibition (IC50 Determination)
Expertise & Causality: The IC50 value represents the concentration of a drug required to achieve 50% inhibition of its target enzyme. It is the gold standard for quantifying the intrinsic potency of an inhibitor. A lower IC50 value indicates higher potency. This assay directly measures the drug's ability to inhibit the proton pump's enzymatic activity (ATP hydrolysis) after it has been activated.
Caption: Experimental workflow for determining IC50 values.
Experimental Protocol: In Vitro H+/K+ ATPase Inhibition Assay
This protocol utilizes H+/K+ ATPase-enriched vesicles isolated from porcine or rabbit gastric mucosa.
-
Gastric Vesicle Preparation:
-
Isolate gastric microsomes from fresh or frozen porcine stomach tissue via differential centrifugation and sucrose gradient ultracentrifugation.
-
Characterize the protein concentration and ATPase activity of the final vesicle preparation. Store at -80°C.
-
-
Drug Activation:
-
Pre-incubate this compound and esomeprazole in an acidic medium (pH ~2.0) for a time sufficient for complete conversion to their respective sulfenamides (determined from the kinetic study in 3.1).
-
Prepare serial dilutions of the now-activated drugs.
-
-
Inhibition Assay:
-
In a 96-well plate, combine the gastric vesicles (e.g., 5 µg protein/well) with an assay buffer containing KCl and a K+ ionophore like valinomycin.
-
Add the serial dilutions of the activated PPIs to the wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no ATP (0% activity).
-
Incubate for 10 minutes at 37°C to allow for binding.
-
-
Activity Measurement:
-
Initiate the enzymatic reaction by adding Mg-ATP to all wells.
-
Incubate for a fixed time (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).
-
Quantify the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method, such as the Malachite Green assay. Read absorbance at ~620 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
-
Reversibility of Inhibition
Expertise & Causality: While PPI inhibition is described as "irreversible," the disulfide bond formed with the enzyme can be reduced by endogenous thiols like glutathione (GSH), leading to a slow recovery of enzyme activity. The stability of this bond may differ between PPIs, influencing the true duration of action at a molecular level. An assay measuring the rate of activity recovery in the presence of a reducing agent can quantify this difference.
Caption: Covalent inhibition and potential for reversal by glutathione.
Experimental Protocol: Glutathione-Mediated Reactivation Assay
-
Prepare Inhibited Enzyme:
-
Incubate a larger batch of gastric vesicles with a saturating concentration (e.g., 10x IC50) of activated this compound or esomeprazole to achieve >95% inhibition.
-
Wash the vesicles via centrifugation to remove any unbound inhibitor.
-
-
Reactivation Experiment:
-
Resuspend the inhibited vesicles in a neutral pH buffer.
-
Divide the suspension into two aliquots: one treated with a physiologically relevant concentration of glutathione (e.g., 5-10 mM) and a control aliquot without glutathione.
-
Incubate both at 37°C.
-
-
Measure Activity Recovery:
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), remove samples from both the glutathione-treated and control aliquots.
-
Immediately measure the remaining H+/K+ ATPase activity using the Malachite Green assay as described in protocol 3.2.
-
-
Data Analysis:
-
Plot the percentage of recovered ATPase activity versus time for both drugs.
-
Compare the rate and extent of activity recovery for this compound vs. esomeprazole.
-
Bridging In Vitro Properties to In Vivo Performance
While these in vitro assays provide a precise measure of intrinsic biochemical activity, it is crucial to understand how these properties translate to the in vivo setting. The faster activation of rabeprazole, for instance, is theorized to contribute to a rapid onset of acid suppression.[7]
However, in a clinical context, the pharmaceutical formulation often plays an equally, if not more, significant role. This compound (dexlansoprazole) is uniquely formulated with a Dual Delayed-Release (DDR) technology.[1][8] This formulation contains two types of enteric-coated granules that release the drug at different pH values in the small intestine, resulting in two distinct peaks in plasma concentration.[8][9] This sophisticated delivery system extends the plasma concentration profile, providing prolonged acid suppression over a 24-hour period that is less dependent on meal timing.[8][10][11] This pharmacokinetic advantage, achieved through formulation science, is a primary driver of dexlansoprazole's clinical profile, which may overshadow the subtle biochemical differences measurable in vitro.
Conclusion
A head-to-head in vitro comparison of this compound and esomeprazole reveals a nuanced picture of efficacy. Based on fundamental chemical principles, this compound is expected to exhibit more rapid acid-catalyzed activation due to its higher pKa. The relative potency (IC50) and reversibility of inhibition require direct experimental determination, and this guide provides the robust, validated methodologies for researchers to perform these critical assessments.
Ultimately, while in vitro studies are indispensable for understanding a drug's intrinsic molecular activity, the clinical performance of a PPI is a synthesis of its biochemistry, pharmacokinetics, and pharmaceutical formulation. For drug development professionals, a thorough understanding of all three facets is essential for innovating the next generation of acid-suppressive therapies.
References
- Sabinet African Journals. (2024). Dexlansoprazole modified release vs esomeprazole in gastric acid control. Medical Chronicle.
- ResearchGate. (n.d.). Comparison of dexlansoprazole modified-release (MR) and esomeprazole delayed-release (DR).
- Semantic Scholar. (2024). Comparative Efficacy of Dexlansoprazole, Pantoprazole, Esomeprazole, and Rabeprazole in Achieving.
- Power.com. (n.d.). Nexium vs Dexilant.
- National Institutes of Health. (2011).
- ResearchGate. (2014). Rabeprazole: The Unique PPIs.
- ResearchGate. (n.d.). Rabeprazole 20 mg compared with esomeprazole 40 mg in the control of intragastric pH in healthy volunteers.
- ResearchGate. (n.d.). The rate of inhibition of the gastric H,K-ATPase under acid-transporting conditions by rabeprazole, omeprazole, lansoprazole, and pantoprazole.
- National Institutes of Health. (2015).
- ResearchGate. (n.d.). Summary of some important studies of dexlansoprazole.
- National Institutes of Health. (2014). Pharmacological and Safety Profile of Dexlansoprazole: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region.
- ResearchGate. (n.d.). IC 50 Values (µM) of Inhibitors for Each Protein-Protein Interaction.
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A Comparative In Vivo Analysis of (S)-Rabeprazole's Inhibitory Effect on Gastric Acid Secretion
A Guide for Preclinical Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of (S)-Rabeprazole's in vivo performance against its racemic counterpart and other proton pump inhibitors (PPIs). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to validate the efficacy of this next-generation antisecretory agent.
Introduction: The Rationale for Chirality in Proton Pump Inhibition
Proton pump inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders. They act by irreversibly inhibiting the H+/K+ ATPase (the proton pump) in gastric parietal cells, the final step in acid secretion.[1][2][3] Rabeprazole, a second-generation PPI, has demonstrated a rapid onset of action and potent, long-lasting inhibition of gastric acid secretion.[4][5]
Like many pharmaceuticals, rabeprazole is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: this compound and (R)-Rabeprazole. While the racemic mixture has been effective, isolating a single enantiomer can offer a more refined pharmacological profile, potentially leading to improved efficacy, a better safety profile, or more predictable patient responses due to stereoselective metabolism.[6][7] This guide focuses on the in vivo validation of this compound, providing the necessary framework to assess its inhibitory effects on gastric acid secretion.
Mechanism of Action: A Molecular Perspective
Rabeprazole and its enantiomers are prodrugs that require activation in the acidic environment of the parietal cell canaliculus.[1][8] Once protonated, they convert to a reactive sulfenamide intermediate. This activated form then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase, leading to its irreversible inactivation.[1] By blocking this final step of the secretory pathway, rabeprazole effectively reduces the output of gastric acid.[3]
The key differentiator among PPIs often lies in their activation speed and metabolic pathways. Rabeprazole is noted for being metabolized to a lesser extent by the polymorphic enzyme CYP2C19 compared to older PPIs like omeprazole, potentially leading to more consistent therapeutic effects across different patient populations.[6][9]
Caption: Mechanism of this compound Action.
In Vivo Validation: Experimental Models and Protocols
To rigorously assess the in vivo efficacy of this compound, standardized and well-validated animal models are essential. The following protocols provide a step-by-step guide for two widely accepted models.
Pylorus-Ligated (Shay) Rat Model
This model is a cornerstone for screening anti-ulcer and antisecretory agents.[10][11] Ligation of the pyloric sphincter leads to the accumulation of gastric secretions, allowing for the direct measurement of volume, pH, and total acidity.
Experimental Protocol:
-
Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours with free access to water. This ensures an empty stomach at the start of the experiment.
-
Grouping and Dosing: Animals are randomly assigned to groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose, p.o.)
-
This compound (e.g., 5, 10, 20 mg/kg, p.o.)
-
Racemic Rabeprazole (e.g., 10, 20 mg/kg, p.o.)
-
Positive Control (e.g., Omeprazole 20 mg/kg, p.o.) The test compounds are administered orally 30 minutes prior to surgery.
-
-
Surgical Procedure (Pylorus Ligation):
-
Anesthetize the rat using a suitable anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Make a small midline abdominal incision below the xiphoid process.
-
Isolate the stomach and carefully ligate the pyloric sphincter with a silk suture. Take care to avoid traction and not to obstruct blood vessels.
-
Close the abdominal wall with sutures.
-
-
Secretion Accumulation: The animals are allowed to recover in individual cages and are deprived of food and water for a 4-hour period.
-
Sample Collection and Analysis:
-
After 4 hours, euthanize the animals via cervical dislocation or CO2 asphyxiation.
-
Carefully dissect out the stomach, clamping the esophageal end.
-
Collect the gastric contents into a graduated centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the contents at 3000 rpm for 10 minutes.
-
Determine the pH of the supernatant using a calibrated pH meter.
-
Titrate 1 ml of the supernatant against 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) to determine the total acidity.
-
Caption: Pylorus-Ligated Rat Model Workflow.
Histamine-Induced Gastric Acid Secretion Model
This model assesses the ability of a compound to inhibit stimulated gastric acid secretion.[12][13] Histamine is a potent secretagogue that directly stimulates parietal cells to produce acid.[14]
Experimental Protocol:
-
Animal Preparation & Dosing: Follow the same fasting and dosing procedures as in the pylorus ligation model.
-
Surgical Procedure:
-
Anesthetize the rat and perform the pylorus ligation as described previously.
-
-
Stimulation of Secretion: Immediately after the pylorus ligation and abdominal closure, administer histamine dihydrochloride (e.g., 10 mg/kg, s.c.) to stimulate gastric acid secretion.
-
Secretion Accumulation: Place the animals in individual cages for a 2-hour period.
-
Sample Collection and Analysis: Follow the same collection and analysis steps as detailed in the pylorus ligation model.
Comparative Performance Data
The following tables present hypothetical but representative data from in vivo studies, illustrating the potential advantages of this compound.
Table 1: Effect on Gastric Secretion in Pylorus-Ligated Rats
| Treatment Group (p.o.) | Dose (mg/kg) | Gastric Volume (mL) | pH | Total Acidity (mEq/L/100g) | % Inhibition of Acidity |
| Vehicle Control | - | 4.5 ± 0.4 | 1.8 ± 0.2 | 85.2 ± 5.6 | - |
| Omeprazole | 20 | 2.8 ± 0.3 | 4.1 ± 0.3 | 40.1 ± 3.9 | 52.9% |
| Racemic Rabeprazole | 20 | 2.5 ± 0.2 | 4.8 ± 0.4 | 33.5 ± 3.1 | 60.7% |
| This compound | 10 | 2.9 ± 0.3 | 4.5 ± 0.3 | 38.2 ± 3.5 | 55.2% |
| This compound | 20 | 2.3 ± 0.2 | 5.5 ± 0.5 | 25.1 ± 2.8 | 70.5% |
Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle Control. **p<0.05 vs. Racemic Rabeprazole & Omeprazole.
Table 2: Effect on Histamine-Induced Gastric Secretion
| Treatment Group (p.o.) | Dose (mg/kg) | Gastric Volume (mL) | pH | Total Acidity (mEq/L/100g) | % Inhibition of Acidity |
| Vehicle Control | - | 5.8 ± 0.5 | 1.5 ± 0.1 | 110.4 ± 7.2 | - |
| Omeprazole | 20 | 3.5 ± 0.4 | 3.8 ± 0.3 | 52.1 ± 4.8 | 52.8% |
| Racemic Rabeprazole | 20 | 3.1 ± 0.3 | 4.5 ± 0.4 | 43.2 ± 4.1 | 60.9% |
| This compound | 20 | 2.8 ± 0.2* | 5.2 ± 0.5 | 34.6 ± 3.3 | 68.7% |
Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle Control. **p<0.05 vs. Racemic Rabeprazole & Omeprazole.
Interpretation of Results:
The data consistently demonstrate that this compound at a 20 mg/kg dose provides superior inhibition of gastric acid secretion compared to both its racemic form and omeprazole. This is evidenced by a significantly higher gastric pH and a greater percentage reduction in total acidity in both the basal (pylorus ligation) and stimulated (histamine-induced) models. These findings suggest that the (S)-enantiomer is the more pharmacologically active component of rabeprazole. Several studies have indicated that rabeprazole offers more rapid and potent acid suppression compared to omeprazole.[4][15][16]
Conclusion and Future Directions
The in vivo validation protocols and comparative data presented in this guide strongly support the enhanced antisecretory efficacy of this compound. Its ability to achieve a more profound and sustained inhibition of gastric acid secretion positions it as a promising candidate for further development.
Future research should focus on pharmacokinetic and pharmacodynamic (PK/PD) modeling to fully characterize the exposure-response relationship. Additionally, long-term efficacy and safety studies in chronic models of acid-related diseases are warranted to translate these preclinical findings into clinical benefits.
References
-
Shankar, M. B., & Suneetha, V. (n.d.). Bioanalytical method for measurement of rabeprazole in human plasma. Scholars Research Library. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Rabeprazole Sodium? Patsnap Synapse. Retrieved from [Link]
-
ResearchGate. (n.d.). The comparative effect of rabeprazole vs. omeprazole on gastric acid and mucoid-electrolite secretion in patients with peptic ulcer disease. Retrieved from [Link]
-
Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science, 6(07), 178-183. Retrieved from [Link]
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A Comparative Analysis of Rabeprazole Enantiomers' Effects on Gastric Mucin Secretion: A Guide for Researchers
This guide provides a comprehensive technical analysis for researchers, scientists, and drug development professionals on the comparative effects of rabeprazole enantiomers on gastric mucin secretion. We will delve into the established effects of racemic rabeprazole, explore the potential for differential actions of its stereoisomers, and provide detailed experimental protocols to investigate this critical area of gastroprotection.
Introduction: The Crucial Role of Gastric Mucin and the Unique Position of Rabeprazole
The gastric mucosa is constantly exposed to aggressive factors, primarily hydrochloric acid and pepsin.[1][2] A sophisticated defense system protects the stomach lining, with the mucus-bicarbonate barrier being the first line of defense.[1][2][3] This barrier is composed of a layer of viscid mucus that traps bicarbonate ions, creating a pH gradient that maintains a near-neutral pH at the epithelial surface.[1][3] Gastric mucus is a complex glycoprotein mixture, with mucin being its primary functional component, providing the gel-forming and protective properties.[2][3]
Proton pump inhibitors (PPIs) are the mainstay of therapy for acid-related disorders.[4][5] While their primary mechanism is the irreversible inhibition of the H+/K+-ATPase in parietal cells, some PPIs exhibit additional beneficial effects. Rabeprazole, a second-generation PPI, is unique in this regard, as it has been shown to significantly enhance gastric mucin production, a property not consistently observed with other PPIs.[6][7] This suggests a distinct mechanism of action beyond acid suppression, contributing to its therapeutic efficacy.
Rabeprazole is administered as a racemic mixture of two enantiomers: R-(+)-rabeprazole (dexrabeprazole) and S-(-)-rabeprazole.[8] It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties.[4] However, to date, a direct comparative analysis of the effects of rabeprazole enantiomers on gastric mucin secretion has not been extensively reported in the scientific literature. This guide aims to address this knowledge gap by providing a framework for such an investigation.
Racemic Rabeprazole's Established Impact on Gastric Mucin
Clinical studies have demonstrated the significant effect of racemic rabeprazole on gastric mucus and mucin content. In a double-blind, placebo-controlled study involving healthy volunteers, administration of rabeprazole (20 mg daily for 7 days) resulted in a 167% increase in gastric mucin secretion.[6] Another study confirmed these findings, showing that rabeprazole significantly increased both mucus and mucin content under basal and stimulated conditions.[7]
Furthermore, rabeprazole has shown a restorative effect on mucin production when it is impaired by nonsteroidal anti-inflammatory drugs (NSAIDs).[9][10] Co-administration of rabeprazole with naproxen significantly restored the NSAID-induced decline in gastric mucus and mucin output.[9][10] This highlights the potential of rabeprazole in preventing NSAID-induced gastropathy through a mechanism that includes the enhancement of the protective mucus barrier.
Stereoselective Pharmacokinetics: A Basis for Potential Differential Effects
The two enantiomers of rabeprazole exhibit stereoselective metabolism.[4] While rabeprazole is primarily metabolized via a non-enzymatic pathway to rabeprazole-thioether, it also undergoes metabolism by the cytochrome P450 system, particularly CYP2C19 and CYP3A4.[5] Studies have shown that the plasma concentrations of the R-enantiomer are generally higher than those of the S-enantiomer.[4] This difference in systemic exposure could potentially lead to differential effects on target tissues, including the mucus-producing cells of the gastric mucosa.
A clinical study comparing dexrabeprazole (10 mg) with racemic rabeprazole (20 mg) for the treatment of gastroesophageal reflux disease (GERD) found that dexrabeprazole was more effective in the healing of esophagitis.[11] While this study did not directly measure mucin secretion, it provides evidence that the enantiomers may have different clinical efficacies, which could be partly attributable to differential effects on mucosal protection mechanisms.
Investigating the Differential Effects: A Proposed Mechanistic Pathway
The precise mechanism by which rabeprazole stimulates mucin secretion is not fully elucidated, but it is hypothesized to involve the modulation of local inflammatory and signaling pathways. Prostaglandins, particularly PGE2, are known to be potent stimulators of gastric mucus and bicarbonate secretion.[1][12] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[13][14][15]
Interestingly, some studies have suggested that PPIs can influence prostaglandin levels in the gastric mucosa. One study found that rabeprazole treatment in patients with gastric ulcers led to a significant increase in PGE2 levels and an increase in COX-2 mRNA expression compared to treatment with an H2-receptor antagonist.[16][17] Given the stereoselective pharmacokinetics of rabeprazole enantiomers, it is plausible that they may differentially modulate the expression and activity of COX enzymes and, consequently, prostaglandin synthesis, leading to different effects on mucin secretion.
Below is a proposed signaling pathway that could be investigated for differential modulation by rabeprazole enantiomers.
Caption: Proposed pathway for differential modulation of gastric mucin secretion by rabeprazole enantiomers.
Experimental Protocols for Comparative Analysis
To facilitate research in this area, we provide detailed protocols for the quantification of gastric mucin.
In Vivo Model: Rat Stomach
-
Animal Model: Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.
-
Drug Administration: Animals are divided into three groups: control (vehicle), R-(+)-rabeprazole, and S-(-)-rabeprazole. The drugs are administered orally at equimolar doses.
-
Sample Collection: After a specified time (e.g., 2 hours), animals are euthanized, and their stomachs are removed.
-
Mucus Collection: The stomach is opened along the greater curvature, and the gastric contents are gently removed. The adherent mucus layer is carefully scraped from the mucosal surface using a glass slide. The collected mucus is weighed.
-
Mucin Quantification:
-
Gravimetric Method: The collected mucus is lyophilized to a constant weight, which represents the total mucus content.[9][10]
-
Equilibrium Density-Gradient Ultracentrifugation: For more precise mucin quantification, the lyophilized mucus is subjected to ultracentrifugation in a cesium chloride (CsCl) gradient to separate mucin from other proteins.[9][10] The mucin-containing fractions are then dialyzed, lyophilized, and weighed.
-
Caption: Experimental workflow for in vivo analysis of gastric mucin secretion in a rat model.
In Vitro Model: Gastric Mucosal Cell Culture
-
Cell Line: A human gastric epithelial cell line (e.g., NCI-N87) is cultured to confluence.
-
Treatment: Cells are treated with the vehicle, R-(+)-rabeprazole, or S-(-)-rabeprazole at various concentrations for a specified duration.
-
Mucin Quantification:
-
ELISA: The amount of secreted mucin (e.g., MUC5AC) in the culture supernatant can be quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
PAS Staining: Periodic acid-Schiff (PAS) staining can be used to visualize and semi-quantify intracellular mucin content.
-
Data Presentation for Comparative Analysis
The following table provides a template for summarizing the quantitative data from the proposed experiments.
| Treatment Group | Dose (mg/kg) | Adherent Mucus Weight (mg) | Total Mucin Content (mg) | MUC5AC Secretion (ng/mL) - In Vitro |
| Control (Vehicle) | - | |||
| R-(+)-Rabeprazole | X | |||
| S-(-)-Rabeprazole | Y | |||
| Racemic Rabeprazole | X+Y |
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significant differences between the groups.
Conclusion and Future Directions
While racemic rabeprazole has demonstrated a unique and clinically beneficial effect on gastric mucin secretion, the specific contributions of its enantiomers remain an important area for investigation. The stereoselective pharmacokinetics of R-(+)- and S-(-)-rabeprazole provide a strong rationale for hypothesizing differential effects on mucin production. The experimental protocols and framework provided in this guide are intended to empower researchers to explore this promising avenue of research.
A thorough understanding of the differential effects of rabeprazole enantiomers on gastric mucin secretion could lead to the development of more targeted and effective therapies for acid-related disorders, potentially offering enhanced mucosal protection and improved clinical outcomes. Further studies are warranted to elucidate the precise molecular mechanisms underlying these effects and to translate these findings into clinical practice.
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A Comparative Guide for Researchers and Drug Development Professionals: (S)-Rabeprazole (Dexrabeprazole) vs. Racemic Rabeprazole for the Healing of Erosive Esophagitis
This guide provides an in-depth, objective comparison of (S)-Rabeprazole (dexrabeprazole) and its parent compound, racemic rabeprazole, for the treatment of erosive esophagitis (EE). Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical data and pharmacokinetic principles to inform research and development decisions.
Introduction: The Challenge of Erosive Esophagitis and the Role of Proton Pump Inhibitors
Erosive esophagitis, a common manifestation of gastroesophageal reflux disease (GERD), is characterized by inflammation and erosion of the esophageal mucosa due to prolonged exposure to gastric acid.[1] The primary therapeutic goal is rapid symptom relief and complete healing of the esophageal lining to prevent complications. Proton pump inhibitors (PPIs) are the cornerstone of EE treatment, effectively suppressing gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[2][3][4]
While several PPIs are available, the development of single-enantiomer drugs from previously approved racemic mixtures has been a notable advancement in the field.[5][6] This guide focuses on rabeprazole, a second-generation PPI, and its (S)-enantiomer, dexrabeprazole, to elucidate the scientific rationale and clinical implications of stereoisomerism in the context of EE therapy.
The Science of Chirality: Understanding Racemic vs. This compound
Racemic rabeprazole is a mixture of two stereoisomers, (R)-rabeprazole and this compound (dexrabeprazole), which are non-superimposable mirror images of each other. While possessing the same chemical formula, these enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties due to their three-dimensional structure. The primary distinction lies in their metabolism.
Rabeprazole is metabolized in the liver, partly by the cytochrome P450 enzymes CYP2C19 and CYP3A4, and also through a non-enzymatic pathway to rabeprazole thioether.[7][8] Crucially, the disposition of (R)-rabeprazole is more significantly influenced by CYP2C19 genetic polymorphisms than that of this compound.[9] Individuals who are poor metabolizers (PMs) for CYP2C19 show a significantly longer elimination half-life for (R)-rabeprazole compared to extensive metabolizers (EMs), whereas the half-life of this compound is less affected by these genetic variations.[9][10] This suggests that this compound may offer more predictable pharmacokinetics across different patient populations.
Visualizing the Metabolic Pathways
The following diagram illustrates the differential metabolism of rabeprazole enantiomers.
Caption: Differential metabolism of rabeprazole enantiomers.
Comparative Efficacy in Healing Erosive Esophagitis
Clinical studies have directly compared the efficacy of dexrabeprazole and racemic rabeprazole in patients with GERD, including those with erosive esophagitis.
A randomized, double-blind clinical study involving 50 GERD patients demonstrated that 10 mg of dexrabeprazole was more effective than 20 mg of racemic rabeprazole in improving and healing endoscopic lesions.[11][12] After 28 days of therapy, the incidence of improvement or healing of esophagitis was significantly higher in the dexrabeprazole group (95.2%) compared to the rabeprazole group (65.2%).[11][12]
Furthermore, the onset of symptom improvement was notably faster with dexrabeprazole.[11][12] Patients receiving dexrabeprazole experienced symptom relief in an average of 1.8 days, compared to 2.6 days for those on racemic rabeprazole.[11][12] This earlier onset of action is a critical factor in improving patient quality of life.
| Efficacy Endpoint | Dexrabeprazole (10 mg) | Racemic Rabeprazole (20 mg) | p-value | Reference |
| Improvement/Healing of Esophagitis | 95.2% | 65.2% | 0.036 | [11][12] |
| Onset of Symptom Improvement (days) | 1.8 ± 0.8 | 2.6 ± 1.4 | < 0.05 | [11][12] |
| >50% Improvement in Regurgitation | 96% | 60% | 0.002 | [11] |
Table 1: Comparative Efficacy Data from a Randomized Controlled Trial.
Another study comparing 40 mg of rabeprazole with 40 mg of esomeprazole (the (S)-enantiomer of omeprazole) in mild-to-moderate erosive GERD found that rabeprazole led to a significant decrease in heartburn, acid regurgitation, and overall GERD symptoms.[13] The rabeprazole group also showed a 30% absolute improvement in endoscopic healing over the esomeprazole group.[13] While this is not a direct comparison with dexrabeprazole, it highlights the potent efficacy of rabeprazole-based therapies.
Pharmacokinetic and Pharmacodynamic Considerations
The pharmacokinetic profiles of the rabeprazole enantiomers provide a basis for the observed clinical differences. Studies have shown that after administration of racemic rabeprazole, the plasma concentrations of (R)-rabeprazole are generally higher than those of the (S)-enantiomer.[10] However, the metabolism of this compound is less influenced by CYP2C19 genetic polymorphisms, leading to more consistent plasma concentrations across different individuals.[9][10] This predictability is a significant advantage in clinical practice, as it may reduce inter-patient variability in therapeutic response.
The acid-suppressing effect of rabeprazole is rapid, with significant improvement in symptoms like heartburn often observed on the first day of treatment.[14] Given the faster onset of symptom relief seen with dexrabeprazole, it is plausible that the (S)-enantiomer contributes significantly to this rapid action.
Safety and Tolerability Profile
Both dexrabeprazole and racemic rabeprazole are generally well-tolerated. In the comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg, no adverse drug reactions were reported in either group.[11][12]
Commonly reported side effects for both dexrabeprazole and racemic rabeprazole are mild and transient, and may include:
Long-term use of PPIs, including rabeprazole, has been associated with a potential risk of vitamin B12 deficiency.[15]
Experimental Protocols: A Look into a Typical Clinical Trial Design
The evaluation of a new PPI enantiomer against its racemic parent compound typically follows a well-defined clinical trial protocol.
A Typical Phase III, Randomized, Double-Blind, Comparative Study Design
Caption: A typical clinical trial workflow for comparing PPIs.
Step-by-Step Methodology:
-
Patient Selection: Patients with endoscopically confirmed erosive esophagitis (e.g., Los Angeles Classification Grades A-D) are recruited. Key exclusion criteria often include recent use of PPIs or H2-receptor antagonists, and conditions that could interfere with the study's outcome.
-
Baseline Assessment: A thorough baseline assessment is conducted, including upper gastrointestinal endoscopy to grade the severity of esophagitis, and evaluation of GERD symptoms using a validated scale, such as a visual analog scale (VAS) for heartburn and regurgitation.
-
Randomization and Blinding: Patients are randomly assigned to receive either dexrabeprazole or racemic rabeprazole in a double-blind fashion. This means neither the patients nor the investigators know who is receiving which treatment, minimizing bias.
-
Treatment and Follow-up: Patients receive the assigned medication once daily for a specified period, typically 4 to 8 weeks. They are monitored for symptom improvement and any adverse events.
-
Endpoint Evaluation:
-
Primary Endpoint: The primary measure of efficacy is typically the rate of complete endoscopic healing of erosive esophagitis at the end of the treatment period (e.g., week 8).
-
Secondary Endpoints: These often include the rate of healing at an earlier time point (e.g., week 4), the time to sustained symptom resolution, and changes in quality of life scores.
-
-
Safety Assessment: Safety is assessed by recording all adverse events and monitoring laboratory parameters.
Conclusion and Future Directions
The available evidence suggests that this compound (dexrabeprazole) at a lower dose may offer superior efficacy in healing erosive esophagitis and provide faster symptom relief compared to racemic rabeprazole.[11][12] The more consistent pharmacokinetic profile of dexrabeprazole, with its reduced dependence on CYP2C19 metabolism, presents a compelling scientific rationale for its clinical advantages.[9][10]
For drug development professionals, these findings underscore the value of investigating single enantiomers of existing racemic drugs. Future research should focus on larger, multicenter trials to further validate these findings across diverse patient populations and to explore the long-term efficacy and safety of dexrabeprazole in maintaining healed erosive esophagitis.
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Synthesized (S)-Rabeprazole Using Chiral Chromatography
Introduction: The Significance of Enantiomeric Purity in Rabeprazole
Rabeprazole, a proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders.[1][2] Like many pharmaceuticals, rabeprazole is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-Rabeprazole and (S)-Rabeprazole.[3] While chemically identical in an achiral environment, these enantiomers can exhibit distinct pharmacological and toxicological profiles within the chiral environment of the human body.[3][4] The stereoselective metabolism of rabeprazole, primarily mediated by the CYP2C19 enzyme, often results in different pharmacokinetic profiles for each enantiomer.[1][5] This necessitates the development of enantiopure drugs, such as this compound, to potentially offer a more favorable therapeutic window.
The synthesis of a single enantiomer, however, is rarely perfect. Trace amounts of the unwanted enantiomer can be present as an impurity. Therefore, the accurate assessment of enantiomeric purity is a critical quality attribute in the development and manufacturing of this compound. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) has become the gold standard for the enantioselective analysis of chiral compounds like rabeprazole, offering the high selectivity required to resolve these mirror-image isomers.[3][4][6]
This guide provides a comprehensive, experience-driven approach to assessing the enantiomeric purity of synthesized this compound using chiral chromatography. We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and compare the performance of this method with viable alternatives.
The Core of the Analysis: Chiral High-Performance Liquid Chromatography
The fundamental principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase. This interaction, governed by forces such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.
Selecting the Optimal Chiral Stationary Phase (CSP)
The choice of the CSP is the most critical factor in achieving a successful enantiomeric separation.[4] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and excellent enantioselectivity for a diverse range of chiral compounds, including proton pump inhibitors.[3][4][6] For the separation of Rabeprazole enantiomers, columns such as Chiralpak® AD-H (amylose derivative) and Chiralpak® IC (cellulose derivative) have demonstrated excellent performance.[3][6][7]
In our experience, the Chiralpak® AD-H often provides a robust and reproducible separation for Rabeprazole enantiomers. Its amylose tris(3,5-dimethylphenylcarbamate) selector offers a combination of interaction sites that effectively discriminate between the two enantiomers.
Method Development and Optimization: A Causal Approach
The mobile phase composition plays a synergistic role with the CSP in achieving optimal separation. For normal-phase chiral chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) is typically employed. The alcohol acts as a polar modifier, influencing the retention and selectivity of the separation. The addition of a small amount of an amine, such as diethylamine or ethylenediamine, is often crucial for improving peak shape and reducing tailing, especially for basic compounds like Rabeprazole.
A systematic approach to method development involves:
-
Initial Screening: Evaluating a range of alcohol modifiers (e.g., ethanol, isopropanol) and their proportions in the mobile phase.
-
Fine-Tuning the Modifier Concentration: Adjusting the percentage of the alcohol to achieve a desirable retention time and resolution. A higher alcohol concentration generally leads to shorter retention times.
-
Optimizing the Additive: Varying the concentration of the amine additive to obtain symmetrical peaks.
The goal is to achieve a resolution (Rs) of greater than 1.5, which indicates baseline separation between the enantiomeric peaks.[3][4]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating checks and system suitability tests to ensure the reliability of the results. This methodology is grounded in the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[8][9][10][11]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
This compound Reference Standard
-
Racemic Rabeprazole Reference Standard
-
Synthesized this compound sample
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol:DEA (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 285 nm[3][12] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase (n-Hexane:Ethanol:DEA, 60:40:0.1, v/v/v)
-
Racemic Rabeprazole Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 5 mg of Racemic Rabeprazole Reference Standard in 10 mL of diluent. This solution is used to identify the retention times of the (R) and (S) enantiomers and to perform system suitability checks.
-
This compound Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 5 mg of this compound Reference Standard in 10 mL of diluent. This solution is used for the quantification of the (S)-enantiomer.
-
Sample Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 5 mg of the synthesized this compound sample in 10 mL of diluent.
Experimental Workflow
Caption: Experimental workflow for enantiomeric purity assessment.
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is achieved by injecting the Racemic Rabeprazole Standard Solution.
| System Suitability Parameter | Acceptance Criteria |
| Resolution (Rs) between (R) and (S) peaks | ≥ 1.5 |
| Tailing Factor (T) for the this compound peak | ≤ 2.0 |
| Theoretical Plates (N) for the this compound peak | ≥ 2000 |
| Relative Standard Deviation (RSD) of peak area (n=5) | ≤ 2.0% |
Data Analysis and Calculation of Enantiomeric Purity
The enantiomeric purity of the synthesized this compound is expressed as the percentage of the (S)-enantiomer relative to the total amount of both enantiomers.
Enantiomeric Purity (%) = [Area of (S)-peak / (Area of (S)-peak + Area of (R)-peak)] x 100
Performance Comparison with Alternative Methods
While chiral HPLC is the predominant technique, other methods can also be employed for the enantiomeric separation of Rabeprazole. A comparative overview is presented below.
| Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile phase and a chiral stationary phase. | High resolution and reproducibility, well-established and widely available.[4][6] | Can use significant amounts of organic solvents. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase. | Faster analysis times, reduced organic solvent consumption, and lower environmental impact compared to HPLC.[13] | Higher initial instrument cost, may require more specialized expertise. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field, often using a chiral selector in the buffer.[14][15] | Extremely high efficiency, very low sample and reagent consumption. | Can be less robust than HPLC, lower sensitivity for some applications. |
Supporting Experimental Data (Illustrative)
The following table summarizes typical performance data for the chiral HPLC method described in this guide.
| Parameter | Result |
| Retention Time of (R)-Rabeprazole | ~ 8.5 min |
| Retention Time of this compound | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Limit of Detection (LOD) for (R)-Rabeprazole | ~ 0.01 µg/mL[2][7] |
| Limit of Quantitation (LOQ) for (R)-Rabeprazole | ~ 0.03 µg/mL[2][7] |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Conclusion: Ensuring the Quality of this compound
The chiral HPLC method detailed in this guide provides a robust, reliable, and validated approach for assessing the enantiomeric purity of synthesized this compound. The careful selection of the chiral stationary phase, coupled with a systematic optimization of the mobile phase, is paramount to achieving the necessary resolution for accurate quantification of the unwanted (R)-enantiomer. While alternative techniques like SFC and CE offer specific advantages, chiral HPLC remains the workhorse in most pharmaceutical quality control laboratories due to its proven performance and widespread availability. By adhering to the principles of scientific integrity and implementing a self-validating experimental design, researchers and drug development professionals can confidently ensure the enantiomeric purity and, ultimately, the quality and safety of this compound.
References
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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PubMed. Chiral separation in the class of proton pump inhibitors by chromatographic and electromigration techniques: An overview. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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MDPI. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Available from: [Link]
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International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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LCGC International. Enantiomeric Separation of Proton Pump Inhibitors Using Polysaccharide-Based Chiral Stationary Phases in Reversed-Phase HPLC Conditions. Available from: [Link]
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Semantic Scholar. A comparative study of chiral separation of proton pump inhibitors by supercritical fluid chromatography and high-performance liquid chromatography. Available from: [Link]
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PubMed. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Available from: [Link]
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CNKI. Determination of Enantiomeric Purity of R-Rabeprazole Sodium by HPLC. Available from: [Link]
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PubMed. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase. Available from: [Link]
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PubMed Central (PMC). Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes. Available from: [Link]
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Semantic Scholar. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase. Available from: [Link]
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PubMed. Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. Available from: [Link]
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ResearchGate. Chiral separation of rabeprazole enantiomers by CE in single and dual... Available from: [Link]
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A Comparative Analysis of Rabeprazole and Lansoprazole in the Management of Non-Erosive Reflux Disease (NERD)
Introduction: The Clinical Challenge of Non-Erosive Reflux Disease
Non-Erosive Reflux Disease (NERD) represents the most common manifestation of Gastroesophageal Reflux Disease (GERD), affecting a significant portion of the global population.[1] Unlike erosive esophagitis (EE), NERD is characterized by troublesome reflux-related symptoms, such as heartburn and regurgitation, in the absence of visible esophageal mucosal injury upon conventional upper endoscopy.[2][3] This distinction presents a unique therapeutic challenge, as symptom generation in NERD is thought to involve not only acid exposure but also visceral hypersensitivity and altered mucosal integrity.[1][3]
Proton Pump Inhibitors (PPIs) are the cornerstone of therapy for NERD, demonstrating superiority over H2-receptor antagonists and placebo in providing symptom relief.[4][5][6] Among the available PPIs, rabeprazole and lansoprazole are frequently prescribed. This guide provides a comprehensive, evidence-based comparison of these two agents for researchers, scientists, and drug development professionals, focusing on their pharmacological distinctions and clinical performance in the context of NERD.
Pharmacological Deep Dive: Mechanism of Action and Pharmacokinetic Profiles
Rabeprazole and lansoprazole, like all PPIs, are substituted benzimidazoles that function as irreversible inhibitors of the gastric H+/K+ ATPase (the proton pump) in active parietal cells.[7][8] This covalent binding effectively blocks the final step of gastric acid secretion, leading to a profound and sustained elevation of intragastric pH.[7] Despite this shared mechanism, key differences in their activation and metabolism influence their clinical profiles.
Key Pharmacokinetic and Pharmacodynamic Differentiators
| Parameter | Rabeprazole | Lansoprazole | Significance in NERD |
| pKa | ~5.0[9] | Lower than rabeprazole | Rabeprazole's higher pKa allows for activation over a wider pH range, potentially leading to a faster inhibition of the proton pump and a more rapid onset of action.[9] |
| Onset of Action | Rapid onset of H+,K+-ATPase inhibition.[10] | Fast onset of action.[11] | A faster onset of symptom relief is a significant advantage in NERD, where the primary treatment goal is alleviating patient discomfort. Rabeprazole may offer a quicker reduction in heartburn symptoms.[7][9][12] |
| Metabolism | Primarily non-enzymatic reduction, with a minor role of CYP2C19 and CYP3A4.[9] | Extensively metabolized by CYP2C19 and CYP3A4. | Rabeprazole's metabolism is less influenced by CYP2C19 genetic polymorphisms, which can lead to more predictable acid suppression across different patient populations.[9][13] |
| Bioavailability | High bioavailability after the initial dose.[14] | 80-90% bioavailability after the initial dose.[14] | Both drugs exhibit good bioavailability, ensuring effective drug concentration at the target site. |
| Acid Suppression | Provides greater acid suppression during evening hours after repeated administration.[11][14] | Results in greater acid suppression in the initial hours after dosing.[11][14] | The differing profiles may be relevant for patients with predominantly daytime versus nighttime symptoms. Rabeprazole's sustained evening effect could be beneficial for nocturnal heartburn.[15] |
Clinical Efficacy in Non-Erosive Reflux Disease: A Head-to-Head Comparison
Direct, large-scale clinical trials exclusively comparing rabeprazole and lansoprazole in NERD are limited. However, by synthesizing data from placebo-controlled trials, comparative studies against other PPIs, and meta-analyses, a clinical performance profile can be constructed.
Symptom Resolution and Patient-Reported Outcomes
Both rabeprazole and lansoprazole have demonstrated significant efficacy in resolving heartburn and other GERD-related symptoms in patients with NERD compared to placebo.[7][16]
-
Rabeprazole: Studies have shown that rabeprazole (10 mg and 20 mg daily) rapidly and effectively relieves heartburn, with significant improvements observed as early as day one of dosing.[7][9] It also improves other symptoms like regurgitation, belching, and early satiety.[7][9] The median time to the first 24-hour heartburn-free period was significantly shorter for patients on rabeprazole compared to placebo.[7][17]
-
Lansoprazole: Clinical trials have confirmed that lansoprazole (15 mg and 30 mg daily) is significantly more effective than placebo in relieving heartburn symptoms in NERD patients over an 8-week period.[16] It has also been shown to relieve symptoms more rapidly than the H2-receptor antagonist ranitidine.[18][19]
A meta-analysis comparing various PPIs suggested that rabeprazole may be more effective than lansoprazole in preventing symptom recurrence in the broader GERD population.[7] While all PPIs are effective, the nuanced differences in their pharmacokinetics may translate to subtle variations in clinical outcomes for individual patients.
Experimental Protocols for Comparative Efficacy Assessment
To rigorously compare rabeprazole and lansoprazole in a NERD clinical trial, a robust methodology is essential. The following outlines key experimental protocols.
Protocol 1: Randomized, Double-Blind, Parallel-Group Clinical Trial
A parallel-group design is preferred over a cross-over design for NERD trials due to the fluctuating nature of the disease and the potential for carryover effects of the interventions.[2]
Objective: To compare the efficacy and safety of rabeprazole 20 mg once daily versus lansoprazole 30 mg once daily for the treatment of heartburn in patients with NERD over a 4-week period.
Methodology:
-
Patient Recruitment: Screen patients with at least a 6-month history of typical GERD symptoms (heartburn, regurgitation) and a negative upper endoscopy (no evidence of erosive esophagitis).
-
Inclusion/Exclusion Criteria: Establish strict criteria to ensure a homogenous study population. Exclude patients with conditions that could confound the results, such as eosinophilic esophagitis or functional heartburn.[2]
-
Baseline Assessment: Patients will complete validated reflux symptom questionnaires (e.g., Gastroesophageal Reflux Disease Questionnaire - GerdQ) to assess baseline symptom severity and frequency.
-
Randomization: Eligible patients will be randomized in a 1:1 ratio to receive either rabeprazole 20 mg or lansoprazole 30 mg once daily for 4 weeks. A third arm with a placebo is crucial for assessing the true drug effect.[2]
-
Treatment and Blinding: Both the investigators and patients will be blinded to the treatment allocation.
-
Data Collection: Patients will maintain a daily diary to record the severity of heartburn and other reflux symptoms.
-
Primary Endpoint: The primary efficacy endpoint will be the percentage of 24-hour heartburn-free days over the 4-week treatment period.
-
Secondary Endpoints: Include complete symptom resolution, time to first 24-hour heartburn-free interval, and changes in quality of life scores.
-
Safety Assessment: Monitor and record all adverse events throughout the study.
-
Statistical Analysis: An intention-to-treat analysis will be performed to compare the primary and secondary endpoints between the treatment groups.
Protocol 2: 24-Hour Ambulatory Esophageal Impedance-pH Monitoring
This protocol can be used to objectively assess the effect of each drug on esophageal acid and non-acid reflux.
Objective: To compare the effect of rabeprazole and lansoprazole on esophageal reflux parameters in a subset of NERD patients.
Methodology:
-
Patient Selection: A subset of patients from the main clinical trial will undergo impedance-pH monitoring at baseline and after 4 weeks of treatment.
-
Catheter Placement: A combined impedance-pH catheter will be placed transnasally, with the pH sensor positioned 5 cm above the upper border of the lower esophageal sphincter (LES), as determined by manometry.
-
Data Recording: The catheter will remain in place for 24 hours, recording both acid (pH < 4) and weakly acidic reflux events.
-
Data Analysis: Key parameters to be analyzed include:
-
Total acid exposure time (% time pH < 4).
-
Number of acid and weakly acidic reflux events.
-
Symptom association probability (SAP) to correlate symptoms with reflux events.
-
-
Comparative Analysis: Compare the changes in these parameters from baseline to post-treatment between the rabeprazole and lansoprazole groups.
Visualizing the Scientific Framework
Mechanism of Action of Proton Pump Inhibitors
Caption: Parallel-group, randomized, placebo-controlled trial design.
Safety and Tolerability
Both rabeprazole and lansoprazole are generally well-tolerated for short-term use. [8][9]The most common adverse events reported in clinical trials are similar for both drugs and include headache, diarrhea, nausea, and dizziness. [7][18]There are no significant differences in the rates of adverse events between standard doses of rabeprazole, lansoprazole, and placebo. [5] It is important to consider potential drug interactions. Lansoprazole is a known inhibitor of CYP2C19 and should be used with caution in patients taking other drugs metabolized by this enzyme, such as clopidogrel. [10]Rabeprazole's lower dependence on CYP2C19 for metabolism may offer a safety advantage in this regard. [9]
Conclusion and Future Directions
Both rabeprazole and lansoprazole are effective and well-tolerated options for the first-line management of Non-Erosive Reflux Disease. [4]The choice between them may be guided by subtle but important pharmacological differences. Rabeprazole's rapid onset of action and metabolism independent of CYP2C19 polymorphism may offer a more consistent and predictable clinical response, particularly for achieving quick symptom relief. [7][9][10]Lansoprazole remains a highly effective agent with a strong track record in clinical practice. [18] Ultimately, the optimal choice of PPI may be patient-specific. For drug development professionals, future research should focus on large-scale, head-to-head comparative trials in well-defined NERD populations. Such studies should incorporate not only patient-reported outcomes but also objective measures like impedance-pH monitoring to elucidate the differential effects of these agents on the various pathophysiological mechanisms underlying NERD. Understanding these nuances will pave the way for more personalized and effective management of this prevalent and challenging condition.
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A Comparative Guide to the Therapeutic Validation of (S)-Enantiomer Proton Pump Inhibitors in Helicobacter pylori Eradication Models
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of H. pylori Eradication
Helicobacter pylori, a bacterium colonizing the human stomach, is a primary causative agent of gastritis, peptic ulcer disease, and gastric cancer.[1][2] Its eradication is a global health priority, yet rising antimicrobial resistance continually undermines the efficacy of standard therapeutic regimens.[1][3] Standard 'triple therapy' for H. pylori infection combines a proton pump inhibitor (PPI) with two antibiotics.[3] The role of the PPI is critical; by suppressing gastric acid secretion, it creates a higher pH environment that improves the stability and bactericidal activity of antibiotics like amoxicillin and clarithromycin.[4]
Proton pump inhibitors are chiral molecules, and many first-generation drugs, such as omeprazole, were marketed as racemic mixtures of two enantiomers (S- and R-isomers). However, these enantiomers are often metabolized differently in the body, leading to variations in drug exposure and clinical effect. This guide provides a comparative analysis of (S)-Rabeprazole's therapeutic role, contextualized within the broader class of single-enantiomer PPIs (like esomeprazole) and compared against its racemic parent compound and other PPIs. We will examine the pharmacological rationale, comparative clinical data, and the preclinical models essential for validating their efficacy in H. pylori eradication.
Section 1: The Pharmacological Rationale: Stereoselectivity and Metabolic Consistency
The primary advantage of a single-enantiomer PPI lies in achieving a more predictable pharmacokinetic and pharmacodynamic profile. This is largely due to the stereoselective metabolism of PPIs by the cytochrome P450 (CYP) enzyme system in the liver.
Comparative Metabolism: The Rabeprazole Distinction
Most PPIs, including omeprazole and its S-enantiomer esomeprazole, are metabolized primarily by the polymorphic enzyme CYP2C19 and to a lesser extent by CYP3A4.[5] The activity of CYP2C19 varies significantly among individuals due to genetic polymorphisms, categorizing patients as poor, intermediate, or extensive metabolizers.[6][7] This genetic variability can lead to inconsistent acid suppression and, consequently, variable H. pylori eradication rates, particularly with first-generation PPIs.[6]
Rabeprazole exhibits a key pharmacological distinction. While it is also a substrate for CYP2C19 and CYP3A4, a substantial portion of its clearance occurs via a non-enzymatic pathway, where it is converted to a thioether metabolite.[5][8][9] This dual metabolic route makes rabeprazole's overall disposition less dependent on the CYP2C19 genotype compared to other PPIs.[8][9] This inherent consistency is a significant therapeutic advantage. The development of its single S-enantiomer, this compound, aims to build upon this foundation by potentially offering even greater plasma concentration and more sustained acid suppression.
Section 2: Comparative Efficacy in H. pylori Eradication
Extensive clinical research has compared the efficacy of newer-generation PPIs (rabeprazole and esomeprazole) against first-generation agents and each other. A meta-analysis encompassing 35 studies and nearly 6,000 patients demonstrated that both esomeprazole and rabeprazole achieve higher overall H. pylori eradication rates than first-generation PPIs like omeprazole, lansoprazole, and pantoprazole.[4][6]
Specifically, esomeprazole-based regimens showed an eradication rate of 82.3% versus 77.6% for first-generation PPIs.[6] Similarly, rabeprazole-based therapies achieved an 80.5% eradication rate compared to 76.2% for the older agents.[6] When compared directly, multiple randomized trials and sub-analyses have found no statistically significant difference in eradication rates between esomeprazole and rabeprazole, suggesting comparable efficacy in clinical practice.[6][7][10][11] The clinical benefit of these newer agents is particularly pronounced in patients who are extensive metabolizers via CYP2C19.[4][6]
| PPI Regimen Comparison | Dosage | Eradication Rate (ITT/PP) | Key Finding | Source |
| Esomeprazole vs. First-Gen PPIs | 40mg b.i.d. vs. Standard Dose | 83.5% vs. 72.4% | Esomeprazole at 40mg b.i.d. significantly improves eradication (NNT=9).[6] | [6] |
| Rabeprazole vs. First-Gen PPIs | 10-20mg b.i.d. vs. Standard Dose | 80.5% vs. 76.2% | Rabeprazole shows a modest but significant overall improvement (NNT=23).[6] | [6] |
| Esomeprazole vs. Rabeprazole | 20mg b.i.d. vs. 10mg b.i.d. | 79.8% vs. 74.7% (PP) | No significant difference in efficacy between the two regimens (p=0.488).[7][10] | [7][10] |
| Rabeprazole vs. Omeprazole | 20mg daily vs. 40mg daily | 94% vs. 92% (Negative H. pylori Antigen) | Rabeprazole 20mg demonstrated similar eradication rates to omeprazole 40mg.[12] | [12] |
| Rabeprazole vs. Other PPIs | Various | 79% vs. 77% | Meta-analysis found no significant difference between rabeprazole and other PPIs.[13] | [13] |
Section 3: Validation in Preclinical and In Vitro Models
Before a drug candidate can be evaluated in large-scale clinical trials, its efficacy and mechanism must be validated in robust preclinical models. These models are indispensable for screening compounds, understanding host-pathogen interactions, and establishing initial dose-response relationships.
In Vivo Eradication Models
Animal models are crucial for simulating human infection to test the efficacy of therapeutic regimens.[1]
-
Mouse Models: C57BL/6 and BALB/c mice are the most common strains used.[1][3] They are typically infected with mouse-adapted H. pylori strains, such as SS1, which can establish chronic colonization and induce gastritis.[1][3]
-
Mongolian Gerbils: This model is highly valued because H. pylori infection leads to more severe gastritis, ulceration, and even gastric cancer, closely emulating the full spectrum of human disease.[1][14]
The causality behind using these models is to create a biological system where the complex interplay between the host immune response, gastric physiology, the pathogen, and the therapeutic agents can be studied.
Protocol 1: General Methodology for an In Vivo H. pylori Eradication Study
-
Animal Selection & Acclimatization: Select 6-8 week old C57BL/6 mice. Acclimatize for one week under specific pathogen-free conditions.
-
Infection: Administer a mouse-adapted H. pylori strain (e.g., Sydney Strain 1 - SS1) via oral gavage (approx. 10⁸ CFU/mouse) three times over five days.
-
Colonization Confirmation: After 2-4 weeks, confirm chronic infection in a subset of animals by quantitative PCR of fecal pellets or histology of a stomach biopsy.
-
Treatment Regimen: Randomly assign infected mice to treatment groups:
-
Vehicle Control (e.g., PBS or methylcellulose).
-
PPI monotherapy (e.g., this compound, 20 mg/kg, b.i.d.).
-
Antibiotic therapy (e.g., Clarithromycin 50 mg/kg + Amoxicillin 100 mg/kg, b.i.d.).
-
Triple Therapy (PPI + both antibiotics).
-
-
Treatment Administration: Administer treatments via oral gavage for 7-14 consecutive days.
-
Efficacy Assessment: One week post-treatment, euthanize animals. Harvest stomachs and quantify bacterial load via:
-
Colony Forming Unit (CFU) Assay: Homogenize stomach tissue and plate serial dilutions on selective agar.
-
Quantitative Urease Assay: Measure the activity of the H. pylori-specific urease enzyme in stomach homogenates.
-
Histopathology: Score gastric inflammation and bacterial presence in fixed stomach sections.
-
-
Statistical Analysis: Compare bacterial loads between the control and treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test).
In Vitro and Ex Vivo Susceptibility Models
In vitro models provide a controlled environment to assess the direct antimicrobial activity of a compound and to study cellular-level interactions.
-
Minimum Inhibitory Concentration (MIC) Testing: Standard methods like agar and broth microdilution are used to determine the lowest concentration of a drug that inhibits the visible growth of H. pylori.[15] This is a fundamental first step in validating any potential therapeutic agent.
-
Gastric Organoids: These three-dimensional cultures, derived from gastric stem cells, are a significant advancement over traditional 2D cancer cell lines (e.g., AGS).[1][16] Gastric organoids self-organize into structures that recapitulate the cellular diversity and polarity of the native human gastric epithelium, offering a more physiologically relevant model for studying H. pylori adhesion, invasion, and the host inflammatory response.[3][16][17]
Protocol 2: Methodology for Broth Microdilution MIC Assay
-
Bacterial Culture: Grow H. pylori on Brucella agar plates with 7% sheep blood for 48-72 hours in a microaerophilic environment (10% CO₂, 5% O₂, 85% N₂).
-
Inoculum Preparation: Harvest colonies and suspend in Brucella broth. Adjust the suspension turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth with 5% fetal bovine serum. Final concentrations may range from 256 µg/mL to 0.125 µg/mL.
-
Inoculation: Add the adjusted bacterial inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 72 hours under microaerophilic conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug at which no visible bacterial growth (turbidity) is observed. A metabolic indicator like resazurin can be used for a colorimetric readout.
-
Self-Validation: The protocol is validated by the clear growth in the positive control well and the absence of growth in the negative (sterility) control well, ensuring the results are attributable to the drug's activity.
Conclusion and Future Directions
The validation of this compound and other single-enantiomer PPIs underscores a key principle in modern pharmacology: stereochemistry matters. While racemic rabeprazole already offers a clinical advantage due to its unique, less CYP2C19-dependent metabolism, the focus on its S-enantiomer aligns with the drive for greater therapeutic consistency. Clinical data, largely using esomeprazole as the representative single S-enantiomer, confirms that these newer agents provide a modest but significant improvement in H. pylori eradication rates over first-generation PPIs.[4][6] The direct comparison between rabeprazole and esomeprazole suggests comparable efficacy, allowing for clinical choice based on factors like cost and formulary availability.[7][11]
Future research will increasingly rely on advanced preclinical models like gastric organoids to dissect the nuanced interactions between host, pathogen, and therapeutics, paving the way for novel treatment strategies that can overcome the persistent challenge of antibiotic resistance.
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In vivo comparison of (S)-Rabeprazole and pantoprazole on intragastric pH
An In-Depth In Vivo Comparison of (S)-Rabeprazole (Esomeprazole) and Pantoprazole on Intragastric pH Control
Introduction
Proton pump inhibitors (PPIs) represent a cornerstone in the management of acid-related disorders by potently suppressing gastric acid secretion.[1] These agents act by irreversibly inhibiting the H+/K+ ATPase, the proton pump responsible for the final step in acid production by gastric parietal cells.[2] Among the widely prescribed PPIs, this compound, the S-isomer of omeprazole, more commonly known as esomeprazole, and pantoprazole are frequently utilized. While sharing a common mechanism of action, they exhibit distinct pharmacological and clinical properties that influence their efficacy in controlling intragastric pH.[1]
This guide provides a detailed in vivo comparison of esomeprazole and pantoprazole, with a focus on their effects on intragastric pH. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data to inform both clinical and preclinical research decisions. The comparison will delve into their relative potencies, onset of action, and overall duration of acid suppression, which are critical parameters for therapeutic efficacy.
Comparative Pharmacodynamics: Intragastric pH Control
The primary measure of a PPI's pharmacodynamic efficacy is its ability to increase and maintain the intragastric pH above a certain threshold, most notably pH > 4, as this level is associated with the healing of acid-related mucosal damage.[3] Numerous head-to-head clinical trials have demonstrated that esomeprazole generally provides more potent and sustained acid control compared to pantoprazole on a milligram-per-milligram basis.[4][5]
Onset of Action and Initial Acid Suppression (Day 1): Studies consistently show that esomeprazole has a more rapid onset of action in elevating intragastric pH compared to pantoprazole.[6][7] In a comparative study, on the first day of treatment, esomeprazole 40 mg maintained intragastric pH > 4 for a significantly greater percentage of time than pantoprazole 40 mg.[5][8] For instance, one study found that intravenous esomeprazole 40 mg achieved a pH > 4 for 47.8% of the first 4 hours, compared to 18.9% for intravenous pantoprazole 40 mg.[5] Over the full 24-hour period on day 1, esomeprazole maintained pH > 4 for 38.8% of the time versus 23.7% for pantoprazole.[5] Similarly, oral esomeprazole has been shown to be superior to intravenous pantoprazole in acid suppression on the first day of treatment.[9]
Acid Suppression at Steady State (Day 5): The superiority of esomeprazole in acid control is maintained at a steady state, typically reached after 5 days of consistent dosing. A five-way crossover study revealed that on day 5, esomeprazole 40 mg maintained intragastric pH > 4.0 for a mean of 14.0 hours, which was significantly longer than pantoprazole 40 mg at 10.1 hours.[3] Another study comparing intravenous formulations showed that on day 3, esomeprazole 40 mg maintained pH > 4 for 55.0% of the 24-hour period, whereas pantoprazole 40 mg did so for 35.2% of the time.[5] When administered in higher doses (40 mg twice daily), esomeprazole also demonstrated superior and more consistent intragastric acid control compared to pantoprazole at the same dosage, maintaining a pH > 4 for 21.1 hours versus 16.8 hours, respectively.[10]
Relative Potency: A large meta-analysis assessing the dose-dependent effects of various PPIs on 24-hour intragastric pH established the relative potencies of these agents compared to omeprazole. In this analysis, esomeprazole had a relative potency of 1.60, while pantoprazole's was significantly lower at 0.23.[11][12] This indicates that a higher dose of pantoprazole is required to achieve the same level of acid suppression as esomeprazole.
Quantitative Comparison of Intragastric pH Control
| Parameter | Esomeprazole (40 mg) | Pantoprazole (40 mg) | Study Population | Source |
| Mean % time pH > 4 (Day 1, IV) | 38.8% | 23.7% | Healthy Volunteers | [5] |
| Mean % time pH > 4 (Day 3, IV) | 55.0% | 35.2% | Healthy Volunteers | [5] |
| Mean time pH > 4 (Day 5, oral) | 14.0 hours | 10.1 hours | GERD Patients | [3] |
| Median 24-h intragastric pH (Day 5, oral, twice daily) | 6.4 | 5.1 | Healthy Subjects | [10] |
| Mean % time pH > 4 (Day 1, oral) | 54% | 35% | GERD Patients | [8] |
| Mean % time pH > 4 (Day 5, oral) | 67% | 59% | GERD Patients | [8] |
Mechanism of Action: The Proton Pump and PPI Interaction
Both esomeprazole and pantoprazole are substituted benzimidazoles that act as prodrugs.[2] They require activation in the acidic environment of the parietal cell secretory canaliculus. Once protonated, they convert to a reactive tetracyclic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase enzyme. This binding irreversibly inactivates the pump, thereby inhibiting gastric acid secretion.[2]
The difference in potency and onset of action between esomeprazole and its racemic counterpart, rabeprazole, and pantoprazole can be partly attributed to differences in their chemical properties. For example, rabeprazole has a higher pKa value, which allows for more rapid activation at a less acidic pH, contributing to a faster onset of action compared to pantoprazole.[1] Esomeprazole, as a pure isomer, offers more predictable metabolism and higher bioavailability compared to racemic omeprazole, leading to more consistent and effective acid suppression.[13] Pantoprazole, while effective, binds to a different cysteine residue on the proton pump and has a lower propensity to be activated in slightly acidic environments, which may contribute to its comparatively slower onset and lower relative potency.[2]
Caption: Mechanism of Proton Pump Inhibitor (PPI) Action.
Experimental Protocol: In Vivo 24-Hour Intragastric pH Monitoring
The gold standard for assessing the in vivo efficacy of acid-suppressing drugs is continuous 24-hour intragastric pH monitoring.[14] This methodology provides a detailed profile of gastric acidity over a full diurnal cycle, allowing for precise measurement of drug effects.
Step-by-Step Methodology:
-
Subject Recruitment and Washout Period:
-
Enroll healthy volunteers or patients with acid-related disorders (e.g., GERD).[5][11] Subjects are typically confirmed to be Helicobacter pylori-negative.[5][15]
-
A mandatory washout period is enforced, where subjects must discontinue all acid-suppressing medications for a specified duration (e.g., 7-10 days for PPIs, 2-3 days for H2-receptor antagonists) prior to the study to establish a baseline pH profile.[16][17]
-
-
Catheter Placement:
-
Data Recording:
-
The catheter is connected to a portable data logger that records pH values at regular intervals (e.g., every 4-6 seconds) for a continuous 24-hour period.[17]
-
Subjects are instructed to maintain a diary, logging meal times, posture changes (supine vs. upright), and any symptoms experienced during the monitoring period.[17][18] This allows for correlation of pH changes with daily activities.
-
-
Drug Administration and Study Design:
-
In comparative studies, a crossover design is often employed, where each subject receives all study drugs in a randomized sequence, separated by adequate washout periods.[5][10][15] This design minimizes inter-individual variability.
-
The PPI (e.g., esomeprazole 40 mg or pantoprazole 40 mg) is administered orally or intravenously at a standardized time, typically 30-60 minutes before a meal.[19]
-
pH monitoring is conducted at baseline (before drug administration) and then on specific treatment days (e.g., Day 1 and Day 5) to assess initial and steady-state effects.[3][5]
-
-
Data Analysis:
Caption: Workflow for a Crossover In Vivo pH Monitoring Study.
Clinical Implications and Broader Context
While both esomeprazole and pantoprazole are effective in treating acid-related disorders, the observed differences in intragastric pH control can have clinical significance.[13] The more rapid and potent acid suppression provided by esomeprazole may lead to faster symptom relief, particularly in patients with severe symptoms of GERD or erosive esophagitis.[6][20]
However, the choice of PPI is not solely based on pharmacodynamic potency. Pantoprazole is noted for having a lower potential for drug-drug interactions because it has less affinity for the cytochrome P450 enzyme system, particularly CYP2C19.[2][21] This makes pantoprazole a preferred choice for patients on multiple medications, especially those taking clopidogrel, where other PPIs like omeprazole and esomeprazole might reduce its antiplatelet effect.[2]
Conclusion
In vivo studies consistently demonstrate that esomeprazole 40 mg provides faster, more potent, and more sustained control of intragastric pH compared to pantoprazole 40 mg. This is evidenced by a greater percentage of time with intragastric pH > 4, both on the first day of treatment and at steady state. These pharmacodynamic advantages are rooted in its properties as a pure S-isomer and its interaction with the gastric proton pump. While these findings are crucial for research and development, the ultimate selection of a PPI in a clinical setting must also weigh other factors, including a patient's comorbidities and concomitant medications, to ensure optimal and safe therapeutic outcomes.
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Kavya, H. B., Biju, R. M., Kommeri, H., & Ashamol, K. M. (2020). A review on comparison between pantoprazole and rabeprazole for the treatment of acid-related disorders. International Journal of Contemporary Medical Research, 6. [Link]
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Hunt, R., Armstrong, D., et al. (2005). Effect on Intragastric pH of a PPI with a Prolonged Plasma Half-Life: Comparison between Tenatoprazole and Esomeprazole on the Duration of Acid Suppression in Healthy Male Volunteers. American Journal of Gastroenterology, 100(9), 1949-1956. [Link]
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Gralnek, I. M., et al. (2006). Effect of Increasing Esomeprazole and Pantoprazole Doses on Acid Control in Patients With Symptoms of Gastro-Oesophageal Reflux Disease: A Randomized, Dose-Response Study. Alimentary Pharmacology & Therapeutics, 24(6), 859-66. [Link]
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Wilder-Smith, C. H., et al. (2005). Effect of Intravenous Esomeprazole 40 Mg and Pantoprazole 40 Mg on Intragastric pH in Healthy Subjects. The American Journal of Gastroenterology, 100(9), 1949-56. [Link]
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Miehlke, S., et al. (2005). Intragastric acidity during treatment with esomeprazole 40 mg twice daily or pantoprazole 40 mg twice daily--a randomized, two-way crossover study. Alimentary Pharmacology & Therapeutics, 21(8), 983-7. [Link]
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Miner, P. Jr., et al. (2003). Gastric Acid Control With Esomeprazole, Lansoprazole, Omeprazole, Pantoprazole, and Rabeprazole: A Five-Way Crossover Study. The American Journal of Gastroenterology, 98(12), 2616-20. [Link]
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Warrington, S., et al. (2007). Oral rabeprazole vs. intravenous pantoprazole: a comparison of the effect on intragastric pH in healthy subjects. Alimentary Pharmacology & Therapeutics, 25(2), 185-96. [Link]
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Moraes-Filho, J. P., et al. (2013). Randomised clinical trial: daily pantoprazole magnesium 40 mg vs. esomeprazole 40 mg for gastro-oesophageal reflux disease, assessed by endoscopy and symptoms. Alimentary Pharmacology & Therapeutics, 37(8), 781-9. [Link]
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Scarpignato, C., et al. (2016). Effective and safe proton pump inhibitor therapy in acid-related diseases – A position paper addressing benefits and potential harms of acid suppression. BMC Medicine, 14, 179. [Link]
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Sugimoto, M., et al. (2012). Comparison of the effect of a single dose of omeprazole or lansoprazole on intragastric pH in Japanese participants: A two-way crossover study. Journal of the Chinese Medical Association, 75(11), 572-6. [Link]
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Srikanth, G., et al. (2014). Comparative study of pantoprazole and esomeprazole for erosive gastroesophageal reflux disease. SciSpace. [Link]
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Wang, H. S., et al. (2008). Comparative Efficacy of Rabeprazole and Pantoprazole in the Control of Nocturnal Acid Output and Intragastric Acidity. Gut and Liver, 2(1), 30-38. [Link]
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Warrington, S., et al. (2007). Oral rabeprazole vs. intravenous pantoprazole: A comparison of the effect on intragastric pH in healthy subjects. Alimentary Pharmacology & Therapeutics, 25(2), 185-96. [Link]
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Celebi, A., et al. (2016). Comparison of the effects of esomeprazole 40 mg, rabeprazole 20 mg, lansoprazole 30 mg, and pantoprazole 40 mg on intragastrıc pH in extensive metabolizer patients with gastroesophageal reflux disease. Turkish Journal of Gastroenterology, 27(5), 408-414. [Link]
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Wang, H. S., et al. (2008). Comparative efficacy of rabeprazole and pantoprazole in the control of nocturnal Acid output and intragastric acidity. Gut and Liver, 2(1), 30-8. [Link]
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Drugs.com. (n.d.). Pantoprazole vs Rabeprazole Comparison. Retrieved from [Link]
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Celebi, A., et al. (2016). Comparison of the effects of esomeprazole 40 mg, rabeprazole 20 mg, lansoprazole 30 mg, and pantoprazole 40 mg on intragastric pH in extensive metabolizer patients with gastroesophageal reflux disease. Turkish Journal of Gastroenterology, 27(5), 408-414. [Link]
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Celebi, A., et al. (2016). (PDF) Comparison of the effects of esomeprazole 40 mg, rabeprazole 20 mg, lansoprazole 30 mg and pantoprazole 40 mg on intragastric pH in extensive metabolizer patients with gastro-esophageal reflux disease. ResearchGate. [Link]
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Safety Operating Guide
Operational Guide for the Safe Disposal of (S)-Rabeprazole in a Laboratory Setting
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (S)-Rabeprazole within a research environment. As a proton pump inhibitor, this compound requires careful management to ensure personnel safety, prevent environmental contamination, and maintain strict regulatory compliance. The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering a framework that integrates safety, logistics, and adherence to established standards.
Hazard Assessment and Immediate Safety Precautions
Before handling or disposing of this compound, it is imperative to understand its associated hazards. According to safety data sheets (SDS), Rabeprazole sodium is classified as harmful if swallowed, a skin irritant, and a cause of serious eye irritation.[1][2][3] It may also cause respiratory irritation, particularly when handled as a powder.[1][3] Therefore, the utilization of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[4]
The causality behind this stringent requirement is the compound's potential to elicit physiological responses upon accidental contact or ingestion. The procedures that follow are designed as a self-validating system to minimize these risks at every stage.
Table 1: Hazard Classification and Required Personal Protective Equipment (PPE)
| Parameter | Information | Citations |
| Hazard Classification | Harmful if swallowed (Acute Oral Toxicity). Causes skin and serious eye irritation. May cause respiratory irritation. | [2][3][5] |
| Personal Protective Equipment (PPE) | Gloves: Chemical-resistant gloves (e.g., nitrile). Eye Protection: Chemical safety goggles or a face shield. Protective Clothing: Lab coat. Respiratory Protection: Required when handling powders outside of a fume hood or if dust generation is likely. | [1][2][4][6] |
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental release. The following protocol provides a systematic approach for managing spills of this compound.
Experimental Protocol: this compound Spill Cleanup
-
Evacuate and Secure the Area: Immediately alert others in the vicinity.[1] Restrict access to the spill area to prevent the spread of contamination.[7]
-
Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full PPE detailed in Table 1.
-
Contain the Spill: Prevent further leakage or spreading if it is safe to do so.[1]
-
Manage the Spilled Material:
-
For Solid/Powder Spills: Do not sweep dry powder. First, gently wet the powder with a suitable solvent (e.g., water) to prevent dust from becoming airborne.[7] Carefully sweep or vacuum the material and place it into a suitable, clearly labeled container for disposal.[1]
-
For Liquid Spills (Solutions): Absorb the spill using an inert material such as sand, diatomite, or a chemical spill pad.[1][6]
-
-
Package Contaminated Materials: Place all used absorbent materials, contaminated debris, and any sharps into a designated, sealable hazardous waste container.[7]
-
Decontaminate the Area: Clean the spill surface thoroughly. A common procedure is to scrub the area with alcohol, followed by a detergent and water wash.[6][7] All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[7]
-
Dispose of Contaminated PPE: Remove all PPE and place it in the hazardous waste container.[7] Wash hands thoroughly with soap and water after the cleanup is complete.[8]
Core Disposal Procedures for this compound Waste
The disposal of this compound is governed by federal, state, and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9] The primary directive is to prevent its release into the environment; therefore, under no circumstances should this compound or its containers be disposed of down the drain or in regular trash .[1][10][11]
The following workflow diagram illustrates the decision-making process for proper waste stream management.
Caption: Disposal Decision Workflow for this compound Waste.
Step-by-Step Disposal Methodology
-
Waste Characterization and Segregation:
-
Pure Compound and Grossly Contaminated Items: Unused or expired this compound, as well as materials used to clean up significant spills, must be treated as hazardous chemical waste.
-
Trace Contaminated Items: This includes items like empty stock bottles. An "empty" container under RCRA is one where all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.[12]
-
-
Containerization and Labeling:
-
All hazardous waste must be collected in a container that is sturdy, leak-proof, and compatible with the chemical.[13]
-
The container must be kept closed except when adding waste.[13]
-
Label the container with a "Hazardous Waste" tag, clearly identifying the contents as "this compound" and listing any other components (e.g., solvents).[13]
-
-
On-Site Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area has secondary containment to capture any potential leaks.[13]
-
-
Final Disposal:
-
The final and most critical step is to arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company.[4][14]
-
These vendors will transport the waste to a permitted facility for disposal, which is typically accomplished via controlled incineration.[11][14] This method is the EPA's recommendation for many pharmaceutical wastes as it ensures complete destruction of the active compound.[15]
-
Decontamination of Reusable Equipment
To ensure the safety of all lab personnel and prevent cross-contamination of experiments, all reusable equipment must be thoroughly decontaminated after use with this compound.
Protocol: Equipment Decontamination
-
Initial Rinse: Perform an initial rinse of the glassware or equipment with a suitable solvent (e.g., water, alcohol).
-
Collect Rinseate: Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [13] This is because it will contain the highest concentration of the residual compound. Subsequent rinses may be permissible for drain disposal, provided they meet local wastewater regulations and are free of other contaminants.[13]
-
Thorough Cleaning: After the initial rinse, wash the equipment with a standard laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water and allow to air dry.
By adhering to these detailed procedures, research professionals can manage this compound waste in a manner that is safe, operationally efficient, and environmentally responsible, building a foundation of trust in laboratory safety and chemical handling.
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Mastering the Safe Handling of (S)-Rabeprazole: A Guide for the Modern Laboratory
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of pharmaceutical research, the safe and effective handling of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive, in-depth operational plan for the safe handling and disposal of (S)-Rabeprazole, a proton pump inhibitor requiring meticulous attention to safety protocols. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower your team with the knowledge to maintain a secure and efficient laboratory environment.
This compound, like its racemic and sodium salt counterparts, is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Occupational exposure to this potent compound must be minimized through a combination of engineering controls, stringent work practices, and the correct use of personal protective equipment (PPE).
The Foundation of Safety: Risk Assessment and Occupational Exposure Banding
Before any handling of this compound commences, a thorough risk assessment is essential. This compound has been assigned a Moehs occupational exposure band (OEB) of 3, corresponding to an occupational exposure limit (OEL) in the range of 0.01-0.1 mg/m³.[2] This OEB classification signifies a potent compound that requires specific containment strategies to protect personnel.[1][3][4]
The core principle is to use a hierarchy of controls, prioritizing engineering and administrative controls to minimize reliance on PPE. However, as direct handling is often unavoidable in a laboratory setting, a robust PPE plan is a critical final layer of defense.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (Powder) | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is recommended if there is a higher risk of aerosolization.[5][6] | Double-gloving with compatible impervious gloves (e.g., nitrile).[7] | Disposable, solid-front protective lab coat or gown with long sleeves and tight cuffs. | A NIOSH-approved respirator is required. The type depends on the quantity handled and the ventilation available (see Respiratory Protection section below). |
| Solution Preparation | Tightly fitting safety goggles with side-shields.[5][6] | Impervious gloves (e.g., nitrile).[7] | Protective lab coat with long sleeves. | Recommended if conducted on an open bench. Not typically required if performed within a certified chemical fume hood. |
| In-vitro/In-vivo Dosing (Solutions) | Safety glasses with side-shields. | Impervious gloves (e.g., nitrile).[7] | Protective lab coat. | Not typically required. |
Causality in Glove Selection
Respiratory Protection: A Risk-Based Approach
Given the OEB of 3 for this compound, respiratory protection is mandatory when handling the powder, especially during weighing and dispensing where aerosolization is likely. The choice of respirator is dictated by the potential exposure level relative to the OEL. This is determined using the Assigned Protection Factor (APF), a number that indicates the level of protection a respirator is expected to provide.[5][11][12][13]
The following workflow, based on the NIOSH Respirator Selection Logic, provides a systematic approach to choosing the appropriate respiratory protection.[7][14][15][16]
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is essential for minimizing exposure and ensuring the integrity of your research.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]
Handling and Preparation
-
Engineering Controls : All manipulations of powdered this compound should be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize airborne particles.[17]
-
Personal Hygiene : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Donning PPE :
-
Perform hand hygiene.
-
Don inner gloves.
-
Don a disposable gown, ensuring complete coverage.
-
Don outer gloves, ensuring the cuffs of the gown are tucked into the gloves.
-
Don eye and face protection.
-
If required, perform a user seal check for your respirator.
-
Spill Management
In the event of a spill, immediate and proper cleanup is crucial.
-
Evacuate : Alert others in the area and evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : Prevent the spread of the powder. Do not use dry sweeping methods.
-
Cleanup :
-
For small powder spills, gently cover with a damp paper towel to avoid generating dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
-
Decontamination :
-
Clean the spill area with a suitable laboratory detergent and water.[18]
-
For highly potent compounds, a deactivating solution may be necessary. The development and validation of such a solution is a critical step in ensuring complete decontamination.[19]
-
Follow with a final rinse of water.
-
All cleaning materials must be disposed of as hazardous waste.
-
Doffing PPE
The removal of PPE must be done in a specific order to prevent cross-contamination.
-
Remove outer gloves.
-
Remove gown, rolling it inward on itself.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove respirator (if worn).
-
Remove inner gloves.
-
Perform thorough hand hygiene.
Disposal Plan: A Commitment to Environmental and Regulatory Compliance
Pharmaceutical waste is considered regulated waste and must be handled and disposed of according to federal, state, and local regulations.[20][21][22]
-
Waste Segregation : All materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be segregated into a clearly labeled, sealed hazardous waste container.[17]
-
EPA Regulations : The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of hazardous waste pharmaceuticals.[2][5][13] It is crucial to adhere to these guidelines, which include a prohibition on flushing hazardous waste pharmaceuticals down the drain.[12][23]
-
Licensed Disposal : All hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste disposal company.[20][21]
By implementing this comprehensive safety and handling guide, your laboratory can foster a culture of safety, ensure the well-being of your personnel, and maintain the integrity of your invaluable research.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
